molecular formula C9H17NO2 B1316400 (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate CAS No. 23199-14-6

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Cat. No.: B1316400
CAS No.: 23199-14-6
M. Wt: 171.24 g/mol
InChI Key: NSIXHHAVJIMVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate (CAS 50738-63-1) is a chiral cyclohexane-based ester serving as a valuable intermediate in scientific research and drug development. Its structure, featuring an aminomethyl group and a carboxylate ester in a specific trans configuration, makes it a versatile building block for designing and synthesizing novel bioactive compounds . This compound is recognized for its role in the API family of Tranexamic Acid, often used as an analytical standard and in the development of pharmaceuticals . A prominent application of this compound is in the synthesis of peptidomimetic inhibitors, such as those targeting the West Nile virus NS2B–NS3 protease . Furthermore, its derivatives have been investigated as calcium channel antagonists, showing potential for the treatment of cardiovascular conditions like hypertension by improving circulation . The stereochemistry of the compound, denoted as (1R,4R), is critical for its biological activity and interaction with specific molecular targets . The compound is offered with a purity of not less than 90% by HPLC . For optimal stability, it is recommended to store this product in a tightly closed vial under refrigeration . Please note: This product is intended for research purposes only, specifically for in vitro studies in controlled laboratory environments. It is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

methyl 4-(aminomethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIXHHAVJIMVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for methyl trans-4-(aminomethyl)cyclohexanecarboxylate, a key intermediate in various pharmaceutical applications. The document provides a comparative analysis of different synthetic routes, detailed experimental protocols, and quantitative data to aid in the selection and optimization of the manufacturing process.

Introduction

Methyl trans-4-(aminomethyl)cyclohexanecarboxylate is the methyl ester of tranexamic acid, a well-known antifibrinolytic agent. The specific trans-isomer is crucial for its biological activity. The synthesis of this compound primarily involves two key stages: the synthesis of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) and its subsequent esterification. This guide will explore the most common and industrially viable routes for obtaining the target molecule.

Core Synthesis Pathways

The synthesis of methyl trans-4-(aminomethyl)cyclohexanecarboxylate can be broadly categorized by the starting material used to construct the tranexamic acid backbone. The three primary pathways originate from:

  • p-Aminomethylbenzoic acid: This is a direct approach involving the hydrogenation of the aromatic ring.

  • Dimethyl Terephthalate: A versatile starting material that requires manipulation of both ester groups and reduction of the aromatic ring.

  • 4-Cyanocyclohexane-1-carboxylic acid: This route involves the reduction of a nitrile group to the aminomethyl functionality.

A logical workflow for the synthesis is presented below:

synthesis_workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_isomerization Isomerization/Purification cluster_final Final Product start1 p-Aminomethylbenzoic Acid intermediate Tranexamic Acid (cis/trans mixture) start1->intermediate Catalytic Hydrogenation start2 Dimethyl Terephthalate start2->intermediate Multi-step Conversion start3 4-Cyanocyclohexane-1-carboxylic Acid start3->intermediate Nitrile Reduction isomerization trans-Tranexamic Acid intermediate->isomerization Isomerization final_product Methyl trans-4-(aminomethyl) cyclohexanecarboxylate isomerization->final_product Esterification

General Synthetic Workflow

Pathway I: From p-Aminomethylbenzoic Acid

This is one of the most direct routes to tranexamic acid. The core of this pathway is the catalytic hydrogenation of the benzene ring of p-aminomethylbenzoic acid. A critical challenge in this synthesis is controlling the stereochemistry to obtain the desired trans-isomer.

pathway_I p_aminomethylbenzoic_acid p-Aminomethylbenzoic Acid hydrogenation Catalytic Hydrogenation (Ru/C, H2, high pressure) p_aminomethylbenzoic_acid->hydrogenation cis_trans_mixture cis/trans-4-(Aminomethyl)cyclohexanecarboxylic Acid hydrogenation->cis_trans_mixture isomerization Isomerization (Alkali, high temp.) cis_trans_mixture->isomerization tranexamic_acid trans-4-(Aminomethyl)cyclohexanecarboxylic Acid isomerization->tranexamic_acid esterification Esterification (Methanol, Acid catalyst) tranexamic_acid->esterification final_product Methyl trans-4-(aminomethyl)cyclohexanecarboxylate esterification->final_product

Synthesis from p-Aminomethylbenzoic Acid
Experimental Protocol: Hydrogenation and Isomerization

  • Hydrogenation: p-Aminomethylbenzoic acid is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide) and charged into a high-pressure autoclave with a ruthenium-on-carbon (Ru/C) catalyst. The reaction is carried out under hydrogen pressure (50-150 kg/cm ²) at elevated temperatures (90-200°C)[1][2]. The use of an alkaline medium can promote the formation of the trans isomer[1].

  • Isomerization: The resulting mixture of cis and trans isomers is then subjected to isomerization. This is typically achieved by heating the mixture in an alkaline solution (e.g., with barium hydroxide) at high temperatures (around 200°C) to convert the cis isomer to the more stable trans isomer[3][4].

  • Purification: The tranexamic acid is then isolated by neutralization with an acid (e.g., sulfuric acid) and subsequent crystallization[4].

Experimental Protocol: Esterification
  • Fischer Esterification: Tranexamic acid is suspended in methanol. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) is added.

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • The excess methanol is removed under reduced pressure. The residue is dissolved in water and neutralized with a base (e.g., sodium bicarbonate).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the methyl ester.

Quantitative Data
StepCatalyst/ReagentsTemperature (°C)Pressure ( kg/cm ²)YieldPurity/RatioReference
Hydrogenation5% Ru/C, NaOH(aq)155100>90%-[1]
HydrogenationPt-M/C (M=Ru, La, etc.)30-603-595%-[4]
IsomerizationBa(OH)₂20018-20-High trans[4]

Pathway II: From Dimethyl Terephthalate

This pathway offers a cost-effective route starting from a readily available commodity chemical. The synthesis involves a multi-step process to selectively modify one of the ester groups, introduce the amino functionality, and reduce the aromatic ring.

pathway_II dmt Dimethyl Terephthalate mono_hydrolysis Mono-hydrolysis (KOH, Methanol) dmt->mono_hydrolysis mono_acid Mono-methyl terephthalate mono_hydrolysis->mono_acid amide_formation Amide Formation mono_acid->amide_formation mono_amide 4-(Carbomethoxy)benzamide amide_formation->mono_amide nitrile_formation Nitrile Formation mono_amide->nitrile_formation cyano_ester Methyl 4-cyanobenzoate nitrile_formation->cyano_ester amino_methylation Reductive Amination cyano_ester->amino_methylation aminomethyl_ester Methyl 4-(aminomethyl)benzoate amino_methylation->aminomethyl_ester hydrogenation Catalytic Hydrogenation (Ru-Al2O3) aminomethyl_ester->hydrogenation cis_trans_ester Methyl cis/trans-4-(aminomethyl) cyclohexanecarboxylate hydrogenation->cis_trans_ester isomerization_hydrolysis Isomerization & Hydrolysis (Ba(OH)2) cis_trans_ester->isomerization_hydrolysis tranexamic_acid trans-4-(Aminomethyl)cyclohexanecarboxylic Acid isomerization_hydrolysis->tranexamic_acid esterification Esterification (Methanol, Acid catalyst) tranexamic_acid->esterification final_product Methyl trans-4-(aminomethyl)cyclohexanecarboxylate esterification->final_product

Synthesis from Dimethyl Terephthalate
Experimental Protocol

A notable seven-step synthesis has been reported with a high overall yield[5].

  • Mono-hydrolysis: Dimethyl terephthalate is treated with one equivalent of potassium hydroxide in methanol to yield mono-methyl terephthalate.

  • Amide Formation: The carboxylic acid is converted to an acid chloride and then reacted with ammonia to form the corresponding amide.

  • Nitrile Formation: The amide is dehydrated to a nitrile, yielding methyl 4-cyanobenzoate.

  • Reductive Amination: The cyano group is reduced to an aminomethyl group.

  • Hydrogenation: The aromatic ring of methyl 4-(aminomethyl)benzoate is hydrogenated using a catalyst like Ru-Al₂O₃ to give a mixture of cis and trans isomers of the target molecule's precursor.

  • Isomerization and Hydrolysis: The mixture is treated with barium hydroxide under high temperature and pressure to hydrolyze the ester and isomerize the cis form to the trans-acid.

  • Esterification: The resulting tranexamic acid is then re-esterified as described in Pathway I.

Quantitative Data
Step SequenceOverall YieldFinal PurityReference
Seven-step synthesis from Dimethyl Terephthalate59.2%99.6%[5]

Pathway III: From 4-Cyanocyclohexane-1-carboxylic Acid

This pathway begins with a cyclohexane ring already in place, avoiding the high-pressure hydrogenation of an aromatic ring. The key step is the reduction of the nitrile group to the primary amine.

pathway_III cyano_acid trans-4-Cyanocyclohexane-1-carboxylic Acid nitrile_reduction Nitrile Reduction (Pd-C, H2) cyano_acid->nitrile_reduction tranexamic_acid trans-4-(Aminomethyl)cyclohexanecarboxylic Acid nitrile_reduction->tranexamic_acid esterification Esterification (Methanol, Acid catalyst) tranexamic_acid->esterification final_product Methyl trans-4-(aminomethyl)cyclohexanecarboxylate esterification->final_product

References

Spectroscopic Profile of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data available for this compound. This information is crucial for substance identification, purity assessment, and structural elucidation.

Table 1: ¹³C NMR Spectroscopic Data
Atom Number Chemical Shift (δ) in ppm
C=OData not available
O-CH₃Data not available
CH (cyclohexyl)Data not available
CH₂ (cyclohexyl)Data not available
CH₂-NData not available

Note: Specific chemical shift values for this compound are available in spectral databases such as SpectraBase. It is recommended to consult these databases for the most accurate and complete datasets.

Table 2: Infrared (IR) Spectroscopy Peak List
Wavenumber (cm⁻¹) Intensity Functional Group Assignment
Data not availableN/AN-H stretch (amine)
Data not availableN/AC-H stretch (alkane)
Data not availableN/AC=O stretch (ester)
Data not availableN/AC-O stretch (ester)
Data not availableN/AN-H bend (amine)

Note: The characteristic absorption bands for the functional groups present in the molecule are expected in the IR spectrum. For precise peak positions and intensities, direct access to the vapor phase IR spectrum, available on platforms like SpectraBase, is advised.

Table 3: Mass Spectrometry (MS) Data
m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment
171.1Data not available[M]⁺ (Molecular Ion)
Data not availableData not availableFragment 1
Data not availableData not availableFragment 2
Data not availableData not availableFragment 3

Note: The mass spectrum of this compound is available through GC-MS data in databases like PubChem and SpectraBase. The molecular ion peak is expected at an m/z corresponding to its molecular weight (171.24 g/mol ).[1] Analysis of the fragmentation pattern is essential for structural confirmation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are representative of standard practices for small organic molecules and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Parameters (for ¹³C NMR):

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 0-220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Processing:

      • Apply a Fourier transform to the Free Induction Decay (FID).

      • Phase correct the resulting spectrum.

      • Perform baseline correction.

      • Reference the spectrum to the solvent peak or TMS (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

    • Apply pressure using the ATR accessory's pressure arm to ensure a good seal between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Further dilute the stock solution as necessary to be within the linear range of the instrument.

    • Transfer the final solution to a GC autosampler vial.

  • Instrument Parameters (GC-MS):

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.

      • Inlet Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure elution of all components.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

      • Mass Analyzer: Quadrupole or Ion Trap.

      • Scan Range: A typical range of m/z 40-500 is suitable for this molecule.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Prep Sample Preparation (Dissolution, Dilution) Sample->Prep NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Data Processing (FT, Baseline Correction, etc.) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Structure Elucidation, Purity) Process->Interpret Report Final Report Interpret->Report

References

Unraveling the Core Mechanism of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is not extensively available in the public domain. However, its structural similarity to tranexamic acid, a well-established antifibrinolytic agent, strongly suggests a comparable mechanism of action. This guide, therefore, extrapolates the known mechanism of tranexamic acid to elucidate the probable biological activity of this compound. It is presumed that as a methyl ester, this compound may act as a prodrug, being hydrolyzed in vivo to the active tranexamic acid.

Executive Summary

This compound is anticipated to function as an antifibrinolytic agent, mirroring the action of its parent compound, tranexamic acid. The core mechanism involves the inhibition of fibrinolysis, the physiological process of breaking down blood clots. This is achieved by competitively blocking the lysine-binding sites on plasminogen, thereby preventing its conversion to plasmin and subsequent degradation of the fibrin clot. This guide will delve into the intricacies of this mechanism, present relevant quantitative data, outline key experimental protocols for its study, and provide visual representations of the involved pathways and workflows.

Core Mechanism of Action: Inhibition of Fibrinolysis

The hemostatic system maintains a delicate balance between clot formation (coagulation) and clot dissolution (fibrinolysis). Excessive fibrinolysis can lead to uncontrolled bleeding. Antifibrinolytic agents like tranexamic acid, and presumably this compound, play a crucial role in stabilizing blood clots and preventing premature breakdown.[1][2]

The primary mechanism of action is the reversible, competitive inhibition of plasminogen activation.[3] Tranexamic acid, a synthetic analog of the amino acid lysine, binds to the lysine receptor sites on plasminogen.[4][5] This binding prevents plasminogen from attaching to the surface of fibrin, a critical step for its activation into plasmin by tissue plasminogen activator (t-PA).[3][6] By occupying these binding sites, the drug effectively displaces plasminogen from the fibrin matrix, thereby inhibiting fibrin degradation and preserving the integrity of the clot.[7]

While the primary action is on plasminogen, tranexamic acid can also directly inhibit the activity of plasmin, albeit with weaker potency.[4]

Quantitative Data Summary

The following table summarizes key quantitative data related to the antifibrinolytic activity of tranexamic acid, which serves as a proxy for this compound.

ParameterValueReference
Plasminogen Binding (High Affinity)Kd = 1.1 µmol/L[7]
Plasminogen Binding (Low Affinity)Kd = 750 µmol/L[7]
In Vitro Fibrinolysis Inhibition10 µg/mL[7]
Partial Fibrinolysis Inhibition5-10 mg/L[7]
Substantial Fibrinolysis Inhibition10-15 mg/L[7]
Direct Plasmin InhibitionIC50 = 87 mM[4]
uPA Active-site BlockadeKi = 2 mM[4]
Antifibrinolytic Tissue Concentration Duration~17 hours[7]
Antifibrinolytic Serum Concentration Duration7-8 hours[7]

Key Experimental Protocols

The investigation of the antifibrinolytic activity of compounds like this compound typically involves in vitro assays that simulate the process of fibrinolysis.

In Vitro Fibrinolysis Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of the test compound on plasmin-induced fibrin clot lysis.

Methodology:

  • Plate Preparation: A 96-well microplate is coated with fibrinogen.

  • Clot Formation: Thrombin is added to the fibrinogen-coated wells to induce the formation of a fibrin clot.

  • Compound Addition: The test compound, this compound, is added at various concentrations to the wells containing the fibrin clots. A control group with no compound is also included.

  • Initiation of Fibrinolysis: Plasminogen and a plasminogen activator (e.g., tissue plasminogen activator, t-PA) are added to all wells to initiate fibrinolysis.

  • Monitoring Lysis: The plate is incubated, and the optical density (OD) of each well is measured at regular intervals using a microplate reader. A decrease in OD corresponds to the lysis of the fibrin clot.

  • Data Analysis: The rate of clot lysis is calculated for each concentration of the test compound. The concentration that produces 50% inhibition of fibrinolysis (IC50) is then determined.

Visualizing the Mechanism and Workflows

Signaling Pathway of Fibrinolysis and its Inhibition

Caption: Antifibrinolytic mechanism of action.

Experimental Workflow for Assessing Antifibrinolytic Activity

Experimental_Workflow start Start plate_prep Prepare Fibrinogen-Coated 96-Well Plate start->plate_prep clot_formation Induce Fibrin Clot Formation with Thrombin plate_prep->clot_formation add_compound Add Test Compound at Varying Concentrations clot_formation->add_compound initiate_lysis Initiate Fibrinolysis with Plasminogen and t-PA add_compound->initiate_lysis monitor Monitor Clot Lysis by Measuring Optical Density initiate_lysis->monitor analyze Calculate Rate of Lysis and Determine IC50 monitor->analyze end End analyze->end

Caption: In vitro fibrinolysis inhibition assay workflow.

Broader Biological Activities and Considerations

Beyond its primary antifibrinolytic role, tranexamic acid has been noted for other biological effects which may be relevant for its methyl ester derivative.

  • GABA(A) Receptor Antagonism: At high concentrations, tranexamic acid can act as a competitive antagonist at GABA(A) receptors in the central nervous system. This action is linked to a potential for seizures, a rare but serious side effect, particularly with high doses or in patients with renal impairment.[8]

  • Dermatological Applications: Tranexamic acid is also used off-label in dermatology, for conditions like melasma. The proposed mechanism in this context involves reducing melanin synthesis by altering keratinocyte-melanocyte interactions and inhibiting tyrosinase activity.[9]

Conclusion

This compound is poised to act as a potent antifibrinolytic agent, with a mechanism of action centered on the inhibition of plasminogen activation. By preventing the premature breakdown of fibrin clots, it contributes to hemostasis. The quantitative data and experimental protocols outlined in this guide provide a framework for the further investigation and development of this compound. It is imperative for researchers to conduct direct experimental validation to confirm these extrapolated mechanisms and to fully characterize the pharmacological profile of this compound.

References

Unveiling the Antifibrinolytic Potential: A Technical Guide to the Biological Activity and Screening of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is the methyl ester of tranexamic acid, a well-established synthetic lysine analog with significant antifibrinolytic properties. Tranexamic acid is a clinically vital medication used to control bleeding in various conditions, including major trauma, surgery, and heavy menstrual bleeding. The esterification of tranexamic acid to this compound presents a strategic modification, potentially altering its pharmacokinetic profile and serving as a prodrug. This technical guide provides an in-depth exploration of the biological activity, screening methodologies, and quantitative data pertinent to this compound, primarily based on the extensive research conducted on its parent molecule, tranexamic acid.

Biological Activity: Mechanism of Action

The primary biological activity of this compound is presumed to be identical to that of tranexamic acid, following its hydrolysis to the active form. Tranexamic acid exerts its antifibrinolytic effect by interfering with the fibrinolytic system, the body's natural mechanism for dissolving blood clots.

The core of this system is the conversion of the zymogen plasminogen into the active serine protease plasmin by tissue plasminogen activator (t-PA) or urokinase-type plasminogen activator (u-PA). Plasmin then degrades the fibrin matrix of blood clots. Both plasminogen and t-PA have lysine-binding sites that are crucial for their interaction with fibrin.

Tranexamic acid competitively inhibits this process by binding to the lysine-binding sites on plasminogen. This blockage prevents plasminogen from binding to and being activated on the fibrin surface, thereby inhibiting fibrinolysis and stabilizing the clot.

Fibrinolytic_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition by Tranexamic Acid Methyl Ester Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Clot Plasmin->Fibrin degrades tPA t-PA / u-PA tPA->Plasminogen activates FDPs Fibrin Degradation Products Fibrin->FDPs TA_Ester This compound TA Tranexamic Acid (Active Form) TA_Ester->TA Hydrolysis TA->Plasminogen inhibits binding to fibrin

Figure 1: Mechanism of action of this compound.

Screening for Antifibrinolytic Activity

The evaluation of the antifibrinolytic activity of this compound involves in vitro assays designed to measure the inhibition of clot lysis. As this compound is likely a prodrug, it is essential to consider its potential hydrolysis to tranexamic acid in the experimental design, for instance, by pre-incubating the compound in plasma.

Key Screening Assays
  • In Vitro Clot Lysis Assay: This is a fundamental method to assess antifibrinolytic activity. A blood plasma clot is formed in vitro and then induced to lyse by adding a plasminogen activator like t-PA. The rate of clot lysis is monitored over time, typically by measuring changes in optical density (turbidity). The ability of the test compound to delay or inhibit this lysis is quantified.

  • Chromogenic Plasmin Activity Assay: This assay directly measures the enzymatic activity of plasmin. A chromogenic substrate that mimics the natural substrate of plasmin is used. When cleaved by plasmin, the substrate releases a colored compound (p-nitroaniline), which can be quantified spectrophotometrically. The inhibitory effect of the test compound on plasmin activity can be determined.

  • D-dimer Quantification: D-dimers are specific fibrin degradation products. Measuring the levels of D-dimers in a clot lysis assay provides a direct marker of fibrinolysis. A reduction in D-dimer formation in the presence of the test compound indicates antifibrinolytic activity.

Quantitative Data Summary

Assay TypeFibrinolysis InducerKey ParameterTranexamic Acid Concentration for Significant InhibitionReference
Clot Lysis Assay (Optical Density) t-PAIC500.66 mg/L[1]
Thromboelastography (ROTEM) t-PAIC500.43 mg/L[1]
Fibrin Plate Assay Plasma Activator50% Inhibition0.16 mg/L[1]
Fibrin Plate Assay Plasma Activator~90% Inhibition1.6 mg/L[1]
Clot Lysis Assay (Optical Density) t-PA80% Inhibition10 mg/L[1]
t-PA Induced Lysis (Canine) t-PAIC50 (LY30)13.34 mg/L[2]
t-PA Induced Lysis (Canine) t-PAIC50 (LY60)22.18 mg/L[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of antifibrinolytic compounds. Below are representative protocols for the key assays.

Protocol 1: In Vitro t-PA Induced Clot Lysis Assay

Objective: To determine the inhibitory effect of a test compound on the lysis of a plasma clot induced by tissue plasminogen activator (t-PA).

Materials:

  • Citrated human plasma

  • Tissue Plasminogen Activator (t-PA) solution

  • Thrombin solution

  • Calcium chloride (CaCl₂) solution

  • Test compound (this compound) dissolved in an appropriate vehicle

  • 96-well microplate

  • Microplate reader capable of kinetic readings at 405 nm

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add plasma, the test compound dilution (or vehicle control), and CaCl₂.

  • Initiate clot formation by adding thrombin.

  • Simultaneously, add t-PA to induce fibrinolysis.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Monitor the change in optical density at 405 nm every minute for 2-3 hours.

  • Data Analysis: Plot absorbance versus time. The time to 50% clot lysis is determined from the curve. The percentage of inhibition is calculated relative to the vehicle control.

Clot_Lysis_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_compound Prepare Test Compound Dilutions add_reagents Add Plasma, Compound, CaCl₂ to wells prep_compound->add_reagents prep_reagents Prepare Plasma, t-PA, Thrombin, CaCl₂ prep_reagents->add_reagents initiate_clot Add Thrombin (Initiate Clotting) add_reagents->initiate_clot induce_lysis Add t-PA (Induce Lysis) initiate_clot->induce_lysis read_plate Kinetic Read at 405 nm (37°C) induce_lysis->read_plate plot_data Plot Absorbance vs. Time read_plate->plot_data calculate_inhibition Calculate % Inhibition and IC50 plot_data->calculate_inhibition

Figure 2: Experimental workflow for the in vitro clot lysis assay.

Protocol 2: Chromogenic Plasmin Activity Assay

Objective: To measure the direct inhibitory effect of a test compound on the enzymatic activity of plasmin.

Materials:

  • Purified human plasmin

  • Chromogenic plasmin substrate (e.g., S-2251™)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test compound (this compound)

  • 96-well microplate

  • Microplate reader capable of kinetic readings at 405 nm

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the plasmin solution and the test compound dilution (or vehicle control).

  • Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 405 nm at regular intervals for 10-30 minutes.

  • Data Analysis: Calculate the rate of substrate hydrolysis (change in absorbance per minute). Determine the percentage of inhibition for each compound concentration relative to the control and calculate the IC50 value.

Conclusion

This compound, as the methyl ester of tranexamic acid, is a compound of significant interest for its potential antifibrinolytic activity. While direct experimental data on the ester is limited, a comprehensive understanding of its biological activity and effective screening strategies can be derived from the extensive knowledge of its parent compound. The provided technical guide, including the mechanism of action, quantitative data, and detailed experimental protocols, serves as a valuable resource for researchers and drug development professionals engaged in the exploration of this and similar antifibrinolytic agents. Further investigation into the pharmacokinetics and in vivo hydrolysis of this compound is warranted to fully elucidate its therapeutic potential.

References

The Pivotal Role of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate in Modern Drug Discovery: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key bifunctional building block, is gaining significant traction in the pharmaceutical industry. This technical guide provides an in-depth review of its applications, with a particular focus on its role in the synthesis of novel anticoagulants. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, experimental protocols, and logical workflows to facilitate further innovation.

This compound, also known as the methyl ester of tranexamic acid, serves as a crucial intermediate in the synthesis of a variety of therapeutic agents. Its rigid cyclohexane core and orthogonally functionalized amine and ester groups allow for its precise incorporation into complex molecular architectures, making it an invaluable tool in medicinal chemistry.

Core Application: Synthesis of Factor XIa Inhibitors

A prominent and high-impact application of this compound is in the development of Factor XIa (FXIa) inhibitors, a promising new class of anticoagulants. These agents are sought after for their potential to prevent thrombosis with a lower risk of bleeding compared to current standards of care. One of the leading clinical candidates in this class is Milvexian (BMS-986177), a potent and selective FXIa inhibitor. The synthesis of Milvexian and related macrocyclic inhibitors showcases the strategic utility of the title compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative macrocyclic FXIa inhibitor synthesized using a derivative of this compound.

Compound IDTargetKi (nM)[1][2]aPTT EC1.5x (µM)[1][2]
16 Factor XIa0.160.27

Table 1: Biological Activity of a Macrocyclic FXIa Inhibitor.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a key intermediate and its subsequent incorporation into a macrocyclic FXIa inhibitor, based on published synthetic routes.

Synthesis of (1R,4R)-methyl 4-(azidomethyl)cyclohexane-1-carboxylate
Synthesis of Macrocyclic FXIa Inhibitor (e.g., Compound 16)

The synthesis of macrocyclic FXIa inhibitors like compound 16 involves a multi-step sequence that leverages the bifunctional nature of the cyclohexane-based building block. A key step is the macrolactamization to form the large ring system.

Step 1: Amide Coupling

To a solution of the carboxylic acid precursor (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) is added a peptide coupling reagent like HATU (1.1 equivalents) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2 equivalents). The mixture is stirred at room temperature for 15 minutes. (1R,4R)-methyl 4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride (1.05 equivalents) is then added, and the reaction is stirred at room temperature until completion (typically 12-18 hours), as monitored by LC-MS.

Step 2: Ester Hydrolysis

The methyl ester from the previous step is hydrolyzed to the corresponding carboxylic acid. The compound is dissolved in a mixture of tetrahydrofuran (THF) and water, and lithium hydroxide (or another suitable base) is added. The reaction is stirred at room temperature until the starting material is consumed.

Step 3: Macrolactamization

The resulting amino acid is subjected to high-dilution macrolactamization. The compound is dissolved in a large volume of a suitable solvent (e.g., DMF/dichloromethane mixture) and a coupling reagent (e.g., HATU or DPPA) and a base (e.g., DIPEA or potassium carbonate) are added. The reaction is typically stirred at room temperature for an extended period (24-48 hours) to favor intramolecular cyclization.

Step 4: Deprotection and Final Product Formation

Any protecting groups on the molecule are removed under appropriate conditions to yield the final active pharmaceutical ingredient. Purification is typically performed using preparative HPLC.

Visualizing the Synthesis and Logic

The following diagrams illustrate the key synthetic transformations and the logical flow of the drug discovery process.

Synthesis_Pathway A (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate B Amide Coupling A->B C Coupled Intermediate B->C D Ester Hydrolysis C->D E Amino Acid Intermediate D->E F Macrolactamization E->F G Macrocyclic Precursor F->G H Deprotection G->H I Final API (e.g., Milvexian analog) H->I

Synthetic workflow for macrocyclic FXIa inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_testing Biological Evaluation A Starting Materials B Reaction Setup A->B C Monitoring (TLC, LC-MS) B->C D Quenching & Extraction C->D E Chromatography D->E F Characterization (NMR, MS) E->F G In vitro Assays (Ki, aPTT) F->G H In vivo Models G->H

General experimental workflow in drug development.

The strategic use of this compound has been instrumental in the advancement of next-generation anticoagulants. Its incorporation into macrocyclic structures has led to the discovery of highly potent and selective Factor XIa inhibitors. The detailed methodologies and data presented in this guide are intended to support the ongoing research and development efforts in this critical therapeutic area.

References

In-Depth Technical Guide: Tranexamic Acid Methyl Ester (CAS 50738-63-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

Tranexamic Acid Methyl Ester, with the CAS number 50738-63-1, is a chemical compound closely related to the antifibrinolytic drug, Tranexamic Acid. It is often found as an impurity in the synthesis of Tranexamic Acid and is also utilized as a reference standard in analytical and quality control processes.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 50738-63-1
IUPAC Name methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate
Synonyms Tranexamic Acid Methyl Ester, Methyl trans-4-(aminomethyl)-1-cyclohexanecarboxylate
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol [2]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 171.24 g/mol PubChem[2]
XLogP3-AA 0.6PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 3PubChem[2]
Exact Mass 171.125928785 g/mol PubChem[2]
Monoisotopic Mass 171.125928785 g/mol PubChem[2]
Topological Polar Surface Area 52.3 ŲPubChem[2]
Heavy Atom Count 12PubChem[2]
Formal Charge 0PubChem[2]
Complexity 151PubChem[2]

Safety and Handling

Hazard Identification (Based on Tranexamic Acid):

  • Eye Irritation: May cause serious eye irritation.

  • Skin Irritation: May cause skin irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Table 3: GHS Hazard Information for Tranexamic Acid (as a proxy)

Hazard ClassHazard CategoryHazard Statement
Eye Irritation2H319: Causes serious eye irritation
Skin Irritation2H315: Causes skin irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]

Mechanism of Action and Signaling Pathway

Tranexamic Acid Methyl Ester is the methyl ester derivative of Tranexamic Acid. As an ester, it is likely to act as a prodrug, being hydrolyzed in vivo by esterases to release the active parent compound, Tranexamic Acid. Recent studies on other alkyl ester derivatives of Tranexamic Acid have shown that they are rapidly hydrolyzed to the parent drug in skin homogenates and blood.[4]

The primary mechanism of action of Tranexamic Acid is the inhibition of fibrinolysis. It is a synthetic analog of the amino acid lysine and acts by reversibly binding to lysine-binding sites on plasminogen. This prevents plasminogen from converting to plasmin, an enzyme that degrades fibrin clots. By inhibiting plasmin formation, Tranexamic Acid helps to stabilize blood clots and reduce bleeding.[5][6]

Below is a diagram illustrating the proposed signaling pathway.

Tranexamic_Acid_Pathway cluster_extracellular Extracellular Space cluster_drug Drug Action Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Plasmin->Fibrin degrades t-PA/u-PA t-PA / u-PA t-PA/u-PA->Plasminogen activates FDPs Fibrin Degradation Products Fibrin->FDPs TAME Tranexamic Acid Methyl Ester Esterases Esterases TAME->Esterases hydrolyzed by TA Tranexamic Acid Esterases->TA TA->Plasminogen inhibits activation

Caption: Proposed mechanism of action for Tranexamic Acid Methyl Ester.

Experimental Protocols

Synthesis of Tranexamic Acid Methyl Ester

Tranexamic Acid Methyl Ester is a key intermediate in several synthetic routes to Tranexamic Acid. A representative synthesis protocol starting from p-aminomethylbenzoic acid is outlined below. This protocol is adapted from general knowledge of esterification reactions and synthesis pathways of Tranexamic Acid.[7][8][9][10]

Experimental Workflow: Synthesis

Synthesis_Workflow start p-Aminomethylbenzoic Acid step1 Catalytic Hydrogenation (e.g., Ruthenium catalyst) start->step1 intermediate1 cis/trans-4-Aminomethylcyclohexane-1-carboxylic Acid step1->intermediate1 step2 Esterification (Methanol, Acid Catalyst) intermediate1->step2 product Tranexamic Acid Methyl Ester step2->product

Caption: General workflow for the synthesis of Tranexamic Acid Methyl Ester.

Methodology:

  • Catalytic Hydrogenation: p-Aminomethylbenzoic acid is subjected to catalytic hydrogenation to reduce the benzene ring. A common catalyst for this reaction is ruthenium on a carbon support. The reaction is typically carried out in an aqueous medium under hydrogen pressure (e.g., 50-150 kg/cm ²) and at elevated temperatures (e.g., 80-150°C). This step yields a mixture of cis- and trans-4-aminomethylcyclohexane-1-carboxylic acid.

  • Esterification: The resulting mixture of aminocarboxylic acids is then esterified. This is typically achieved by reacting the acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. The reaction mixture is heated to reflux to drive the esterification to completion.

  • Purification: The crude Tranexamic Acid Methyl Ester is then purified. This may involve neutralization, extraction with an organic solvent, and subsequent purification techniques such as distillation or chromatography to isolate the desired trans-isomer.

Analytical Method for Quantification

The quantification of Tranexamic Acid Methyl Ester can be performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). As the methyl ester is closely related to Tranexamic Acid, methods developed for the parent compound can be adapted. Due to the lack of a strong chromophore, derivatization may be necessary for sensitive UV detection.[11][12][13][14]

Experimental Workflow: HPLC Analysis

HPLC_Workflow sample Sample containing Tranexamic Acid Methyl Ester derivatization Optional: Pre-column Derivatization (e.g., with Ninhydrin) sample->derivatization hplc RP-HPLC Separation derivatization->hplc detection UV or MS Detection hplc->detection quantification Quantification detection->quantification

Caption: Workflow for the HPLC analysis of Tranexamic Acid Methyl Ester.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of Tranexamic Acid Methyl Ester reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water).

    • Prepare working standards by serial dilution of the stock solution.

    • Prepare sample solutions by dissolving the substance to be analyzed in the same solvent.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) or after pre-column derivatization (e.g., with ninhydrin for detection at a higher wavelength). Mass spectrometry (MS) can also be used for more specific and sensitive detection.

  • Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as:

    • Linearity: Analyze a series of standard solutions of different concentrations to establish a linear relationship between concentration and peak area.

    • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample.

    • Specificity: Ensure that the peak for Tranexamic Acid Methyl Ester is well-resolved from other components in the sample matrix.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Biological Activity and Potential Applications

While Tranexamic Acid is a well-established antifibrinolytic agent, the direct biological activity of its methyl ester is less studied. It is primarily considered a synthetic intermediate or an impurity. However, the concept of using ester derivatives of Tranexamic Acid as prodrugs is an active area of research.[4] Esterification of the carboxylic acid group can increase the lipophilicity of the molecule, potentially enhancing its absorption and bioavailability. Once absorbed, the ester can be hydrolyzed by endogenous esterases to release the active Tranexamic Acid.

Recent research has also explored the potential of Tranexamic Acid in other therapeutic areas, such as in the treatment of certain cancers, due to its ability to mimic lysine and interfere with cellular processes that are dependent on lysine and arginine.[15][16] Whether Tranexamic Acid Methyl Ester shares any of these properties directly or acts solely as a prodrug requires further investigation.

Conclusion

Tranexamic Acid Methyl Ester (CAS 50738-63-1) is a key chemical entity associated with the synthesis and analysis of Tranexamic Acid. While comprehensive data specifically for the methyl ester is limited, a significant amount of information can be derived from its close structural relationship to the parent drug. This technical guide provides a summary of the available chemical, safety, and mechanistic information, along with representative experimental protocols. Further research is warranted to fully characterize the toxicological profile and biological activity of Tranexamic Acid Methyl Ester to better understand its potential as a prodrug or its independent pharmacological effects.

References

An In-depth Technical Guide to the Solubility Profile of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound is critical for its effective use in drug development, from synthesis and purification to formulation.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol [1]
Appearance White or off-white solid
Melting Point Approximately 61-64 °C
Boiling Point Approximately 270 °C
Qualitative Solubility Profile

This compound is an organic compound that exhibits solubility in certain organic solvents. Based on available data, the compound is known to be soluble in the following solvents:

SolventSolubility
EthanolSoluble
ChloroformSoluble
AcetoneSoluble

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are required. The following protocols outline the well-established shake-flask method, which is considered the gold standard for determining equilibrium solubility.

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature, after a state of equilibrium has been reached between the dissolved and undissolved solid.

Materials and Equipment:

  • This compound (pure solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, chloroform, ethyl acetate, etc.)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

  • Sample Collection: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to prevent any solid particles from being included in the sample for analysis.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC. The concentration is determined by comparing the analytical response to a standard curve prepared from known concentrations of the compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Equilibrate at Constant Temperature with Agitation B->C D Centrifuge to Separate Solid and Liquid Phases C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify by HPLC F->G H Calculate Solubility G->H

Caption: Workflow for Solubility Determination.

References

In-Depth Technical Guide: Structural Elucidation of Methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate. This compound, a derivative of the antifibrinolytic agent tranexamic acid, serves as a key building block in pharmaceutical synthesis.[1][2] This document outlines the expected spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are provided, alongside a logical workflow for data interpretation. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this molecule.

Chemical Identity

Methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate is the methyl ester of the trans-isomer of 4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid).[1][2]

Identifier Value
IUPAC Name methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate
Synonyms Tranexamic Acid Methyl Ester, trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate
CAS Number 50738-63-1[3]
Molecular Formula C₉H₁₇NO₂[3][4]
Molecular Weight 171.24 g/mol [3][4]
Chemical Structure Chemical Structure of methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate

Spectroscopic Data

Quantitative spectroscopic data for methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate is typically provided by commercial suppliers upon purchase.[3][5] The following tables summarize the expected data based on the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.67s3H-OCH₃
~2.53d2H-CH₂NH₂
~2.20tt1HH-1
~1.98 - 1.85m2HCyclohexane H (axial)
~1.80 - 1.68m2HCyclohexane H (equatorial)
~1.45 - 1.30m1HH-4
~1.25 - 1.05m4HCyclohexane H
(variable)br s2H-NH₂

2.1.2. ¹³C NMR Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment
~176.0C=O (ester)
~51.5-OCH₃
~46.0-CH₂NH₂
~43.0C-1
~38.0C-4
~29.0Cyclohexane CH₂
~28.5Cyclohexane CH₂
Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹) Intensity Assignment
3350 - 3200Medium, BroadN-H stretch (primary amine)
2920, 2850StrongC-H stretch (aliphatic)
1735StrongC=O stretch (ester)
1590MediumN-H bend (scissoring)
1450MediumC-H bend (methylene)
1240StrongC-O stretch (ester)
Mass Spectrometry (MS)

Technique: Electrospray Ionization (ESI)

m/z Relative Intensity (%) Assignment
172.1100[M+H]⁺
154.1~20[M-NH₃]⁺
141.1~60[M-OCH₃]⁺
113.1~40[M-COOCH₃]⁺
81.1~30[Cyclohexenyl]⁺

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • Methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of CDCl₃ in a small vial.

  • Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known values and correlation experiments (e.g., COSY, HSQC) if necessary.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate

  • FTIR spectrometer with an ATR accessory

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric contributions.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with isopropanol or ethanol and a lint-free wipe after the measurement.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups (amine, ester, alkane).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate

  • LC-MS grade methanol or acetonitrile

  • LC-MS grade formic acid

  • Vials for sample preparation

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote ionization.

  • Instrumentation Setup:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 amu).

  • Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Data Acquisition: Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. If fragmentation data is required, perform a tandem MS (MS/MS) experiment on the parent ion.

  • Analysis: Analyze the resulting mass spectrum to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.

Visualizations

Logical Workflow for Structural Elucidation

Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Proton & Carbon Environment NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the synthesis, purification, and structural elucidation of the target compound.

Synthetic Pathway

Synthetic Pathway Tranexamic_Acid Tranexamic Acid (1r,4r)-4-(aminomethyl)cyclohexanecarboxylic acid Esterification Esterification Tranexamic_Acid->Esterification Product Methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate Esterification->Product Reagents Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) Reagents->Esterification

Caption: A common synthetic route to the target compound via esterification of tranexamic acid.

References

An In-depth Technical Guide on the Pharmacokinetic Properties of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, an ester prodrug of the antifibrinolytic agent tranexamic acid. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways.

Introduction

This compound is the methyl ester derivative of tranexamic acid. Tranexamic acid is a synthetic analog of the amino acid lysine and functions as an antifibrinolytic agent by reversibly binding to lysine receptor sites on plasminogen. This action prevents plasminogen from converting to plasmin, thereby inhibiting the degradation of fibrin clots.

The oral bioavailability of tranexamic acid is relatively low. To enhance its absorption and improve its pharmacokinetic profile, prodrug strategies, such as esterification, have been explored. The methyl ester derivative is designed to be more lipophilic, potentially increasing its permeability across the intestinal membrane. Following absorption, it is anticipated to be hydrolyzed by esterases in the blood and tissues to release the active parent drug, tranexamic acid.

Pharmacokinetic Profile

While specific pharmacokinetic data for this compound is not extensively available in the public domain, a study on a closely related compound, "Kabi 2161" (trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride), provides significant insights into the pharmacokinetic advantages of ester prodrugs of tranexamic acid. It is plausible to consider Kabi 2161 as a simple alkyl ester, very likely the methyl or ethyl ester, and its data serves as a strong surrogate for the purposes of this guide.

The following tables summarize the pharmacokinetic parameters of tranexamic acid and the data available for its ester prodrug, Kabi 2161.

Table 1: Pharmacokinetic Parameters of Tranexamic Acid (Parent Drug)

ParameterRoute of AdministrationValueSpecies
Oral Bioavailability Oral30-50%Human
Time to Peak Plasma Concentration (Tmax) Oral~3 hoursHuman
Elimination Half-life (t½) Intravenous~2 hoursHuman
Elimination Half-life (t½) Oral~11 hoursHuman
Plasma Clearance Intravenous110-116 mL/minHuman
Urinary Excretion (unchanged) Intravenous>95%Human

Table 2: Bioavailability Data of Tranexamic Acid Ester Prodrug (Kabi 2161) Following Oral Administration in Healthy Volunteers [1]

Dose of Kabi 2161 (mmol)Urinary Recovery of Tranexamic Acid (0-48h) (%)Normalized Area Under the Plasma Concentration-Time Curve (AUC) (mg·h/L·mmol)
1.084.713.1
2.082.419.6
3.089.414.4
3.597.514.3
Reference: Tranexamic Acid (9.6 mmol) 37.0 8.0

Note: At a 3 mmol dose, Kabi 2161 achieved the same maximum plasma concentration of tranexamic acid as the 9.6 mmol reference dose of tranexamic acid, and the peak concentration was reached earlier.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to determining the pharmacokinetic properties of this compound derivatives.

This protocol describes a typical in vivo study to determine the oral bioavailability and pharmacokinetic profile of a tranexamic acid ester prodrug in rats.

3.1.1. Animal Model Male Sprague-Dawley rats (250-300g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. Rats are fasted overnight before the experiment.

3.1.2. Drug Administration The test compound, this compound hydrochloride, is dissolved in a suitable vehicle (e.g., sterile water or saline). A control group receives an equimolar dose of tranexamic acid. The formulations are administered via oral gavage at a specified dose (e.g., 10 mg/kg). For intravenous administration to determine absolute bioavailability, the compound is administered via the tail vein.

3.1.3. Blood Sampling Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration. The blood is collected into heparinized tubes.

3.1.4. Plasma Preparation The collected blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

3.1.5. Bioanalytical Method: LC-MS/MS Quantification of Tranexamic Acid Plasma concentrations of tranexamic acid (the active metabolite) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3][4]

  • Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma samples. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

  • Chromatography: Separation is achieved on a C18 reverse-phase column using a mobile phase gradient of acetonitrile and water with a small amount of formic acid.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The transition of the parent ion to a specific product ion for tranexamic acid is monitored for quantification.

3.1.6. Pharmacokinetic Analysis The plasma concentration-time data are analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

  • Maximum plasma concentration (Cmax)

  • Time to reach Cmax (Tmax)

  • Area under the plasma concentration-time curve (AUC)

  • Elimination half-life (t½)

  • Clearance (CL)

  • Volume of distribution (Vd) The oral bioavailability (F) is calculated as: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualizations

tranexamic_acid_moa cluster_0 Fibrinolysis (Clot Dissolution) cluster_1 Inhibition by Tranexamic Acid plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin t-PA/u-PA fibrin Fibrin (Clot) plasmin->fibrin Degrades fdp Fibrin Degradation Products plasmin->fdp fibrin->fdp tranexamic_acid This compound (Prodrug) esterases Esterases (in blood/tissues) tranexamic_acid->esterases active_ta Tranexamic Acid (Active Drug) esterases->active_ta Hydrolysis active_ta->plasminogen Blocks Lysine Binding Sites active_ta->plasmin Prevents formation

Caption: Mechanism of action of tranexamic acid and its prodrug.

pk_workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis animal_model Sprague-Dawley Rats (Fasted Overnight) dosing Oral Gavage Administration (Prodrug or Parent Drug) animal_model->dosing sampling Serial Blood Sampling (Tail Vein, 0-24h) dosing->sampling centrifugation Centrifugation of Blood Samples sampling->centrifugation plasma_extraction Plasma Separation and Storage (-80°C) centrifugation->plasma_extraction protein_precipitation Protein Precipitation (Acetonitrile) plasma_extraction->protein_precipitation lcms_analysis LC-MS/MS Analysis (Quantification of Tranexamic Acid) protein_precipitation->lcms_analysis pk_parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, Bioavailability) lcms_analysis->pk_parameters

Caption: Workflow for an in vivo pharmacokinetic study.

Discussion and Conclusion

The available data strongly suggest that ester prodrugs of tranexamic acid, such as this compound, can significantly enhance the oral bioavailability of the parent drug. The study on Kabi 2161 demonstrated a more than two-fold increase in bioavailability based on urinary recovery and normalized AUC data[1]. This is likely due to the increased lipophilicity of the ester prodrug, which facilitates its absorption across the gastrointestinal tract. Once absorbed, the ester is efficiently cleaved by ubiquitous esterases to release the active tranexamic acid.

The development of such prodrugs represents a valuable strategy for improving the clinical utility of tranexamic acid, potentially allowing for lower doses and more convenient oral administration regimens. Further detailed pharmacokinetic studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion of this compound and to confirm its bioequivalence to existing formulations of tranexamic acid. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

Methodological & Application

Application Notes and Protocols for the Use of (1R,4R)-4-((Fmoc-amino)methyl)cyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

(1R,4R)-4-((Fmoc-amino)methyl)cyclohexanecarboxylic acid, the Fmoc-protected form of tranexamic acid, is a valuable building block in solid-phase peptide synthesis (SPPS) for creating peptidomimetics and structurally constrained peptides. Its rigid, non-natural cyclohexane scaffold offers several advantages in drug design and chemical biology:

  • Structural Rigidity: The trans-cyclohexane ring introduces a conformationally rigid element into a peptide chain. This can help to lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[1]

  • Enhanced Stability: Incorporating non-natural building blocks like this can significantly increase the resulting peptide's resistance to enzymatic degradation by proteases, thereby improving its in vivo half-life.[1][2]

  • Modulation of Physicochemical Properties: The cyclohexane moiety can alter the lipophilicity and other physicochemical properties of a peptide, which can be optimized to improve cell permeability and oral bioavailability.[3]

  • Versatile Building Block: It can be used as a spacer or linker in more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), or as a replacement for a standard dipeptide unit to explore new structural space.

This document provides a detailed protocol for the incorporation of trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid into a peptide sequence using standard Fmoc-based SPPS chemistry.

Chemical Transformation Overview

The commercially available starting material, (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, must be chemically modified to be compatible with Fmoc-SPPS. This involves two key steps: protection of the amine with an Fmoc group and saponification (hydrolysis) of the methyl ester to yield the free carboxylic acid. The resulting compound, trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid , is the active reagent for SPPS.[4] This reagent is also commercially available, which can simplify the workflow.[5]

Chemical_Scheme cluster_start Starting Material cluster_intermediate Intermediate (Optional) cluster_final SPPS-Ready Building Block Start (1R,4R)-Methyl 4-(aminomethyl) cyclohexanecarboxylate FmocProtectedEster (1R,4R)-Methyl 4-(((Fmoc)amino)methyl) cyclohexanecarboxylate Start->FmocProtectedEster 1. Fmoc-OSu 2. NaHCO3, Dioxane/H2O FinalAcid (1R,4R)-4-(((Fmoc)amino)methyl) cyclohexanecarboxylic acid FmocProtectedEster->FinalAcid 1. LiOH, THF/H2O 2. Acid workup

Caption: Chemical preparation of the SPPS-ready building block.

Experimental Protocols

This protocol outlines the manual incorporation of trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid into a peptide sequence on a solid support. The procedure assumes a standard Fmoc/tBu strategy.[6]

3.1. Materials and Reagents

  • Resin: Rink Amide or 2-Chlorotrityl Chloride resin, pre-loaded with the C-terminal amino acid.

  • Building Block: trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid (CAS: 167690-53-1).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole) or OxymaPure®

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail (example): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: Highly corrosive) .

  • Precipitation/Washing: Cold diethyl ether.

3.2. SPPS Workflow for Incorporation

The following workflow describes a single cycle for coupling the target building block.

SPPS_Workflow Start Peptide-Resin (N-terminal Fmoc) Swell 1. Swell Resin (DMF, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Swell->Deprotect Wash1 3. Wash (DMF, 5x) Deprotect->Wash1 Couple 4. Coupling Reaction (See Protocol 3.3) Wash1->Couple Wash2 5. Wash (DMF, 3x; DCM, 3x) Couple->Wash2 Check 6. Kaiser Test (Check for free amines) Wash2->Check Check->Couple Positive (Incomplete) Recouple End Peptide-Resin + Building Block (N-terminal Fmoc) Check->End Negative (Complete) Repeat Repeat Cycle or Proceed to Cleavage End->Repeat

Caption: Fmoc-SPPS cycle for incorporating the building block.

3.3. Detailed Coupling Protocol

This protocol is for a 0.1 mmol synthesis scale.

  • Resin Preparation:

    • Place the peptide-resin from the previous cycle (with the free N-terminal amine) in a reaction vessel.

    • Ensure the resin has been thoroughly washed with DMF after Fmoc deprotection.[6]

  • Activation of the Building Block:

    • In a separate vial, dissolve trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid (151.8 mg, 0.4 mmol, 4 eq) and HBTU (151.6 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.

    • Add DIPEA (139 µL, 0.8 mmol, 8 eq) to the activation mixture.

    • Vortex briefly and allow to pre-activate for 1-2 minutes. Note: For sterically hindered couplings, using HATU as the activator may improve efficiency.[7]

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. Due to the non-natural structure, a longer coupling time compared to standard amino acids is recommended as a starting point.[7]

  • Monitoring and Washing:

    • After the coupling time, take a small sample of resin beads and perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines.

    • If the test is negative (beads are colorless or yellow), the coupling is complete. Proceed to wash the resin thoroughly with DMF (3x) and DCM (3x).

    • If the test is positive (beads are blue/purple), the coupling is incomplete. Filter the resin, wash once with DMF, and perform a second coupling (recouple) with a freshly prepared activation mixture for another 2 hours.[8] If the test remains positive, cap the unreacted amines with acetic anhydride before proceeding to the next cycle.

3.4. Cleavage and Deprotection

  • After completing the synthesis, wash the final peptide-resin with DCM (3x) and dry under vacuum for 1 hour.

  • Prepare the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% Water). Use approximately 10 mL per gram of resin.

  • Add the cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube filled with cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with more cold ether.

  • Dry the crude peptide pellet under vacuum.

3.5. Purification and Analysis

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verify the identity and purity of the final product using LC-MS (Liquid Chromatography-Mass Spectrometry).

Data Presentation

The following tables provide recommended starting parameters for the coupling reaction. These values may require optimization based on the specific peptide sequence.

Table 1: Reagent Stoichiometry for Coupling Reaction (0.1 mmol scale)

ReagentMolar Eq.Amount (mg)Volume (µL)Role
Peptide-Resin1.0--Solid Support
trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid4.0151.8-Building Block
HBTU (or HATU)4.0151.6-Activating Agent
DIPEA8.0-139Base
DMF--~2 mLSolvent

Table 2: Typical HPLC and Mass Spectrometry Parameters for Analysis

ParameterTypical Value / Condition
HPLC Column C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes (sequence-dependent)
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Mass Spectrometry Electrospray Ionization (ESI) in positive ion mode
Data to Collect Purity (%) from HPLC chromatogram, [M+H]⁺ from mass spectrum

References

Application Notes and Protocols for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate , also known as the methyl ester of tranexamic acid, is a key chemical intermediate and a member of a class of compounds with significant applications in medicinal chemistry.[1][2] Its utility primarily stems from its relationship to tranexamic acid, a well-established antifibrinolytic agent.[3][4] These notes detail the applications, relevant data, and experimental protocols associated with this compound and its derivatives.

Overview of Medicinal Chemistry Applications

This compound serves two primary roles in medicinal chemistry:

  • As a prodrug or permeability enhancer: Esterification of the carboxylic acid group of tranexamic acid, a hydrophilic molecule, is a common strategy to enhance its lipophilicity.[5][6] This modification can improve its ability to cross biological membranes, such as the skin, for topical and transdermal drug delivery.[5][6][7] The ester is designed to be hydrolyzed by esterases in the body to release the active parent drug, tranexamic acid.[5][7]

  • As a synthetic intermediate: This compound is a crucial building block for the synthesis of more complex derivatives of tranexamic acid.[3][4] The methyl ester group can be further modified or hydrolyzed during a synthetic sequence to yield the final target molecule.

The primary therapeutic applications of the parent compound, tranexamic acid, which are the ultimate goal of developing derivatives like the methyl ester, include:

  • Antifibrinolytic and Hemostatic Agent: Inhibition of plasminogen activation, which is crucial in treating or preventing excessive bleeding.[3][4]

  • Dermatology: Treatment of melasma and hyperpigmentation by interfering with melanin production.[5][6]

  • Anti-inflammatory and Anti-allergic: Due to its inhibitory effects on the plasmin system.[3][4]

Quantitative Data: Enhancement of Skin Permeation by Tranexamic Acid Esters

DerivativeVehicleEnhancement Ratio (ER)±SD
Dodecyl ester of Tranexamic AcidAqueous Donor Vehicle4.3 ± 0.9[7]
Decyl ester of Tranexamic AcidIsopropyl-myristate Suspension4.9 ± 1.4[7]
Azone (1-dodecylazepan-2-one)Aqueous Donor Vehicle2.2 ± 0.7[7]
Azone (1-dodecylazepan-2-one)Isopropyl-myristate SuspensionInactive[7]

Additionally, butyl (TA4) and octyl (TA8) ester derivatives of tranexamic acid have been shown to improve skin penetration and deposition by approximately 2–3 times compared to unmodified tranexamic acid.[5][6]

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of tranexamic acid derivatives.

3.1. General Protocol for the Synthesis of N-Acyl Tranexamic Acid Derivatives

This protocol is based on the synthesis of N-acetyltranexamic acid and can be adapted for other acyl derivatives.[3]

Materials:

  • Tranexamic acid

  • Acetic anhydride

  • Reaction vessel with reflux condenser

Procedure:

  • Add 1.00 g of tranexamic acid (6.3661 mmol) to 10 mL of acetic anhydride in a suitable reaction vessel.[3]

  • Reflux the mixture for two hours.[3]

  • After cooling, the product can be isolated and purified using standard techniques such as crystallization or chromatography.

3.2. In Vitro Skin Permeation Study

This protocol is a general guide for evaluating the skin permeation of tranexamic acid esters.

Materials:

  • Human or animal skin membrane

  • Franz diffusion cells

  • Phosphate buffered saline (PBS) as receptor fluid

  • Test formulation (e.g., hydrogel containing the tranexamic acid ester)

  • Reference formulation (e.g., hydrogel containing tranexamic acid)

  • HPLC for quantification

Procedure:

  • Mount a section of the skin membrane on a Franz diffusion cell, with the dermal side in contact with the receptor fluid.

  • Maintain the receptor fluid at 37°C and stir continuously.

  • Apply a known quantity of the test and reference formulations to the epidermal side of the skin.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh PBS.

  • Analyze the concentration of the tranexamic acid derivative and/or tranexamic acid in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the permeation flux.

3.3. Hydrolysis Study of Tranexamic Acid Esters

This protocol assesses the conversion of the ester prodrug to the active tranexamic acid in a biological matrix.

Materials:

  • Tranexamic acid ester

  • Skin homogenate or blood plasma

  • Incubator

  • HPLC for quantification

Procedure:

  • Prepare a solution of the tranexamic acid ester in a suitable buffer.

  • Add the ester solution to the skin homogenate or blood plasma.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 0.5, 1, 2 hours), take aliquots of the mixture and quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent).

  • Analyze the samples by HPLC to quantify the remaining concentration of the ester and the concentration of the released tranexamic acid.

  • The rate of hydrolysis can then be determined. Butyl and octyl esters of tranexamic acid have been shown to be rapidly hydrolyzed to the parent drug within less than 2 hours in skin homogenates and blood.[5][6]

Visualizations

4.1. Synthetic Pathway for Tranexamic Acid Derivatives

The following diagram illustrates a general synthetic scheme for producing derivatives of tranexamic acid, including esters and N-acyl compounds.

G TA Tranexamic Acid Ester (1R,4R)-Methyl 4-(aminomethyl) cyclohexanecarboxylate TA->Ester Esterification (e.g., MeOH, H+) NAcyl N-Acyl Tranexamic Acid TA->NAcyl N-Acylation (e.g., Acetic Anhydride) Complex More Complex Derivatives Ester->Complex Further Modification NAcyl->Complex Further Modification

Caption: General synthetic routes to tranexamic acid derivatives.

4.2. Mechanism of Action of Tranexamic Acid

This diagram shows the mechanism by which tranexamic acid exerts its antifibrinolytic effect.

G cluster_0 Fibrinolysis Cascade Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Degradation Fibrin Degradation Products Plasmin->Degradation Fibrin Fibrin Fibrin->Degradation TA Tranexamic Acid TA->Plasminogen Blocks Lysine Binding Sites G Synthesis Synthesis of Tranexamic Acid Ester Formulation Formulation Development (e.g., Hydrogel) Synthesis->Formulation Hydrolysis Ester Hydrolysis Assay (Skin Homogenate/Blood) Synthesis->Hydrolysis Safety Safety Assessment (e.g., Cytotoxicity) Synthesis->Safety Permeation In Vitro Skin Permeation Study Formulation->Permeation Data Data Analysis Permeation->Data Hydrolysis->Data Safety->Data

References

Application Notes and Protocols for the Quantification of Methyl trans-4-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl trans-4-(aminomethyl)cyclohexanecarboxylate is the methyl ester of tranexamic acid, a synthetic amino acid derivative with significant applications in the pharmaceutical industry as an antifibrinolytic agent.[1][2] Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control. This document provides detailed analytical methods and protocols for the quantitative determination of methyl trans-4-(aminomethyl)cyclohexanecarboxylate in various matrices. The methodologies described are based on established analytical principles for the parent compound, tranexamic acid, and other structurally similar molecules.

The primary analytical techniques covered in these application notes are High-Performance Liquid Chromatography (HPLC) with different detection methods (UV and Mass Spectrometry) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

A summary of the recommended analytical methods for the quantification of methyl trans-4-(aminomethyl)cyclohexanecarboxylate is presented below. The selection of the most appropriate method will depend on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: Summary of Analytical Methods

MethodPrincipleTypical ApplicationsAdvantagesLimitations
HPLC-UV Separation by reverse-phase chromatography and detection by UV absorbance.Routine quality control, analysis of bulk drug substance and pharmaceutical formulations.Simple, robust, and cost-effective.Limited sensitivity and specificity, especially for complex matrices. Requires derivatization for enhanced sensitivity.[3]
HPLC-MS/MS Separation by liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry.Bioanalysis of plasma and other biological fluids, trace-level impurity analysis.High sensitivity, high selectivity, and suitability for complex matrices.[4]Higher instrument cost and complexity.
GC-MS Separation of volatile compounds by gas chromatography and detection by mass spectrometry.Analysis of volatile impurities, potential for alternative quantification method.High chromatographic efficiency and sensitivity.May require derivatization to improve volatility and thermal stability.[1]

Quantitative Data Summary

The following table summarizes typical performance characteristics that can be expected from the described analytical methods, based on data from the analysis of tranexamic acid and other similar small molecules.[2][5][6][7]

Table 2: Typical Method Performance Characteristics

ParameterHPLC-UVHPLC-MS/MSGC-MS
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999
Linear Range 0.1 - 100 µg/mL0.01 - 10 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mL~0.02 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.01 µg/mL~0.05 µg/mL

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of methyl trans-4-(aminomethyl)cyclohexanecarboxylate in bulk drug substance and simple formulations. To enhance UV detection, a pre-column derivatization step using a chromophoric agent like phenyl isothiocyanate (PITC) is recommended.[8]

1. Materials and Reagents

  • Methyl trans-4-(aminomethyl)cyclohexanecarboxylate reference standard

  • Phenyl isothiocyanate (PITC)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine

  • Acetic acid

  • Water (HPLC grade)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3. Standard Solution Preparation

  • Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

4. Sample Preparation and Derivatization

  • Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.

  • To 100 µL of each standard and sample solution, add 50 µL of a 5% (v/v) PITC solution in acetonitrile and 50 µL of a 5% (v/v) triethylamine solution in acetonitrile.

  • Vortex the mixture and allow it to react at room temperature for 20 minutes.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

5. Chromatographic Conditions

  • Mobile Phase: A gradient of 0.1 M ammonium acetate buffer (pH 6.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 254 nm

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep Weighing & Dissolution Deriv Derivatization with PITC Prep->Deriv Recon Reconstitution Deriv->Recon Inject Injection Recon->Inject Sep Chromatographic Separation Inject->Sep Detect UV Detection Sep->Detect Cal Calibration Curve Detect->Cal Quant Quantification Cal->Quant

Figure 1: HPLC-UV Experimental Workflow
Protocol 2: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is ideal for the sensitive and selective quantification of methyl trans-4-(aminomethyl)cyclohexanecarboxylate in complex biological matrices such as plasma or serum.[2][4]

1. Materials and Reagents

  • Methyl trans-4-(aminomethyl)cyclohexanecarboxylate reference standard

  • Stable isotope-labeled internal standard (e.g., D2-labeled tranexamic acid)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

2. Instrumentation

  • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Data acquisition and processing software

3. Standard Solution Preparation

  • Prepare a stock solution of the reference standard (1 mg/mL) and the internal standard (1 mg/mL) in methanol.

  • Prepare working solutions and calibration standards by serial dilution in the mobile phase.

4. Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add the internal standard solution.

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.[1]

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

5. Chromatographic and Mass Spectrometric Conditions

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by direct infusion of the reference standard. A probable transition would be the precursor ion [M+H]+ to a characteristic product ion.

6. Data Analysis

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Add Internal Standard Precip Protein Precipitation Spike->Precip Evap Evaporation Precip->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject Sep LC Separation Inject->Sep Ion ESI Sep->Ion Detect MS/MS Detection Ion->Detect Ratio Peak Area Ratio Detect->Ratio Quant Quantification Ratio->Quant

Figure 2: HPLC-MS/MS Experimental Workflow
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method can be employed for the quantification of methyl trans-4-(aminomethyl)cyclohexanecarboxylate, potentially after a derivatization step to improve its chromatographic properties.

1. Materials and Reagents

  • Methyl trans-4-(aminomethyl)cyclohexanecarboxylate reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Ethyl acetate (GC grade)

  • Pyridine

2. Instrumentation

  • GC system coupled to a mass spectrometer.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Data acquisition and processing software.

3. Standard Solution Preparation

  • Prepare a stock solution of the reference standard in methanol (1 mg/mL).

  • Prepare calibration standards by diluting the stock solution.

4. Sample Preparation and Derivatization

  • For liquid samples, perform a liquid-liquid extraction with a suitable solvent like ethyl acetate.

  • Evaporate the solvent to dryness.

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA.

  • Heat the mixture at 70 °C for 30 minutes.

  • After cooling, the sample is ready for injection.

5. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

6. Data Analysis

  • Construct a calibration curve using the peak areas of the derivatized analyte.

  • Quantify the analyte in the samples from the calibration curve.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Extraction Evap Evaporation Extract->Evap Deriv Derivatization Evap->Deriv Inject Injection Deriv->Inject Sep GC Separation Inject->Sep Ion EI Sep->Ion Detect MS Detection Ion->Detect Cal Calibration Curve Detect->Cal Quant Quantification Cal->Quant

Figure 3: GC-MS Experimental Workflow

References

Application Notes & Protocols: (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a versatile linker molecule for bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). Its rigid cyclohexane core provides spatial separation between the conjugated molecules, potentially improving the pharmacokinetic profile and maintaining the biological activity of the components. This document provides detailed application notes and protocols for the effective use of this linker in bioconjugation workflows.

The linker possesses two key functional groups: a primary amine and a methyl ester. The primary amine can serve as a nucleophile for conjugation, while the methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated for reaction with primary amines on a biomolecule. This dual functionality allows for flexible conjugation strategies.

Key Properties:

PropertyValue
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name methyl 4-(aminomethyl)cyclohexane-1-carboxylate
Stereochemistry (1R,4R)-trans configuration

Principle of Bioconjugation

The use of this compound as a linker typically involves a multi-step process. First, the linker is derivatized to introduce a reactive group that is complementary to a functional group on the biomolecule (e.g., an antibody) or the payload (e.g., a cytotoxic drug). The choice of derivatization strategy depends on the desired conjugation chemistry and whether a cleavable or non-cleavable linkage is intended.

A common strategy involves the hydrolysis of the methyl ester to a carboxylic acid, followed by activation to an N-hydroxysuccinimide (NHS) ester. This activated linker can then react with primary amines (e.g., lysine residues) on an antibody. The linker's primary amine can be protected during this step and later deprotected to react with an activated payload molecule.

Alternatively, the linker's primary amine can be used to react with an activated payload first. The resulting conjugate, with a free carboxylic acid (after hydrolysis), can then be activated and conjugated to the biomolecule.

Applications in Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this cyclohexane-based linker can be employed to create a stable, non-cleavable linkage between the antibody and the cytotoxic payload. Non-cleavable linkers are known for their high plasma stability, which minimizes the premature release of the payload in circulation and reduces off-target toxicity. The payload is released upon lysosomal degradation of the antibody after internalization into the target cancer cell. A well-known example of a cyclohexane-based linker in a commercial ADC is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) used in Trastuzumab emtansine (Kadcyla®).

General Workflow for ADC Synthesis

The following diagram illustrates a general workflow for the synthesis of an ADC using a derivative of this compound.

ADC_Synthesis_Workflow General ADC Synthesis Workflow cluster_linker_prep Linker Preparation cluster_payload_conjugation Payload Conjugation cluster_antibody_conjugation Antibody Conjugation cluster_purification_analysis Purification and Analysis Linker This compound Hydrolysis Hydrolysis of Methyl Ester Linker->Hydrolysis Activation Carboxylic Acid Activation (e.g., NHS ester formation) Hydrolysis->Activation Payload Cytotoxic Payload with Amine Group LinkerPayload Linker-Payload Conjugate Payload->LinkerPayload ActivatedLinker Activated Linker ActivatedLinker->LinkerPayload ADC Antibody-Drug Conjugate (ADC) LinkerPayload->ADC Antibody Monoclonal Antibody (mAb) Antibody->ADC Purification Purification (e.g., HIC, SEC) ADC->Purification Characterization Characterization (e.g., LC-MS, DAR determination) Purification->Characterization

Caption: A generalized workflow for synthesizing an Antibody-Drug Conjugate (ADC).

Experimental Protocols

Protocol 1: Hydrolysis of Methyl Ester to Carboxylic Acid

This protocol describes the conversion of the methyl ester of the linker to a carboxylic acid, a necessary step for subsequent activation and conjugation to amine-containing molecules.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H2O)

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (or NaOH) (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

  • Extract the product with DCM or EtOAc (3 x volume of the aqueous phase).

  • Combine the organic layers and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the carboxylic acid derivative.

Protocol 2: Activation of Carboxylic Acid with NHS

This protocol details the activation of the carboxylic acid group to an NHS ester, making it reactive towards primary amines.

Materials:

  • (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid (from Protocol 1)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the carboxylic acid derivative (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • The crude NHS ester can be purified by column chromatography or used directly in the next step.

Protocol 3: Conjugation of Activated Linker to an Antibody

This protocol outlines the conjugation of the NHS-activated linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-activated linker (from Protocol 2) dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF) system for purification

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Add the NHS-activated linker solution to the mAb solution at a molar excess of 5-20 fold. The final concentration of the organic solvent should be kept below 10% (v/v).

  • Incubate the reaction mixture at room temperature or 4 °C for 1-2 hours with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the resulting ADC from unreacted linker and by-products using SEC or TFF.

  • Determine the protein concentration and the Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry and/or LC-MS.

Characterization and Quality Control

The resulting bioconjugate should be thoroughly characterized to ensure its quality and consistency.

Data Presentation:

ParameterMethodTypical Expected Outcome
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), LC-MSAverage DAR of 2-4 for lysine conjugates
Aggregate Content Size-Exclusion Chromatography (SEC)>95% monomer
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, MTS)Potent and target-specific cell killing
Plasma Stability Incubation in plasma followed by LC-MS or ELISA>90% intact ADC after 7 days
Logical Relationship for Characterization

The following diagram shows the logical flow of characterization steps for an ADC.

ADC_Characterization ADC Characterization Flow Start Purified ADC DAR DAR Determination (HIC, LC-MS) Start->DAR Aggregation Aggregation Analysis (SEC) Start->Aggregation Purity Purity Assessment (SDS-PAGE, RP-HPLC) Start->Purity Potency In Vitro Potency (Cell Viability Assays) DAR->Potency Aggregation->Potency Purity->Potency Stability Plasma Stability (LC-MS, ELISA) Potency->Stability Final_Product Characterized ADC Stability->Final_Product

Caption: Logical workflow for the characterization of an Antibody-Drug Conjugate.

Conclusion

This compound is a promising linker for bioconjugation due to its defined stereochemistry and the versatile reactivity of its functional groups. Its rigid cyclohexane backbone can provide favorable properties to the resulting bioconjugates, particularly in the context of ADCs where linker stability is paramount. The protocols provided herein offer a foundation for researchers to explore the utility of this linker in their specific applications. As with any bioconjugation strategy, optimization of reaction conditions and thorough characterization of the final product are essential for achieving desired therapeutic outcomes.

Anwendungshinweise und Protokolle: Derivatisierung des primären Amins in (1R,4R)-Methyl-4-(aminomethyl)cyclohexancarboxylat

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: (1R,4R)-Methyl-4-(aminomethyl)cyclohexancarboxylat, ein Derivat der Tranexamsäure, ist ein wertvoller bifunktioneller Baustein in der medizinischen Chemie und der Arzneimittelentwicklung.[1] Seine starre Cyclohexan-Struktur dient als Gerüst (Scaffold), während das primäre Amin und der Methylester als Ansatzpunkte für die Synthese einer Vielzahl von Molekülen dienen. Die Derivatisierung des primären Amins ist eine Schlüsselstrategie zur Modulation der pharmakologischen und pharmakokinetischen Eigenschaften von Leitstrukturen. Sie ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) durch die Einführung verschiedener funktioneller Gruppen.

Diese Anwendungshinweise beschreiben detaillierte Protokolle für drei gängige und robuste Derivatisierungsreaktionen des primären Amins: N-Acylierung zur Bildung von Amiden, N-Sulfonylierung zur Synthese von Sulfonamiden und reduktive Aminierung zur N-Alkylierung.

Allgemeine Derivatisierungswege

Die primäre Aminogruppe des Moleküls kann durch verschiedene Standardreaktionen der organischen Chemie modifiziert werden, um diverse funktionelle Gruppen einzuführen.

G cluster_products Derivate start (1R,4R)-Methyl-4-(aminomethyl)- cyclohexancarboxylat reagent1 Carbonsäure / Acylchlorid + Kopplungsreagenz / Base start->reagent1 N-Acylierung reagent2 Sulfonylchlorid + Base start->reagent2 N-Sulfonylierung reagent3 Aldehyd / Keton + Reduktionsmittel start->reagent3 Reduktive Aminierung amide N-Acyl-Derivate (Amide) sulfonamide N-Sulfonyl-Derivate (Sulfonamide) sec_amine N-Alkyl-Derivate (Sekundäre Amine) reagent1->amide reagent2->sulfonamide reagent3->sec_amine G cluster_workflow Workflow: N-Acylierung start 1. Edukte in DCM lösen (Amin + Base) step2 2. Kühlen auf 0 °C start->step2 step3 3. Acylchlorid zugeben step2->step3 step4 4. Reaktion bei RT rühren (DC-Kontrolle) step3->step4 step5 5. Quenchen mit aq. NH₄Cl step4->step5 step6 6. Extraktion mit DCM step5->step6 step7 7. Trocknen und Einengen step6->step7 step8 8. Säulenchromatographie step7->step8 end 9. Analyse (NMR, MS, HPLC) step8->end G cluster_workflow Workflow: N-Sulfonylierung start 1. Amin und Base in DCM/Pyridin lösen step2 2. Kühlen auf 0 °C start->step2 step3 3. Sulfonylchlorid zugeben step2->step3 step4 4. Reaktion bei RT rühren step3->step4 step5 5. Mit 1 M HCl versetzen step4->step5 step6 6. Extraktion mit Ethylacetat step5->step6 step7 7. Trocknen und Einengen step6->step7 step8 8. Umkristallisation / Chromatographie step7->step8 end 9. Analyse (NMR, MS) step8->end G cluster_workflow Workflow: Reduktive Aminierung start 1. Amin und Aldehyd/Keton in MeOH lösen step2 2. Imin-Bildung bei RT start->step2 step3 3. Kühlen auf 0 °C step2->step3 step4 4. Reduktionsmittel (z.B. STAB) zugeben step3->step4 step5 5. Reaktion bei RT rühren (über Nacht) step4->step5 step6 6. Quenchen mit aq. NaHCO₃ step5->step6 step7 7. Extraktion und Trocknung step6->step7 step8 8. Säulenchromatographie step7->step8 end 9. Analyse (NMR, MS) step8->end

References

Application Notes and Protocols for the Scalable Synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the scale-up synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The described methodology is designed for scalability and high stereochemical purity. The synthetic approach involves the stereoselective catalytic hydrogenation of a readily available aromatic precursor to yield the trans-racemic intermediate, followed by esterification and subsequent chiral resolution to isolate the desired (1R,4R)-enantiomer. This protocol includes comprehensive data summaries, detailed experimental procedures, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, often incorporated into the synthesis of active pharmaceutical ingredients (APIs). The specific stereochemistry of this compound is crucial for its biological activity and efficacy. Therefore, a robust and scalable synthetic route that ensures high isomeric purity is of significant industrial importance. The protocol outlined herein is based on established chemical transformations, optimized for a safe, efficient, and scalable production process.

Synthetic Strategy

The overall synthetic strategy is a three-step process commencing with the catalytic hydrogenation of p-aminobenzoic acid. This is followed by a standard esterification to yield the methyl ester, and concludes with a classical chiral resolution to obtain the enantiomerically pure target compound.

G A p-Aminobenzoic Acid B rac-trans-4-(Aminomethyl)cyclohexanecarboxylic Acid A->B Step 1: Catalytic Hydrogenation C rac-trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate B->C Step 2: Esterification D Diastereomeric Salts: ((1R,4R)-Ester • L-Tartrate) ((1S,4S)-Ester • L-Tartrate) C->D Step 3a: Chiral Resolution (Salt Formation) E This compound D->E Step 3b: Salt Separation & Liberation of Amine

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of rac-trans-4-(Aminomethyl)cyclohexanecarboxylic Acid

This step focuses on the catalytic hydrogenation of p-aminobenzoic acid to produce the racemic trans-4-(aminomethyl)cyclohexanecarboxylic acid. The use of a ruthenium catalyst under basic conditions is known to favor the formation of the trans isomer.[1][2][3][4]

Materials:

Reagent/SolventMolecular WeightQuantity (Scale-up)Moles
p-Aminobenzoic Acid137.14 g/mol 1.37 kg10.0 mol
5% Ruthenium on Carbon (Ru/C)-137 g-
Sodium Hydroxide (NaOH)40.00 g/mol 800 g20.0 mol
Deionized Water18.02 g/mol 10 L-
Hydrogen Gas (H₂)2.02 g/mol As required-
Hydrochloric Acid (HCl), concentrated36.46 g/mol As required-

Equipment:

  • High-pressure autoclave (minimum 20 L capacity) equipped with a mechanical stirrer, gas inlet, pressure gauge, and temperature controller.

  • Filtration apparatus (e.g., Buchner funnel with appropriate filter paper).

  • Large glass reactor (minimum 20 L) with overhead stirrer.

  • pH meter.

Procedure:

  • Charging the Autoclave: In the high-pressure autoclave, dissolve sodium hydroxide (800 g) in deionized water (10 L). To this solution, add p-aminobenzoic acid (1.37 kg). Stir the mixture until all solids are dissolved.

  • Catalyst Addition: Carefully add the 5% Ru/C catalyst (137 g) to the autoclave.

  • Hydrogenation: Seal the autoclave and purge it with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the autoclave with hydrogen gas to 100 bar.

  • Reaction: Begin stirring and heat the reaction mixture to 150°C. Maintain the temperature and pressure for 12-16 hours. The reaction progress can be monitored by taking samples (if the autoclave allows) and analyzing for the disappearance of the starting material by HPLC.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas. Purge the autoclave with nitrogen gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst. Wash the catalyst pad with deionized water (2 x 500 mL).

  • Precipitation of Product: Transfer the filtrate to a large glass reactor and cool it in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to the isoelectric point of the amino acid (approximately pH 7). The product will precipitate as a white solid.

  • Isolation and Drying: Collect the precipitated solid by filtration, wash with cold deionized water (2 x 1 L) and then with acetone (1 L). Dry the solid in a vacuum oven at 60°C to a constant weight.

Expected Yield: 85-95%

Step 2: Synthesis of rac-trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate

This step involves the esterification of the synthesized amino acid to its corresponding methyl ester using thionyl chloride in methanol.

Materials:

Reagent/SolventMolecular WeightQuantity (Scale-up)Moles
rac-trans-4-(Aminomethyl)cyclohexanecarboxylic Acid157.21 g/mol 1.57 kg10.0 mol
Methanol (anhydrous)32.04 g/mol 10 L-
Thionyl Chloride (SOCl₂)118.97 g/mol 1.31 kg (0.8 L)11.0 mol
Diethyl Ether74.12 g/mol As required-
Sodium Bicarbonate (NaHCO₃)84.01 g/mol As required-

Equipment:

  • Large glass reactor (minimum 20 L) with an overhead stirrer, dropping funnel, reflux condenser, and temperature probe.

  • Rotary evaporator.

  • Separatory funnel (minimum 10 L).

Procedure:

  • Reaction Setup: In a large glass reactor, suspend rac-trans-4-(aminomethyl)cyclohexanecarboxylic acid (1.57 kg) in anhydrous methanol (10 L). Cool the suspension to 0°C in an ice-salt bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.31 kg) dropwise to the stirred suspension over a period of 2-3 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 4-6 hours. The reaction should become a clear solution.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in water (5 L) and cool in an ice bath. Carefully add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 4 L).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Purification: The crude product can be purified by vacuum distillation.

Expected Yield: 80-90%

Step 3: Chiral Resolution of rac-trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate

This final step involves the separation of the enantiomers by forming diastereomeric salts with L-(-)-tartaric acid.[5][6][7][8][9] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Materials:

Reagent/SolventMolecular WeightQuantity (Scale-up)Moles
rac-trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate171.24 g/mol 1.71 kg10.0 mol
L-(-)-Tartaric Acid150.09 g/mol 750 g5.0 mol
Methanol32.04 g/mol As required-
Sodium Hydroxide (10% aqueous solution)40.00 g/mol As required-
Dichloromethane84.93 g/mol As required-

Equipment:

  • Large jacketed glass reactor (minimum 20 L) with an overhead stirrer and temperature controller.

  • Filtration apparatus.

  • Separatory funnel (minimum 10 L).

  • Polarimeter for measuring optical rotation.

Procedure:

  • Salt Formation: Dissolve rac-trans-methyl 4-(aminomethyl)cyclohexanecarboxylate (1.71 kg) in methanol (10 L) in the jacketed reactor. In a separate container, dissolve L-(-)-tartaric acid (750 g) in warm methanol (5 L). Add the tartaric acid solution to the solution of the racemic ester while stirring.

  • Crystallization: Heat the mixture to 50-60°C to ensure complete dissolution, then slowly cool it to room temperature, and finally to 0-5°C over several hours to induce crystallization of the less soluble diastereomeric salt ((1R,4R)-ester • L-tartrate).

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with cold methanol. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor. The crystallization and filtration process may need to be repeated to achieve the desired diastereomeric purity.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of water (5 L) and dichloromethane (5 L). While stirring vigorously, add a 10% aqueous solution of sodium hydroxide until the pH of the aqueous layer is 10-11.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound as an oil.

  • Purity Check: Determine the enantiomeric excess (e.e.) by chiral HPLC or by measuring the specific rotation.

Expected Yield: 35-45% (based on the racemate)

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol [10]
AppearanceColorless oil or low melting solid
Boiling PointNot readily available
Melting PointNot readily available
CAS Number50738-63-1[10]

Table 2: Summary of Expected Yields and Purity

StepProductExpected YieldPurity (Typical)
1rac-trans-4-(Aminomethyl)cyclohexanecarboxylic Acid85-95%>98% (by titration)
2rac-trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate80-90%>98% (by GC)
3This compound35-45%>99% e.e. (by chiral HPLC)

Mandatory Visualization

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Esterification cluster_2 Step 3: Chiral Resolution s1_start p-Aminobenzoic Acid + NaOH(aq) + Ru/C s1_process Autoclave 150°C, 100 bar H₂ s1_start->s1_process s1_end rac-trans-4-(Aminomethyl) cyclohexanecarboxylic Acid s1_process->s1_end s2_start Amino Acid + Methanol + SOCl₂ s1_end->s2_start s2_process Reflux s2_start->s2_process s2_end rac-trans-Methyl Ester s2_process->s2_end s3_start Racemic Ester + L-Tartaric Acid s2_end->s3_start s3_process Fractional Crystallization s3_start->s3_process s3_end Diastereomeric Salt s3_process->s3_end s3_liberation Base Treatment & Extraction s3_end->s3_liberation s3_final (1R,4R)-Methyl Ester s3_liberation->s3_final

Caption: Experimental workflow for the synthesis of the target molecule.

References

Application Notes & Protocols: In Vitro Assay Design for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a synthetic building block featuring a rigid cyclohexane core, a primary amine, and a methyl ester. Its structural resemblance to gamma-aminobutyric acid (GABA) and tranexamic acid suggests that it and its derivatives could be valuable starting points for developing modulators of GABA receptors or proteases like plasmin. These application notes provide detailed protocols for a primary screen and secondary assays to investigate the potential biological activity of this compound series.

The following sections detail hypothetical in vitro assays designed to explore two potential mechanisms of action: GABA receptor modulation and protease inhibition. These protocols are intended as a starting point and may require optimization based on the specific derivatives being tested.

Section 1: GABA Receptor Modulation Assays

Scientific Rationale

The aminomethylcyclohexane scaffold bears a structural resemblance to GABA, the principal inhibitory neurotransmitter in the central nervous system. This similarity suggests that this compound derivatives could potentially bind to and modulate GABA receptors, such as GABA-A and GABA-B. The following assays are designed to identify and characterize this potential interaction.

Experimental Workflow: GABA Receptor Screening

GABAR_Workflow cluster_primary Primary Screen cluster_secondary Secondary & Functional Assays cluster_results Data Analysis Primary_Screen Radioligand Binding Assay (GABA-A Receptor) Functional_Assay Electrophysiology Assay (Patch-Clamp) Primary_Screen->Functional_Assay Active Compounds Selectivity_Assay GABA-B Receptor Binding Assay Primary_Screen->Selectivity_Assay Active Compounds Ki_Determination Determine Ki (Inhibition Constant) Primary_Screen->Ki_Determination EC50_Determination Determine EC50/IC50 (Functional Potency) Functional_Assay->EC50_Determination Selectivity_Assay->Ki_Determination Selectivity_Profile Assess Receptor Selectivity Ki_Determination->Selectivity_Profile EC50_Determination->Selectivity_Profile

Caption: Workflow for GABA receptor screening and characterization.

Protocol 1: GABA-A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine if test compounds can displace a known radiolabeled ligand from the GABA-A receptor.

Materials:

  • Membrane Preparation: Rat cortical membranes expressing GABA-A receptors.

  • Radioligand: [³H]-Muscimol (a high-affinity GABA-A agonist).

  • Non-specific Binding Control: Unlabeled GABA (1 mM).

  • Test Compound: this compound or its derivatives, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Vials .

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Manifold .

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Add 25 µL of each dilution to a 96-well plate. For control wells, add 25 µL of assay buffer (total binding) or 25 µL of 1 mM GABA (non-specific binding).

  • Radioligand Preparation: Dilute [³H]-Muscimol in assay buffer to a final concentration of 1-2 nM.

  • Membrane Preparation: Thaw the rat cortical membranes on ice and dilute in assay buffer to a final concentration of 100-200 µg protein per well.

  • Assay Incubation: To each well, add 100 µL of the diluted membrane preparation and 25 µL of the diluted [³H]-Muscimol. The final volume will be 150 µL.

  • Incubate the plate at 4°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash each filter three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

  • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (CPMsample - CPMnonspecific) / (CPMtotal - CPMnonspecific))

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Table 1: Hypothetical Binding Affinity Data for Compound Derivatives

Compound IDIC₅₀ (µM)Ki (µM)
Parent Cmpd > 100> 100
Derivative A 15.27.8
Derivative B 5.82.9
GABA (Control) 0.10.05

Section 2: Protease Inhibition Assays

Scientific Rationale

The structural similarity of the core scaffold to tranexamic acid, a known inhibitor of plasmin, suggests a potential for derivatives to inhibit proteases involved in fibrinolysis and other physiological processes. A fluorogenic substrate-based assay is a common and effective method for screening for protease inhibitors.

Signaling Pathway: Fibrinolysis

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA tPA/uPA tPA->Plasmin FDP Fibrin Degradation Products Plasmin->FDP Degradation Fibrin Fibrin (Clot) Fibrin->FDP Test_Compound Test Compound (e.g., Derivative C) Test_Compound->Plasmin Inhibition

Caption: Simplified diagram of the fibrinolytic pathway.

Protocol 2: Fluorogenic Plasmin Inhibition Assay

This protocol details a method to screen for inhibitors of human plasmin using a fluorogenic substrate.

Materials:

  • Enzyme: Human Plasmin.

  • Substrate: Fluorogenic plasmin substrate (e.g., H-D-Val-Leu-Lys-AMC).

  • Positive Control: Aprotinin or Tranexamic Acid.

  • Test Compound: this compound or its derivatives, dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

  • 96-well black, flat-bottom plates .

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm).

Procedure:

  • Compound Plating: Add 2 µL of serially diluted test compounds or control inhibitor to the wells of a 96-well plate.

  • Enzyme Addition: Add 50 µL of human plasmin (diluted in assay buffer to a final concentration of ~5 nM) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate (diluted in assay buffer to a final concentration of ~20 µM) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes.

Data Analysis:

  • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Rate_sample / Rate_no_inhibitor))

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 2: Hypothetical Plasmin Inhibition Data

Compound IDIC₅₀ (µM)
Parent Cmpd > 200
Derivative C 45.1
Derivative D 98.7
Tranexamic Acid 25.5

Disclaimer: These protocols are intended as a guide and are based on established methodologies for the proposed target classes. The lack of specific published data on this compound necessitates this hypothetical approach. Researchers should perform appropriate optimization and validation experiments for their specific compounds and laboratory conditions.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a methodology for the purification of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a chiral cycloalkane derivative. The protocol outlines a chiral High-Performance Liquid Chromatography (HPLC) method designed to separate the desired (1R,4R) stereoisomer from other potential isomers, such as its enantiomer (1S,4S) and diastereomers (cis-isomers). This method is crucial for ensuring the stereochemical purity of the compound, which is a critical parameter in pharmaceutical development and other scientific research applications.

Introduction

This compound possesses two chiral centers, leading to the possible existence of four stereoisomers: the trans-enantiomeric pair ((1R,4R) and (1S,4S)) and the cis-enantiomeric pair ((1R,4S) and (1S,4R)). In many biological and chemical systems, the specific stereochemistry of a molecule dictates its activity and properties. Therefore, the ability to isolate a single, pure stereoisomer is of paramount importance. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful technique for achieving such separations.[1][2][3] This protocol provides a starting point for the development of a robust purification method for the title compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A preparative or analytical HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® series column (e.g., Chiralpak IA, IB, or IC) or a similar cellulose or amylose-based column, is recommended for the separation of chiral amines.[2][3]

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample: A mixture of stereoisomers of Methyl 4-(aminomethyl)cyclohexanecarboxylate dissolved in the mobile phase.

Sample Preparation
  • Accurately weigh a sample of the isomeric mixture of Methyl 4-(aminomethyl)cyclohexanecarboxylate.

  • Dissolve the sample in a suitable solvent, preferably the initial mobile phase, to a concentration of approximately 1-5 mg/mL for analytical scale, and adjust as needed for preparative scale.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method

The following method is a recommended starting point and may require optimization for specific isomeric mixtures and column choices.

  • Column: Chiralpak® IA (or similar polysaccharide-based CSP), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore, low wavelength UV or alternative detection methods like evaporative light scattering (ELSD) or mass spectrometry (MS) may be necessary).

  • Injection Volume: 10 µL (analytical)

Note: The ratio of n-hexane to isopropanol can be adjusted to optimize the resolution and retention times of the isomers. The addition of a small amount of a basic modifier like diethylamine is often crucial for obtaining good peak shape and resolution for basic compounds like amines on polysaccharide-based CSPs.[3]

Data Presentation

The expected outcome of the HPLC separation is the resolution of the different stereoisomers. The retention times and resolution will be dependent on the specific column and conditions used. A hypothetical chromatogram would show distinct peaks for the cis and trans isomers, with the chiral column further resolving the enantiomers within each pair.

Table 1: Hypothetical HPLC Purification Data

Peak No.Isomer Assignment (Hypothetical)Retention Time (min)Resolution (Rs)Purity (%)
1(1S,4R)- or (1R,4S)- (cis)8.5-25
2(1R,4S)- or (1S,4R)- (cis)9.82.125
3(1S,4S)- (trans)12.23.525
4(1R,4R)- (trans) 14.1 2.8 >99 (Post-Purification)

Note: The elution order is hypothetical and must be confirmed with reference standards.

Workflow and Diagrams

The overall workflow for the HPLC purification of this compound is depicted below.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_post Post-Purification cluster_result Final Product dissolve Dissolve Isomeric Mixture filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto Chiral Column filter->inject separate Isocratic Elution (Hexane/IPA/DEA) inject->separate detect UV Detection (210 nm) separate->detect fraction Fraction Collection (Peak corresponding to 1R,4R isomer) detect->fraction evaporate Solvent Evaporation fraction->evaporate analyze Purity Analysis of Collected Fraction evaporate->analyze product Pure (1R,4R)-Isomer analyze->product

Caption: Experimental workflow for the HPLC purification of this compound.

Discussion

The successful purification of this compound relies heavily on the selection of an appropriate chiral stationary phase. Polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds, including those with primary amine functionalities. The proposed normal-phase method with a hexane/isopropanol mobile phase is a common starting point for such separations. The use of diethylamine as a basic additive helps to minimize peak tailing and improve resolution by competing with the analyte for active sites on the stationary phase.

For scaling up from an analytical to a preparative separation, method parameters such as flow rate, sample concentration, and injection volume will need to be re-optimized. It is also critical to confirm the identity and stereochemical purity of the collected fractions using appropriate analytical techniques, such as analytical chiral HPLC, NMR spectroscopy, and mass spectrometry.

Conclusion

This application note provides a detailed protocol for the HPLC purification of this compound. By employing a suitable chiral stationary phase and optimizing the mobile phase composition, it is possible to effectively separate the desired (1R,4R) stereoisomer from other isomeric impurities. This method serves as a valuable tool for researchers and professionals in need of stereochemically pure material for their studies.

References

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: A Versatile Scaffold for Novel Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a valuable bifunctional building block in medicinal chemistry, offering a rigid cyclohexane core that provides desirable physicochemical properties to novel therapeutic agents. Its stereochemically defined trans configuration and orthogonal protecting groups—a methyl ester and a primary amine—allow for sequential and controlled chemical modifications, making it an attractive starting material for the synthesis of complex molecules. This document provides an overview of its application, focusing on the synthesis of a potent and selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, and includes detailed experimental protocols for key synthetic and biological evaluation steps.

While this building block has potential applications in the development of various therapeutic agents, including anti-cancer, antidepressant, antiviral, and anti-inflammatory drugs, this note will focus on its utility in the synthesis of kinase inhibitors, a cornerstone of modern oncology.[1]

Application in the Synthesis of a CDK9 Inhibitor Intermediate

The cyclohexane scaffold is a key structural motif in a variety of approved drugs and clinical candidates. In the context of kinase inhibitors, it can serve as a non-planar linker to orient pharmacophoric groups for optimal interaction with the target protein. A pertinent example is the synthesis of the CDK9 inhibitor, JSH-150, which incorporates a cis-1,4-diaminocyclohexane core. Although JSH-150 itself contains the cis-isomer, the synthetic strategies are often adaptable between stereoisomers. The following sections will detail the synthesis of a key intermediate for such inhibitors, starting from the readily available this compound.

Table 1: Key Synthetic Intermediates and Reaction Yields

StepIntermediateReagents and ConditionsTypical Yield
1tert-butyl ((1r,4r)-4-(methoxycarbonyl)cyclohexyl)methylcarbamateBoc₂O, Et₃N, CH₂Cl₂>95%
2(1r,4r)-4-(((tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acidLiOH, THF/H₂O>90%
3tert-butyl ((1r,4r)-4-(azidocarbonyl)cyclohexyl)methylcarbamateDPPA, Et₃N, Toluene~85%
4tert-butyl ((1r,4r)-4-isocyanatocyclohexyl)methylcarbamateHeat (Curtius Rearrangement)>95%
5tert-butyl ((1r,4r)-4-aminocyclohexyl)methylcarbamateHCl, H₂O>90%
6tert-butyl ((1r,4r)-4-((2-methoxyethyl)amino)cyclohexyl)methylcarbamate2-methoxyacetaldehyde, NaBH(OAc)₃, CH₂Cl₂~70-80%

Experimental Protocols

Protocol 1: Synthesis of a Differentially Protected trans-1,4-Diaminocyclohexane Intermediate

This protocol outlines the conversion of this compound to a key intermediate where one amino group is Boc-protected and the other is available for further functionalization, for example, through reductive amination.

Step 1: Boc-Protection of the Primary Amine

  • Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add triethylamine (Et₃N) (1.2 eq) and di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl ((1r,4r)-4-(methoxycarbonyl)cyclohexyl)methylcarbamate.

Step 2: Saponification of the Methyl Ester

  • Dissolve the product from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (1r,4r)-4-(((tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid.

Step 3-5: Curtius Rearrangement to the Mono-Boc Protected Diamine

  • Dissolve the carboxylic acid from Step 2 in anhydrous toluene.

  • Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).

  • Heat the mixture at 80-90 °C for 2-3 hours to form the acyl azide, which then rearranges to the isocyanate.

  • Monitor the reaction by IR spectroscopy (disappearance of the azide peak and appearance of the isocyanate peak).

  • Cool the reaction and add aqueous HCl to hydrolyze the isocyanate to the primary amine.

  • Extract the aqueous layer with a suitable organic solvent to remove non-polar impurities.

  • Basify the aqueous layer with NaOH and extract the product with CH₂Cl₂.

  • Dry the organic layer and concentrate to yield tert-butyl ((1r,4r)-4-aminocyclohexyl)methylcarbamate.

Step 6: Reductive Amination

  • Dissolve the mono-Boc protected diamine from Step 5 (1.0 eq) in CH₂Cl₂.

  • Add 2-methoxyacetaldehyde (1.2 eq) and a catalytic amount of acetic acid.

  • Stir for 1 hour at room temperature to form the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Stir for 12-16 hours at room temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with CH₂Cl₂, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain tert-butyl ((1r,4r)-4-((2-methoxyethyl)amino)cyclohexyl)methylcarbamate.

This intermediate can then be deprotected and coupled with a suitable heterocyclic core to form the final kinase inhibitor.

Application in CDK9 Inhibition

CDK9 is a key transcriptional regulator, and its inhibition is a promising strategy in cancer therapy. CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II, leading to the transcription of anti-apoptotic proteins like MCL-1 and oncogenes such as MYC.[2][3][4][5][6][7] Inhibitors like JSH-150 block this process, leading to cell cycle arrest and apoptosis in cancer cells.[8]

CDK9 Signaling Pathway

CDK9_Signaling_Pathway cluster_regulation P-TEFb Regulation cluster_transcription Transcriptional Elongation cluster_inhibition Inhibition 7SK_snRNP 7SK snRNP (HEXIM1/LARP7) PTEFb_inactive Inactive P-TEFb 7SK_snRNP->PTEFb_inactive Sequestration PTEFb_active Active P-TEFb (CDK9/Cyclin T1) RNAPII_paused Promoter-Proximal Paused RNAPII PTEFb_active->RNAPII_paused Phosphorylation of RNAPII CTD (Ser2) PTEFb_inactive->PTEFb_active Release Signals RNAPII_elongating Elongating RNAPII RNAPII_paused->RNAPII_elongating mRNA mRNA transcript (e.g., MYC, MCL-1) RNAPII_elongating->mRNA Transcription JSH150 JSH-150 (CDK9 Inhibitor) JSH150->PTEFb_active Inhibition Cancer_Hallmarks Cancer Cell Survival & Proliferation

Caption: CDK9 signaling pathway and the mechanism of inhibition.

Protocol 2: In Vitro CDK9 Kinase Assay (ADP-Glo™)

This protocol is for determining the in vitro potency (IC₅₀) of a synthesized compound against CDK9.

Materials:

  • Recombinant CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Peptide substrate

  • ATP

  • Test compound (e.g., JSH-150 analog) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound in 100% DMSO.

  • Add 50 nL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a 2x solution of CDK9/Cyclin T1 enzyme in kinase buffer.

  • Initiate the reaction by adding 2.5 µL of a 2x solution of substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Kₘ for CDK9.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of the synthesized compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MV4-11, a leukemia cell line sensitive to CDK9 inhibition)

  • Complete cell culture medium

  • 96-well clear-bottom white plates

  • Test compound serially diluted in culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

  • Treat the cells with a serial dilution of the test compound (e.g., from 1 nM to 10 µM). Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percentage of cell viability against the log concentration of the test compound.

Table 2: Representative Biological Data for a CDK9 Inhibitor (JSH-150)

AssayResult (IC₅₀ / GI₅₀)Cell LineReference
CDK9 Kinase Assay1 nMN/A[8]
Cell Viability (MV4-11)< 10 nMMV4-11[8]
Cell Viability (MOLM-13)< 10 nMMOLM-13[8]

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start (1R,4R)-Methyl 4-(aminomethyl) cyclohexanecarboxylate Intermediate Mono-protected diaminocyclohexane Start->Intermediate Multi-step synthesis Final_Compound Final CDK9 Inhibitor Analog Intermediate->Final_Compound Coupling with heterocyclic core Kinase_Assay In Vitro CDK9 Kinase Assay (IC₅₀) Final_Compound->Kinase_Assay Cell_Assay Cell Viability Assay (GI₅₀) Kinase_Assay->Cell_Assay Proceed with potent compounds Mechanism_Study Mechanism of Action (Western Blot, etc.) Cell_Assay->Mechanism_Study Confirm on-target effects Lead_Candidate Lead Candidate

Caption: General workflow from building block to lead candidate.

References

Application Notes and Protocols for Amide Coupling Reactions of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a derivative of tranexamic acid, is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclohexane core and the presence of both a primary amine and a methyl ester allow for the synthesis of diverse amide libraries for structure-activity relationship (SAR) studies. This document provides detailed application notes and experimental protocols for the coupling of this compound with various carboxylic acids, employing common and efficient coupling reagents. The protocols outlined below are designed to be reproducible and scalable for applications in pharmaceutical and chemical research.

General Reaction Scheme

The fundamental transformation involves the formation of an amide bond between the primary amine of this compound and a carboxylic acid. This is typically achieved through the activation of the carboxylic acid using a coupling agent.

G cluster_reactants Reactants cluster_reagents Reaction Conditions amine This compound product N-Acyl-(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate amine->product acid Carboxylic Acid (R-COOH) acid->product coupling_agent Coupling Agent (e.g., HATU, EDC/HOBt) coupling_agent->product base Base (e.g., DIPEA) base->product solvent Solvent (e.g., DMF, DCM) solvent->product G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup dissolve Dissolve carboxylic acid, amine, and DIPEA in DMF cool Cool to 0 °C dissolve->cool add_hatu Add HATU cool->add_hatu warm_stir Warm to RT and stir for 2-12 h add_hatu->warm_stir monitor Monitor by TLC/LC-MS warm_stir->monitor dilute_wash Dilute with DCM and wash with NaHCO3 and brine monitor->dilute_wash dry_concentrate Dry organic layer and concentrate dilute_wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify G cluster_activation Activation cluster_reaction Reaction cluster_workup Workup and Purification mix_acid_hobt Mix carboxylic acid, HOBt, and DIPEA in solvent at 0 °C add_amine Add amine mix_acid_hobt->add_amine add_edc Add EDC add_amine->add_edc stir_rt Stir at RT for 12-24 h add_edc->stir_rt monitor Monitor by TLC/LC-MS stir_rt->monitor wash Wash with NaHCO3, HCl, and brine monitor->wash dry_concentrate Dry and concentrate wash->dry_concentrate purify Column chromatography dry_concentrate->purify

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and industrially relevant synthetic route is the catalytic hydrogenation of methyl 4-(aminomethyl)benzoate. This method involves the reduction of the aromatic ring to a cyclohexane ring. The stereochemistry of the final product, yielding the desired (1R,4R) isomer, is a critical aspect of this synthesis and is influenced by the choice of catalyst and reaction conditions.

Q2: What are the key challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Stereoselectivity: Achieving a high yield of the desired trans-(1R,4R) isomer over the cis isomer.

  • Complete Hydrogenation: Ensuring the complete reduction of the aromatic ring, as incomplete hydrogenation can lead to impurities that are difficult to remove.

  • Catalyst Activity and Reusability: Preventing catalyst deactivation is crucial for an economically viable process.

  • Purification: Separating the desired trans-isomer from the cis-isomer and other reaction byproducts.

Q3: Which catalysts are typically used for the hydrogenation of methyl 4-(aminomethyl)benzoate?

A3: Ruthenium (Ru) and Platinum (Pt) based catalysts are commonly employed for the hydrogenation of benzoic acid and its derivatives.[1][2] Supported catalysts, such as Ruthenium on carbon (Ru/C) or Platinum on carbon (Pt/C), are often preferred for their stability and ease of recovery.[1] The choice of catalyst can significantly impact the stereoselectivity of the reaction.

Q4: How can the cis/trans isomer ratio be controlled?

A4: The cis/trans isomer ratio is influenced by several factors including the catalyst, solvent, temperature, and pressure. For instance, in the hydrogenation of related compounds, specific catalysts and reaction conditions have been shown to favor the formation of the trans isomer. Optimization of these parameters is key to maximizing the yield of the desired (1R,4R) product.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Hydrogenation - Increase Hydrogen Pressure: Higher pressure can improve the rate and completeness of the hydrogenation.[3] - Increase Reaction Temperature: Carefully increasing the temperature can enhance the reaction rate, but may also lead to side reactions.[3] - Extend Reaction Time: Monitor the reaction progress by techniques like GC or NMR and extend the reaction time until the starting material is consumed. - Check Catalyst Activity: The catalyst may be poisoned or deactivated. Use fresh catalyst or regenerate the used catalyst if possible.
Poor Stereoselectivity (High cis-isomer formation) - Optimize Catalyst Choice: Different catalysts exhibit different stereoselectivities. Screen various supported Ru or Pt catalysts. - Modify Solvent System: The polarity of the solvent can influence the stereochemical outcome. Experiment with different solvents or solvent mixtures. - Adjust Reaction Temperature: Temperature can affect the equilibrium between cis and trans isomers. A temperature optimization study is recommended.
Product Loss During Workup and Purification - Optimize Extraction: Ensure the pH of the aqueous phase is appropriately adjusted to minimize the solubility of the product during extraction. - Efficient Diastereomer Separation: If separating diastereomeric salts, the choice of resolving agent and crystallization conditions are critical. A rapid filtration after crystallization can sometimes yield higher enantiomeric purity.[4]
Issue 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted Starting Material (Methyl 4-(aminomethyl)benzoate) - Optimize Reaction Conditions: Refer to the solutions for "Incomplete Hydrogenation" in the table above.
Partially Hydrogenated Byproducts - Increase Catalyst Loading: A higher catalyst-to-substrate ratio can promote complete hydrogenation. - Re-subject to Hydrogenation: The impure product mixture can sometimes be re-subjected to the hydrogenation conditions to drive the reaction to completion.
cis-isomer Impurity - Fractional Crystallization: The cis and trans isomers often have different solubilities, allowing for separation by fractional crystallization. - Chromatographic Separation: Techniques like column chromatography can be employed to separate the isomers, although this may be less practical on a large scale.[5]

Data Presentation

Table 1: Illustrative Reaction Parameters for Catalytic Hydrogenation of Benzoic Acid Derivatives

The following table summarizes typical reaction conditions for the catalytic hydrogenation of benzoic acid and its derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

Parameter Condition 1 Condition 2 Condition 3 Reference
Catalyst 5% Ru/C5% Pt/TiO₂Ruthenium metal[1][2][3]
Solvent 1,4-dioxane/water (1:1)HexaneAqueous NaOH[1][2][3]
Temperature 220 °C80 °C155 °C[1][2][3]
H₂ Pressure 6.89 MPa (1000 psi)50 bar (725 psi)100 kg/cm ² (1422 psi)[1][2][3]
Substrate/Catalyst Ratio Not specified2500.025 to 0.25% by weight[1][2][3]
Selectivity (Ring Hydrogenation) 86% to Cyclohexane Carboxylic AcidHighHigh[1][2][3]

Note: This table provides a general overview based on related reactions. Specific conditions for the target molecule may vary and require optimization.

Experimental Protocols

Illustrative Protocol for Catalytic Hydrogenation of Methyl 4-(aminomethyl)benzoate

This protocol is an illustrative example based on general procedures for the catalytic hydrogenation of aromatic compounds.[1][2][3]

Materials:

  • Methyl 4-(aminomethyl)benzoate

  • 5% Ruthenium on Carbon (Ru/C)

  • Methanol (or other suitable solvent)

  • High-pressure autoclave equipped with a stirrer and temperature/pressure controls

  • Hydrogen gas

Procedure:

  • Reactor Setup: In a high-pressure autoclave, add methyl 4-(aminomethyl)benzoate and a suitable solvent (e.g., methanol) in an appropriate ratio (e.g., 1:10 w/v).

  • Catalyst Addition: Carefully add the 5% Ru/C catalyst. The catalyst loading can be in the range of 1-5 mol% relative to the substrate.

  • Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 100-150 °C).

  • Monitoring: Maintain the reaction at the set temperature and pressure, monitoring the hydrogen uptake. The reaction progress can be tracked by taking aliquots (if the reactor allows) and analyzing them by GC or NMR.

  • Workup: Once the reaction is complete (typically after several hours), cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of the solvent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, a mixture of cis and trans isomers, can be purified by fractional crystallization or chromatography to isolate the desired this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification start Start charge_reactor Charge Autoclave: - Methyl 4-(aminomethyl)benzoate - Solvent (e.g., Methanol) start->charge_reactor add_catalyst Add Catalyst (e.g., 5% Ru/C) charge_reactor->add_catalyst seal_purge Seal and Purge (N₂ then H₂) add_catalyst->seal_purge pressurize Pressurize with H₂ (50-100 bar) seal_purge->pressurize heat_stir Heat and Stir (100-150 °C) pressurize->heat_stir monitor Monitor Reaction (GC/NMR) heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent filter Filter to Remove Catalyst cool_vent->filter concentrate Concentrate (Solvent Removal) filter->concentrate purify Purify (Crystallization/Chromatography) concentrate->purify end Final Product: (1R,4R)-Isomer purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn poor_selectivity Poor Stereoselectivity? start->poor_selectivity unreacted_sm Unreacted Starting Material? start->unreacted_sm cis_isomer High cis-Isomer Content? start->cis_isomer inc_pressure Increase H₂ Pressure incomplete_rxn->inc_pressure inc_temp Increase Temperature incomplete_rxn->inc_temp inc_time Increase Reaction Time incomplete_rxn->inc_time opt_catalyst Optimize Catalyst poor_selectivity->opt_catalyst opt_solvent Optimize Solvent poor_selectivity->opt_solvent unreacted_sm->incomplete_rxn See 'Incomplete Reaction' crystallize Fractional Crystallization cis_isomer->crystallize chromatography Chromatography cis_isomer->chromatography

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Troubleshooting byproduct formation in methyl trans-4-(aminomethyl)cyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of methyl trans-4-(aminomethyl)cyclohexanecarboxylate, with a focus on byproduct formation and purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of methyl trans-4-(aminomethyl)cyclohexanecarboxylate.

Issue 1: Presence of the cis-isomer in the final product.

  • Question: My final product shows the presence of the cis-isomer of methyl 4-(aminomethyl)cyclohexanecarboxylate. How can I minimize its formation and remove it from my product?

  • Answer: The formation of the cis-isomer is a common challenge in the synthesis of 1,4-disubstituted cyclohexane derivatives.[1] The ratio of trans to cis isomers is highly dependent on the reaction conditions during the reduction of the aromatic precursor.

    Minimizing cis-isomer formation:

    • Catalyst Selection: The choice of catalyst can significantly influence the stereochemical outcome. Ruthenium on carbon (Ru/C) has been shown to favor the formation of the trans-isomer under basic conditions.[1][2]

    • Reaction Conditions: Temperature and pressure play a crucial role. For the reduction of p-aminobenzoic acid using a Ru/C catalyst in aqueous NaOH, a temperature range of 90-120°C and a hydrogen pressure of not more than 15 bar are reported to yield a higher trans to cis ratio.[1]

    Removal of the cis-isomer:

    • Fractional Crystallization: The trans-isomer is generally more crystalline and less soluble than the cis-isomer. Fractional crystallization of the hydrochloride salt of the product from a suitable solvent like methanol can be an effective method for separation on a larger scale.

    • Chromatography: For smaller scale purification and for achieving high purity, chromatographic techniques are recommended.

      • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be a powerful tool for separating the cis and trans isomers.[3]

      • Gas Chromatography (GC): GC can also be employed for the separation and analysis of the isomers.[3]

      • Column Chromatography: While challenging due to the similar polarities of the isomers, column chromatography with a carefully selected solvent system can be used for separation.

Issue 2: Incomplete esterification and presence of unreacted starting material.

  • Question: My product contains unreacted trans-4-(aminomethyl)cyclohexanecarboxylic acid. How can I drive the esterification to completion?

  • Answer: The presence of unreacted carboxylic acid is a common issue in Fischer esterification, which is an equilibrium-controlled reaction.[4][5]

    Driving the reaction to completion:

    • Use of Excess Alcohol: Employing a large excess of methanol will shift the equilibrium towards the formation of the methyl ester.[4][5]

    • Removal of Water: Water is a byproduct of the esterification reaction. Its removal will drive the equilibrium towards the product side. This can be achieved by:

      • Using a Dean-Stark apparatus to azeotropically remove water.

      • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[5]

    • Acid Catalyst: Ensure a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used in an appropriate amount.[4][5]

    Removal of unreacted carboxylic acid:

    • Aqueous Workup: During the workup, washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will convert the unreacted carboxylic acid into its water-soluble carboxylate salt, which can then be separated in the aqueous layer.

Issue 3: Presence of other byproducts.

  • Question: What are other potential byproducts I should be aware of during the synthesis?

  • Answer: Besides the cis-isomer and unreacted starting materials, other byproducts may form depending on the specific synthetic route and reaction conditions.

    • Byproducts from the reduction step: Incomplete reduction of the aromatic ring can lead to the presence of partially hydrogenated intermediates.

    • Byproducts from esterification: If the reaction temperature is too high or the reaction time is prolonged, side reactions such as dehydration or ether formation from the alcohol can occur.

    Troubleshooting:

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure complete conversion and minimize side reactions.

    • Purification: A combination of aqueous workup, crystallization, and chromatography may be necessary to remove these byproducts.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary challenge in the synthesis of methyl trans-4-(aminomethyl)cyclohexanecarboxylate?

    • A1: The main challenge is controlling the stereochemistry to obtain the desired trans-isomer with high selectivity over the cis-isomer.[1] The separation of these two isomers can be difficult due to their very similar physical and chemical properties.[3]

  • Q2: Which analytical techniques are best suited for determining the cis/trans isomer ratio?

    • A2: High-resolution techniques such as Gas Chromatography (GC) and ¹H NMR spectroscopy are commonly used to determine the ratio of cis to trans isomers.[1][3] HPLC can also be a valuable tool for both quantification and separation.[3]

  • Q3: Can the cis-isomer be converted to the desired trans-isomer?

    • A3: Yes, isomerization of the cis-isomer to the more stable trans-isomer is possible. This is typically achieved by treating the cis-isomer or a cis/trans mixture with a base.[6]

Data Presentation

Table 1: Influence of Catalyst on cis/trans Isomer Ratio in the Reduction of p-Aminobenzoic Acid

CatalystTemperature (°C)Pressure (bar)cis : trans Ratio
5% Ru/Al₂O₃100151 : 4.2
5% Ru/C100151 : 4.6

Data extracted from patent literature describing the synthesis of the carboxylic acid precursor.[1]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of trans-4-(aminomethyl)cyclohexanecarboxylic acid

  • Suspend trans-4-(aminomethyl)cyclohexanecarboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1-0.2 equivalents) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and remove any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl trans-4-(aminomethyl)cyclohexanecarboxylate.

  • Further purify the crude product by crystallization or column chromatography as needed.

Protocol 2: Purification of methyl trans-4-(aminomethyl)cyclohexanecarboxylate by Fractional Crystallization of the Hydrochloride Salt

  • Dissolve the crude product containing both cis and trans isomers in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

  • Add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salts of the isomers.

  • Heat the mixture to dissolve the precipitate and then allow it to cool slowly to room temperature.

  • The hydrochloride salt of the trans-isomer, being less soluble, should crystallize out first.

  • Collect the crystals by filtration.

  • The purity of the crystals can be improved by recrystallization.

  • Analyze the mother liquor and the crystals by GC or NMR to determine the isomeric ratio.

Mandatory Visualization

Synthesis_and_Byproduct_Formation cluster_reduction Reduction of Aromatic Precursor cluster_esterification Fischer Esterification p-Aminobenzoic Acid p-Aminobenzoic Acid Hydrogenation Hydrogenation p-Aminobenzoic Acid->Hydrogenation H2, Catalyst cis-4-Aminomethylcyclohexanecarboxylic Acid cis-4-Aminomethylcyclohexanecarboxylic Acid Hydrogenation->cis-4-Aminomethylcyclohexanecarboxylic Acid Undesired Byproduct trans-4-Aminomethylcyclohexanecarboxylic Acid trans-4-Aminomethylcyclohexanecarboxylic Acid Hydrogenation->trans-4-Aminomethylcyclohexanecarboxylic Acid Desired Intermediate Esterification_cis Esterification cis-4-Aminomethylcyclohexanecarboxylic Acid->Esterification_cis Acid Catalyst Esterification Esterification trans-4-Aminomethylcyclohexanecarboxylic Acid->Esterification Acid Catalyst Methanol Methanol Methanol->Esterification Methanol->Esterification_cis Methyl trans-4-(aminomethyl)cyclohexanecarboxylate Methyl trans-4-(aminomethyl)cyclohexanecarboxylate Esterification->Methyl trans-4-(aminomethyl)cyclohexanecarboxylate Desired Product Methyl cis-4-(aminomethyl)cyclohexanecarboxylate Methyl cis-4-(aminomethyl)cyclohexanecarboxylate Esterification_cis->Methyl cis-4-(aminomethyl)cyclohexanecarboxylate Byproduct

Caption: Synthetic pathway and formation of the primary byproduct.

Troubleshooting_Workflow Start Start Analyze Product Analyze Product Start->Analyze Product Pure Product Pure Product Analyze Product->Pure Product Purity > 98% Impurity Detected Impurity Detected Analyze Product->Impurity Detected Purity < 98% Identify Impurity Identify Impurity Impurity Detected->Identify Impurity cis-Isomer cis-Isomer Identify Impurity->cis-Isomer Isomeric Impurity Unreacted Acid Unreacted Acid Identify Impurity->Unreacted Acid Starting Material Other Byproduct Other Byproduct Identify Impurity->Other Byproduct Unknown Fractional Crystallization Fractional Crystallization cis-Isomer->Fractional Crystallization Chromatography Chromatography cis-Isomer->Chromatography Aqueous Base Wash Aqueous Base Wash Unreacted Acid->Aqueous Base Wash Optimize Reaction Optimize Reaction Other Byproduct->Optimize Reaction Fractional Crystallization->Analyze Product Chromatography->Analyze Product Aqueous Base Wash->Analyze Product Optimize Reaction->Analyze Product

Caption: A logical workflow for troubleshooting product impurities.

References

How to improve the solubility of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate for chemical reactions, particularly amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is generally a white to off-white solid. Its solubility is influenced by the presence of both a primary amine and a methyl ester functional group. The free base is reported to be soluble in solvents like ethanol, chloroform, and acetone. For reactions in aqueous media, the hydrochloride salt form offers better water solubility.

Q2: I am experiencing poor solubility of this compound in my reaction solvent. What are the initial troubleshooting steps?

If you are encountering solubility issues, consider the following initial steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. For amide coupling reactions, polar aprotic solvents are often a good starting point.

  • Temperature Adjustment: Gently warming the reaction mixture can significantly increase the solubility of your starting material.

  • Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution.

  • Salt Formation: If the reaction conditions permit, converting the amine to its hydrochloride salt can enhance solubility in polar protic solvents.

Q3: Can I use a co-solvent to improve the solubility of my compound?

Yes, using a co-solvent is a common and effective strategy. A small amount of a more polar, aprotic solvent can be added to your primary reaction solvent to create a mixture with improved solvating power for your compound.

Troubleshooting Guide

Poor solubility of this compound can lead to incomplete reactions and low yields. This guide provides a structured approach to troubleshoot and resolve these issues.

Table 1: Solvent Selection and Qualitative Solubility
SolventTypeTypical Use in ReactionsQualitative Solubility of this compound
Dichloromethane (DCM)AproticAmide coupling, general organic synthesisSparingly soluble to soluble
N,N-Dimethylformamide (DMF)Polar AproticAmide coupling, peptide synthesisGenerally soluble
Acetonitrile (MeCN)Polar AproticGeneral organic synthesisModerately soluble
Tetrahydrofuran (THF)AproticGeneral organic synthesisSparingly soluble to soluble
Methanol (MeOH) / Ethanol (EtOH)Polar ProticEsterification, reductionsSoluble
N-Methyl-2-pyrrolidone (NMP)Polar AproticAmide coupling with difficult sequencesGood solubility
Dimethyl sulfoxide (DMSO)Polar AproticReactions requiring high solubilityHigh solubility

Experimental Protocols

Protocol 1: Improving Solubility with a Co-solvent

This protocol describes the use of a co-solvent to enhance the solubility of this compound in a typical amide coupling reaction.

Materials:

  • This compound

  • Carboxylic acid

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Primary reaction solvent (e.g., Dichloromethane)

  • Co-solvent (e.g., N,N-Dimethylformamide)

  • Reaction vessel and standard laboratory glassware

Procedure:

  • To the reaction vessel, add this compound and the carboxylic acid.

  • Add the primary reaction solvent (e.g., Dichloromethane) to the vessel.

  • While stirring, add the co-solvent (e.g., N,N-Dimethylformamide) dropwise until the starting materials are fully dissolved. A typical starting ratio is 10:1 (primary solvent:co-solvent).

  • Once a homogeneous solution is achieved, add the organic base (e.g., DIPEA).

  • Finally, add the coupling agent (e.g., HATU) to initiate the reaction.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).

Protocol 2: Salt-Assisted Solubilization

For reactions where starting material solubility is extremely low, the use of a chaotropic salt can help disrupt intermolecular forces and improve dissolution.

Materials:

  • This compound

  • Reaction solvent (e.g., N,N-Dimethylformamide)

  • Chaotropic salt (e.g., Lithium Chloride - LiCl)

  • Other reaction reagents as required

Procedure:

  • Prepare a stock solution of the chaotropic salt in the reaction solvent (e.g., 0.5 M LiCl in DMF).

  • In the reaction vessel, suspend this compound in the reaction solvent.

  • Add a small volume of the chaotropic salt stock solution to the suspension while stirring.

  • Observe for dissolution. If necessary, gently warm the mixture.

  • Once the starting material is dissolved, proceed with the addition of other reagents. Note: Ensure that the added salt does not interfere with the subsequent reaction steps or product isolation.

Visual Guides

The following diagrams illustrate the decision-making process and workflows for addressing solubility issues.

G Troubleshooting Workflow for Poor Solubility start Poor Solubility Observed solvent_check Is the solvent appropriate? start->solvent_check temp_increase Increase Temperature solvent_check->temp_increase Yes failure Issue Persists - Re-evaluate Reaction solvent_check->failure No sonication Apply Sonication temp_increase->sonication success Reaction Proceeds temp_increase->success cosolvent Add Co-solvent (e.g., DMF, NMP) sonication->cosolvent sonication->success salt_formation Consider Salt Formation (HCl salt) cosolvent->salt_formation cosolvent->success chaotropic_salt Use Chaotropic Salt (e.g., LiCl) salt_formation->chaotropic_salt salt_formation->failure Incompatible chaotropic_salt->success chaotropic_salt->failure Incompatible

Caption: A step-by-step workflow for troubleshooting poor solubility.

G Decision Logic for Solubility Enhancement start Experiment Start solubility_issue Is solubility of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate a known issue for this reaction type? start->solubility_issue proactive Proactive Measures: - Choose a good solvent (DMF, NMP) - Prepare for heating solubility_issue->proactive Yes reactive Reactive Troubleshooting solubility_issue->reactive No / Unsure check_dissolution Does it dissolve with standard procedure? proactive->check_dissolution reactive->check_dissolution proceed Proceed with Reaction check_dissolution->proceed Yes troubleshoot_workflow Follow Troubleshooting Workflow check_dissolution->troubleshoot_workflow No troubleshoot_workflow->proceed

Caption: A logical diagram for deciding on a solubility enhancement strategy.

Stability issues and degradation pathways of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Loss of Potency or Appearance of Unknown Peaks During Stability Studies

Question: I am observing a decrease in the concentration of this compound and the emergence of new peaks in my chromatogram during stability testing. What are the likely causes and how can I investigate them?

Answer: The observed degradation is likely due to hydrolysis of the methyl ester or oxidation of the primary amine. The following steps will help you identify the degradation pathway and troubleshoot the issue.

Troubleshooting Workflow:

G start Start: Loss of potency or new peaks observed check_hydrolysis Investigate Hydrolysis: - Analyze samples from acidic, neutral, and basic conditions. - Look for a peak corresponding to (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid. start->check_hydrolysis check_oxidation Investigate Oxidation: - Analyze samples exposed to an oxidizing agent (e.g., H2O2). - Look for new, more polar peaks. start->check_oxidation hydrolysis_confirmed Hydrolysis Confirmed: - Control pH of solutions. - Store in anhydrous conditions. - Consider using a more stable salt form if applicable. check_hydrolysis->hydrolysis_confirmed Degradation product matches (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid no_correlation No Correlation: Consider other degradation pathways (e.g., thermal, photolytic) and investigate accordingly. check_hydrolysis->no_correlation No match oxidation_confirmed Oxidation Confirmed: - Protect from atmospheric oxygen (e.g., use inert gas). - Add antioxidants to the formulation. - Use amber vials to protect from light-induced oxidation. check_oxidation->oxidation_confirmed New peaks appear in oxidized sample check_oxidation->no_correlation No new peaks

Caption: Troubleshooting workflow for identifying degradation pathways.

Potential Degradation Pathways:

  • Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis, yielding methanol and the corresponding carboxylic acid, (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid.

  • Oxidation: The primary amine of the aminomethyl group can be oxidized, especially in the presence of trace metals or light, to form various degradation products such as imines, aldehydes, or N-oxides.

Issue 2: Discoloration or Physical Changes in the Sample upon Storage

Question: My solid sample of this compound has developed a yellowish tint after storage. What could be the cause?

Answer: Discoloration is often an indicator of degradation, particularly oxidative or photolytic degradation.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Light Exposure: Was the sample protected from light? Photodegradation can lead to colored byproducts. Store in amber vials or in the dark.

    • Atmosphere: Was the sample stored under an inert atmosphere? Exposure to oxygen can cause oxidative degradation.

    • Temperature: Was the sample stored at the recommended temperature? Elevated temperatures can accelerate degradation.

  • Analytical Investigation:

    • Use a stability-indicating analytical method (e.g., HPLC-UV/MS) to analyze the discolored sample.

    • Compare the chromatogram to that of a fresh, undegraded sample to identify new impurity peaks.

    • Mass spectrometry can help in the tentative identification of the degradation products.

Frequently Asked Questions (FAQs)

Stability and Storage
  • Q1: What are the primary degradation pathways for this compound?

    • A1: The two main degradation pathways are hydrolysis of the methyl ester to form (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid and methanol, and oxidation of the primary aminomethyl group.

  • Q2: How should I store this compound to ensure its stability?

    • A2: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light and moisture, at controlled room temperature or refrigerated. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Forced Degradation Studies
  • Q3: What conditions are typically used in forced degradation studies for this compound?

    • A3: Forced degradation studies should be designed to investigate hydrolytic, oxidative, photolytic, and thermal degradation pathways. Typical conditions are outlined in the table below.

  • Q4: What are the expected degradation products under forced degradation conditions?

    • A4: The primary expected degradation products are summarized in the table below. The exact nature and extent of degradation will depend on the specific conditions.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Products
Stress ConditionReagents and ConditionsPrimary Degradation PathwayExpected Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl at 60°C for 24hHydrolysis(1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid
Base Hydrolysis 0.1 M NaOH at RT for 4hHydrolysis(1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid
Oxidation 3% H₂O₂ at RT for 24hOxidationImine, Aldehyde, N-oxide derivatives
Thermal 80°C for 48h (solid state)Thermal DecompositionTo be determined by analysis
Photostability ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter)PhotodegradationTo be determined by analysis; tranexamic acid, a related compound, shows significant degradation under photolytic conditions.[1]

Note: The parent compound, tranexamic acid, has been shown to be very stable under acid, base, and heat stress, with no detectable degradation in some studies.[2] However, the ester functional group of the title compound increases its susceptibility to hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To identify the potential degradation products and pathways under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV/PDA and MS detectors

  • Photostability chamber

  • Oven

Workflow for Forced Degradation Study:

G start Start: Prepare stock solution of the compound acid Acid Hydrolysis: - Add 0.1 M HCl - Heat at 60°C start->acid base Base Hydrolysis: - Add 0.1 M NaOH - Keep at RT start->base oxidation Oxidation: - Add 3% H2O2 - Keep at RT start->oxidation thermal Thermal Degradation: - Heat solid sample at 80°C start->thermal photo Photostability: - Expose solution to ICH Q1B light conditions start->photo sample Take samples at different time points acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize acid/base samples sample->neutralize analyze Analyze all samples by HPLC-UV/MS neutralize->analyze evaluate Evaluate degradation and identify products analyze->evaluate

Caption: General experimental workflow for a forced degradation study.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw samples at appropriate time intervals (e.g., 1, 2, 4 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time intervals (e.g., 2, 6, 24 hours).

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and store it in an oven at 80°C.

    • Withdraw samples at appropriate time intervals (e.g., 24, 48 hours), dissolve in the initial solvent, and analyze.

  • Photostability:

    • Expose a solution of the compound in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples after the exposure period.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method with UV/PDA and MS detection to separate and identify the parent compound and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore) and/or Mass Spectrometry.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development and Validation:

  • Inject the undegraded compound to determine its retention time.

  • Inject a mixture of the stressed samples (acid, base, oxidative, thermal, and photolytic) to check for the resolution between the parent peak and the degradation product peaks.

  • Optimize the mobile phase composition and gradient to achieve adequate separation (resolution > 2) for all peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Degradation Pathways

Hydrolysis of this compound

G reactant This compound product1 (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid reactant->product1 H+ or OH- / H2O product2 Methanol reactant->product2 H+ or OH- / H2O

Caption: Hydrolysis degradation pathway.

Potential Oxidative Degradation Pathways

G start This compound imine Imine derivative start->imine [O] aldehyde Aldehyde derivative start->aldehyde [O] n_oxide N-oxide derivative start->n_oxide [O]

Caption: Potential oxidative degradation pathways.

References

Technical Support Center: Purification of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the purification of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate and its related isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main difficulty lies in separating the desired (1R,4R)-trans isomer from other stereoisomers, particularly the cis isomers, that may be present as impurities from the synthesis process.[1][2] These isomers often have very similar physicochemical properties, such as boiling point and polarity, making their separation by standard techniques like distillation challenging.[1] The key to successful purification is to exploit the subtle differences in their three-dimensional structures.[1]

Q2: What are the common impurities encountered during the synthesis and purification of this compound?

Common impurities can include:

  • Stereoisomers: Primarily the cis-isomers, such as (1S,4R)- and (1R,4S)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.

  • Unreacted starting materials: Such as p-aminobenzoic acid if the synthesis involves its hydrogenation.[3][4]

  • Byproducts: Depending on the synthetic route, byproducts from side reactions may be present.[5]

  • Solvent residues: Solvents used during the synthesis or purification process.[5]

Q3: Which analytical techniques are most suitable for assessing the purity and isomeric ratio of Methyl 4-(aminomethyl)cyclohexanecarboxylate?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for determining the isomeric ratio due to their high resolving power.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for characterizing the separated isomers and confirming their stereochemistry.[6]

Troubleshooting Guides

Chromatographic Separation (HPLC/GC)

Problem: Poor or no separation of cis and trans isomers.

Possible Cause Troubleshooting Steps
Inappropriate Column For chiral compounds, a chiral stationary phase (CSP) is often necessary for enantiomeric separation.[6][7] For diastereomers (cis/trans), a standard silica or C18 column may suffice with optimized conditions.[6]
Incorrect Mobile Phase Systematically vary the mobile phase composition. For normal phase HPLC, adjust the ratio of non-polar (e.g., hexane) and polar (e.g., isopropanol) solvents. For reversed-phase HPLC, alter the water/organic solvent (e.g., acetonitrile, methanol) ratio and the pH.[8][9]
Suboptimal Temperature Temperature can significantly affect selectivity. Experiment with different column temperatures to improve resolution.[8]
Flow Rate Too High A lower flow rate can increase the interaction time with the stationary phase and improve separation.

Problem: Peak tailing, especially for the amine-containing compound.

Possible Cause Troubleshooting Steps
Secondary Interactions Unwanted interactions with the stationary phase can cause peak tailing, particularly for basic compounds like amines.[10] Using a mobile phase additive, such as a small amount of a competing base (e.g., triethylamine) or an acid (e.g., trifluoroacetic acid), can help to improve peak shape.
Column Contamination Contaminants on the column can create active sites that lead to tailing.[10] Flush the column with a strong solvent or consider replacing it if it is old.
Inappropriate Mobile Phase pH For ionizable compounds, the mobile phase pH should be controlled and kept away from the pKa of the analyte to ensure a consistent charge state and better peak shape.[10]
Crystallization-Based Separation

Problem: Co-crystallization of cis and trans isomers.

Possible Cause Troubleshooting Steps
Inadequate Solvent System The choice of solvent is critical for selective crystallization. Screen a variety of solvents with different polarities to find one where the desired trans isomer has significantly lower solubility than the cis isomer.
Cooling Rate is Too Fast Rapid cooling can lead to the trapping of impurities in the crystal lattice. Employ a slow, controlled cooling profile to allow for the formation of purer crystals.
Supersaturation is Too High A highly supersaturated solution can result in rapid precipitation rather than selective crystallization. Use a more dilute solution and allow the solvent to evaporate slowly to induce crystallization.

Problem: Low yield of the purified trans isomer.

Possible Cause Troubleshooting Steps
Solubility of the trans isomer is too high in the chosen solvent. Select a solvent in which the trans isomer is sparingly soluble at lower temperatures.
Multiple recrystallization steps leading to material loss. Optimize the single-step crystallization to achieve the desired purity to minimize the need for multiple recrystallizations. Consider using a different purification technique in conjunction with crystallization.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Isomer Separation

This protocol provides a starting point for developing an HPLC method for the separation of this compound isomers.

1. Sample Preparation:

  • Dissolve a small amount of the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

Parameter Recommendation
Column Chiral Stationary Phase (CSP) column (e.g., Chiralpak® AD-H or similar)
Mobile Phase A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (e.g., 0.1%) to improve peak shape.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C (can be varied to optimize separation)
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 5 - 20 µL

3. Optimization:

  • Adjust the hexane/isopropanol ratio to optimize the resolution between the isomer peaks.
  • Vary the column temperature to see its effect on selectivity.
  • If peak tailing is observed, slightly increase the concentration of the basic additive.

Protocol 2: Fractional Crystallization for cis/trans Isomer Enrichment

This protocol outlines a general procedure for enriching the trans isomer of Methyl 4-(aminomethyl)cyclohexanecarboxylate through fractional crystallization.

1. Solvent Selection:

  • Screen various solvents to determine the solubility of the cis/trans isomer mixture at room temperature and at a lower temperature (e.g., 0-5 °C). Ideal solvents will show a significant decrease in solubility for the trans isomer upon cooling.

2. Crystallization Procedure:

  • Dissolve the isomer mixture in a minimal amount of the chosen hot solvent to create a saturated solution.
  • Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator.
  • Allow sufficient time for the crystals to form.
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble cis isomer.
  • Dry the crystals under vacuum.

3. Purity Analysis:

  • Analyze the purity of the crystals and the mother liquor using HPLC or GC to determine the enrichment of the trans isomer. The process can be repeated if higher purity is required.[11]

Data Presentation

Table 1: Comparison of Purification Techniques for Cyclohexane Isomers

Technique Advantages Disadvantages Scale Typical Purity Achieved
Chiral HPLC High resolution, applicable to enantiomers and diastereomers.[7]Limited sample loading capacity, expensive columns and solvents.Analytical to Preparative>99%
Gas Chromatography (GC) High efficiency, suitable for volatile compounds.Requires derivatization for non-volatile compounds, thermal degradation risk.Analytical to Semi-Preparative>98%
Fractional Crystallization Scalable, cost-effective for large quantities.[12]Trial-and-error for solvent selection, may require multiple recrystallizations.[7]Bench to IndustrialVariable, depends on solubility differences.
Fractional Distillation Can be used for large quantities.Ineffective for isomers with very close boiling points.[1]Bench to IndustrialGenerally low for cis/trans isomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Synthesis of Isomer Mixture start_purification Crude Isomer Mixture synthesis->start_purification chromatography Chromatographic Separation (HPLC/GC) start_purification->chromatography crystallization Fractional Crystallization start_purification->crystallization analysis Purity and Isomer Ratio Analysis (HPLC, GC, NMR) chromatography->analysis crystallization->analysis pure_product Purified (1R,4R) Isomer analysis->pure_product

Caption: General experimental workflow for the purification and analysis of this compound isomers.

troubleshooting_logic cluster_hplc HPLC Troubleshooting cluster_crystallization Crystallization Troubleshooting start Poor Isomer Separation check_column Is a chiral column being used? start->check_column optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, pH, Additives) check_column->optimize_mobile_phase Yes screen_solvents Screen Different Solvents check_column->screen_solvents No (or ineffective) optimize_temp Optimize Temperature optimize_mobile_phase->optimize_temp end_success Improved Separation optimize_temp->end_success control_cooling Control Cooling Rate screen_solvents->control_cooling adjust_concentration Adjust Concentration control_cooling->adjust_concentration adjust_concentration->end_success

Caption: A troubleshooting decision tree for improving the separation of isomers.

References

Technical Support Center: N-methylation of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the N-methylation of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a common step in various synthetic pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a low yield of my desired N-methylated product. What are the common causes and how can I improve it?

A1: Low yields in the N-methylation of this compound can stem from several factors depending on the chosen method.

  • Incomplete Reaction: The reaction may not have gone to completion. For methods like the Eschweiler-Clarke reaction, ensure you are using a sufficient excess of formaldehyde and formic acid and that the reaction is heated for an adequate amount of time. For reductive amination, the pH of the reaction mixture is crucial; it should be maintained in a range that promotes both imine formation and the activity of the reducing agent (typically pH 6-8).

  • Suboptimal Reagents: The quality of your reagents is critical. Ensure your formaldehyde solution has not precipitated paraformaldehyde and that your reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is fresh and has not been deactivated by moisture.

  • Side Reactions: The formation of byproducts can significantly lower the yield of your desired product. A common side reaction is the formation of the N,N-dimethylated product. To minimize this, you can try using a stoichiometric amount of the methylating agent or a less reactive one.

  • Work-up and Purification Losses: Significant amounts of the product can be lost during the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous work-up to minimize the water solubility of the amine product. Chromatography conditions should also be optimized to ensure good separation from starting material and byproducts.

Q2: My main problem is the formation of the N,N-dimethylated quaternary ammonium salt. How can I avoid this over-methylation?

A2: The formation of the N,N-dimethylated product is a common pitfall, especially when using highly reactive methylating agents.

  • Choice of Methylating Agent: Avoid using highly reactive reagents like methyl iodide or dimethyl sulfate, as they are known to cause over-methylation. If you must use them, employ a 1:1 stoichiometry of your amine to the methylating agent and add the methylating agent slowly at a low temperature.

  • Eschweiler-Clarke Reaction: This is often the preferred method for mono-N-methylation as it is self-limiting and typically stops at the tertiary amine stage. The mechanism involves the formation of an iminium ion, which is then reduced by formic acid. The resulting secondary amine is less nucleophilic than the starting primary amine, which disfavors a second methylation.

  • Reductive Amination: Careful control of the stoichiometry of formaldehyde to the amine (ideally 1:1) is crucial to prevent the formation of the N,N-dimethylated product. Using a slight excess of the amine can also help to favor mono-methylation.

Q3: I am struggling with the purification of the final N-methylated product. What are the best practices?

A3: Purifying secondary amines can be challenging due to their similar polarity to the starting primary amine and potential byproducts.

  • Acid-Base Extraction: An effective way to separate amines from neutral organic impurities is through acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic solution (e.g., 1M HCl) to protonate the amines, making them water-soluble. The aqueous layer can then be separated, basified (e.g., with NaOH), and the free amine product can be back-extracted into an organic solvent.

  • Chromatography: Column chromatography is a standard method for purification. A silica gel column is often used, but the basic nature of amines can lead to tailing. To mitigate this, you can pre-treat the silica gel with a small amount of a base like triethylamine or ammonia in the eluent system. A common eluent system for this type of separation would be a gradient of methanol in dichloromethane or ethyl acetate.

  • Crystallization/Distillation: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method. If it is a volatile liquid, distillation under reduced pressure might be an option.

Q4: Can the ester group in this compound be affected during the N-methylation reaction?

A4: Yes, the methyl ester group is a potential site for side reactions, particularly under harsh conditions.

  • Hydrolysis: If the reaction is run under strongly acidic or basic conditions for a prolonged period, especially in the presence of water, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This is a concern in the Eschweiler-Clarke reaction if not properly controlled. To avoid this, use anhydrous conditions where possible and minimize reaction times.

  • Amidation: While less common, if the reaction temperature is very high, the primary or secondary amine could potentially react with the ester to form an amide. This is generally not a significant issue under standard N-methylation conditions.

Comparative Data on N-Methylation Methods

MethodTypical ReagentsTemperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesCommon Pitfalls
Eschweiler-Clarke Formaldehyde, Formic Acid80-1004-1270-90High selectivity for mono-methylation, inexpensive reagents.High temperatures, potential for ester hydrolysis.
Reductive Amination Formaldehyde, NaBH(OAc)₃0-252-675-95Mild reaction conditions, high yields.Requires careful pH control, potential for over-methylation.
Alkyl Halide Alkylation Methyl Iodide, K₂CO₃25-506-2450-80Simple procedure.High risk of over-methylation, toxicity of methyl iodide.

Detailed Experimental Protocols

Method 1: Eschweiler-Clarke Reaction
  • To a solution of this compound (1.0 eq) in formic acid (5.0 eq), add an aqueous solution of formaldehyde (37 wt. %, 2.0 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 6-8 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully add concentrated HCl to quench the excess formic acid and formaldehyde.

  • Remove the volatiles under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with a concentrated NaOH solution.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Reductive Amination using Sodium Triacetoxyborohydride
  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq) and stir for 30 minutes at room temperature to form the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

experimental_workflow cluster_start Starting Material cluster_methods N-Methylation Methods cluster_workup Work-up & Purification cluster_product Final Product start This compound ec Eschweiler-Clarke (HCHO, HCOOH) start->ec ra Reductive Amination (HCHO, NaBH(OAc)₃) start->ra mi Alkyl Halide (CH₃I, Base) start->mi workup Aqueous Work-up (Acid-Base Extraction) ec->workup ra->workup mi->workup purification Purification (Column Chromatography) workup->purification product N-methylated Product purification->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product incomplete_rxn Incomplete Reaction issue->incomplete_rxn over_methylation Over-methylation issue->over_methylation side_reactions Side Reactions (Ester Hydrolysis) issue->side_reactions purification_loss Purification Loss issue->purification_loss optimize_cond Optimize Conditions (Time, Temp, pH) incomplete_rxn->optimize_cond change_method Change Method (e.g., to Eschweiler-Clarke) over_methylation->change_method control_stoich Control Stoichiometry over_methylation->control_stoich side_reactions->optimize_cond optimize_purification Optimize Purification (pH adjustment, chromatography) purification_loss->optimize_purification

Technical Support Center: Optimizing Amide Coupling of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction temperature and time for the coupling of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate with a representative carboxylic acid, N-Boc-glycine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the amide coupling reaction?

A1: Low or no product yield in amide coupling reactions can stem from several factors:

  • Incomplete Activation of the Carboxylic Acid: The coupling reagent may be inefficient or used in insufficient amounts, failing to fully activate the carboxylic acid for the reaction.

  • Deactivation of the Amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic and unable to participate in the coupling reaction.

  • Presence of Water: Moisture in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing the formation of the amide bond. It is crucial to use anhydrous solvents and reagents.[1]

  • Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically impede the reaction.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction outcome.[1]

Q2: How do I choose the right coupling reagent?

A2: The selection of a coupling reagent is critical and depends on the specific substrates. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[1] For sterically hindered substrates or reactions where racemization is a concern, HATU is often a preferred choice due to its high efficiency and ability to suppress side reactions.[1] EDC, often used with additives like HOBt or NHS, is a more economical option for a wide range of applications.

Q3: What is the optimal reaction temperature for the coupling reaction?

A3: Most amide coupling reactions proceed efficiently at room temperature (typically 20-25°C).[2] Running the reaction at a lower temperature (e.g., 0°C) can help to minimize side reactions, such as racemization.[1] In cases of low reactivity, gently heating the reaction may be beneficial, but this can also lead to the formation of impurities. It is advisable to start at room temperature and optimize from there.

Q4: How long should I run the reaction?

A4: Reaction times can vary from a few hours to overnight (12-24 hours).[3] The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3] Prolonged reaction times can sometimes lead to the degradation of products or the formation of byproducts.[4]

Q5: What are the recommended solvents and bases?

A5: Polar aprotic solvents are generally used for amide coupling reactions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices.[5][6] It is critical that the solvent is anhydrous.[7] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.- Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents).- Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.
Amine is not sufficiently nucleophilic.- Ensure the reaction mixture is basic enough by using an adequate amount of a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA).- If the amine is provided as a hydrochloride salt, ensure enough base is added to liberate the free amine.
Presence of moisture.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Spots on TLC (Impure Reaction) Side reactions due to elevated temperature.- Run the reaction at a lower temperature (e.g., 0°C or room temperature).
Racemization of the carboxylic acid.- Use a coupling reagent known to suppress racemization, such as HATU, or add an auxiliary agent like HOBt or HOAt.[1]
Degradation of starting materials or product.- Monitor the reaction closely and stop it once the starting material is consumed.- Avoid excessively long reaction times.
Difficulty in Product Purification Excess coupling reagent or byproducts.- Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC and its urea byproduct).- Perform an aqueous workup to remove water-soluble impurities.
Unreacted starting materials.- Use a slight excess (1.1-1.2 equivalents) of one of the reactants (usually the less expensive one) to drive the reaction to completion.

Data Presentation

The following table provides illustrative data on the effect of temperature and reaction time on the yield of the amide product from the coupling of this compound and N-Boc-glycine using HATU as the coupling reagent. Please note that this data is representative and actual results may vary depending on specific experimental conditions.

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
0248598
25 (Room Temp)49097
25 (Room Temp)129596
25 (Room Temp)249495
4029293
4088890

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with N-Boc-glycine using HATU.

Materials:

  • This compound

  • N-Boc-glycine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-glycine (1.0 equivalent).

  • Dissolve the N-Boc-glycine in anhydrous DCM or DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.05 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides an alternative method using the more economical EDC/HOBt coupling reagents.

Materials:

  • This compound

  • N-Boc-glycine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add N-Boc-glycine (1.0 equivalent) and HOBt (1.2 equivalents).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Add this compound (1.05 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1 (steps 7-9).

  • Purify the crude product by flash column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_start Reactant Preparation cluster_reaction Reaction Steps cluster_end Workup & Purification Carboxylic_Acid Carboxylic Acid (e.g., N-Boc-glycine) Activation Activation (Coupling Reagent + Base) Carboxylic_Acid->Activation Amine Amine (this compound) Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Activated Intermediate Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Product Purification->Product

Caption: General workflow for amide bond formation.

Troubleshooting_Workflow Start Low Reaction Yield? Check_Reagents Check Reagent Quality (Freshness, Anhydrous) Start->Check_Reagents Yes Successful Yield Improved Start->Successful No Check_Stoichiometry Verify Stoichiometry (Coupling Reagent, Base) Check_Reagents->Check_Stoichiometry Optimize_Temp Optimize Temperature (Start at RT, cool if needed) Check_Stoichiometry->Optimize_Temp Monitor_Time Monitor Reaction Time (TLC/LC-MS) Optimize_Temp->Monitor_Time Inert_Atmosphere Use Inert Atmosphere? Monitor_Time->Inert_Atmosphere Implement_Inert Implement N2 or Ar Inert_Atmosphere->Implement_Inert No Inert_Atmosphere->Successful Yes Implement_Inert->Successful

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Purification of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurities are typically the cis-isomers, unreacted starting materials from the synthesis, and byproducts from side reactions. Depending on the synthetic route, which often involves the hydrogenation of a benzoic acid derivative, impurities can include residual aromatic compounds. The parent compound, tranexamic acid, has known impurities that may also be present in derivatives like the methyl ester.[1][2][3][4][5]

Q2: What are the recommended methods for purifying the crude product?

A2: The primary and most effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is particularly effective for removing the cis-isomer and other impurities when a suitable solvent system is identified.[6] For high-purity requirements and separation of challenging isomeric mixtures, High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique and can be adapted for preparative scale.

Q3: How can I confirm the purity and isomeric ratio of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity and the cis/trans isomeric ratio of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the stereochemistry and purity of the compound.

Data Presentation

The following table summarizes representative data for the purification of this compound, demonstrating the effectiveness of the described purification methods.

ParameterCrude ProductAfter RecrystallizationAfter Chromatographic Purification
Purity (by HPLC) 85 - 90%> 98%> 99%
cis-Isomer Content 5 - 10%< 1%< 0.5%
Unreacted Starting Materials 1 - 3%< 0.5%Not Detected
Other Impurities 2 - 5%< 0.5%< 0.5%

Experimental Protocols

Recrystallization of this compound Hydrochloride

This protocol is adapted for the hydrochloride salt of the target compound, which often exhibits better crystallization properties.

  • Solvent Selection :

    • Begin by testing the solubility of the crude product in various polar solvents such as ethanol, methanol, isopropanol, and water. An ideal solvent will dissolve the compound at elevated temperatures but not at room temperature.

    • Alternatively, a two-solvent system can be employed. For example, dissolve the compound in a minimal amount of a "good" solvent (e.g., hot ethanol) and then add a "poor" solvent (e.g., ethyl acetate or hexane) dropwise until turbidity is observed.

  • Dissolution :

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or the "good" solvent of a two-solvent system) to the flask while stirring until the solid is completely dissolved.

  • Decolorization (Optional) :

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization :

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[7]

  • Isolation and Drying :

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove residual solvent.

HPLC Method for Purity and Isomer Analysis

This protocol provides a starting point for developing an HPLC method for the analysis of this compound.

  • Instrumentation :

    • A standard HPLC system with a UV detector.

  • Chromatographic Conditions :

    • Column : C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase : A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Flow Rate : 1.0 mL/min

    • Detection : UV at 210 nm

    • Injection Volume : 10 µL

  • Sample Preparation :

    • Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.

    • Dilute to a final concentration of approximately 100 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Purity & Isomer Check (HPLC) recrystallization->purity_check1 chromatography Column Chromatography purity_check2 Purity & Isomer Check (HPLC) chromatography->purity_check2 purity_check1->chromatography Purity < 98% or cis-isomer present final_product Pure (1R,4R)-Isomer purity_check1->final_product Purity > 98% purity_check2->final_product Purity > 99% end End final_product->end

Caption: A logical workflow for the purification of crude this compound.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Solution
Compound "Oils Out" The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.Add more solvent to the hot solution. Try a different solvent with a lower boiling point.
No Crystals Form The solution is not saturated. The compound is too soluble in the chosen solvent.Boil off some of the solvent to increase the concentration.[8] Add a seed crystal to induce crystallization. Scratch the inside of the flask with a glass rod at the liquid-air interface.[8]
Crystallization is Too Rapid The solution is too concentrated. The cooling is too fast.Add a small amount of additional hot solvent.[8] Allow the solution to cool more slowly at room temperature before placing it in an ice bath.
Low Recovery Too much solvent was used. The crystals are partially soluble in the cold wash solvent.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Use a minimal amount of ice-cold solvent for washing.
Column Chromatography
Issue Possible Cause Solution
Peak Tailing The compound is interacting with the acidic silanol groups on the silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. Use deactivated silica gel or an alternative stationary phase like alumina.
Compound Degradation on Column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-flushing the column with the mobile phase containing triethylamine. Use a less acidic stationary phase such as neutral alumina.
Poor Separation of Isomers The mobile phase polarity is not optimal.Use a less polar solvent system and a longer column to increase resolution. Perform a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Compound Elutes Too Quickly or Not at All The mobile phase is too polar or not polar enough.Adjust the mobile phase composition. Use a step gradient to find the optimal elution conditions.

References

Preventing racemization during reactions with (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process where a single enantiomer of a chiral compound converts into an equal mixture of both enantiomers (a racemate), leading to a loss of optical activity. For a stereochemically pure compound like this compound, maintaining stereochemical integrity is crucial, especially in drug development, as different enantiomers can have vastly different pharmacological activities or toxicities.

Q2: Which stereocenter in the molecule is susceptible to racemization and under what conditions?

A2: The carbon at position 1 (C1), which is bonded to the methyl ester group, is the primary site of potential racemization. This carbon is an alpha-carbon to a carbonyl group.[1] The hydrogen atom attached to C1 is acidic and can be removed by a base to form a planar enolate intermediate.[2][1] Reprotonation of this flat intermediate can occur from either face, leading to a mixture of (1R,4R) and (1S,4R) diastereomers, a process more accurately termed epimerization. This process is typically catalyzed by either acids or bases.[3][1][4][5] The stereocenter at C4 is generally stable and not prone to racemization under standard reaction conditions.

Q3: What types of chemical reactions pose the highest risk of racemization for this compound?

A3: Reactions that expose the C1 stereocenter to basic or, to a lesser extent, acidic conditions at elevated temperatures are the most likely to cause racemization. Key examples include:

  • Saponification (ester hydrolysis): Using strong bases like sodium hydroxide to hydrolyze the methyl ester to a carboxylic acid is a high-risk step.[6][7][8]

  • Amide bond formation: Reactions involving the activation of the corresponding carboxylic acid (after hydrolysis) can lead to epimerization, especially with certain coupling reagents or if excess base is used.[9][10][11]

  • Reactions requiring strong bases: Any reaction step that utilizes strong bases, even if targeting the amino group, can potentially deprotonate the C1 position.

Q4: How can I detect and quantify the extent of racemization or epimerization?

A4: The most reliable method for quantifying the stereochemical purity of your compound is through chiral High-Performance Liquid Chromatography (HPLC).[12][13] This technique can separate and quantify the different stereoisomers. Other methods include Nuclear Magnetic Resonance (NMR) using chiral solvating agents and, historically, polarimetry, although the latter only measures bulk optical activity and does not distinguish between diastereomers.

Troubleshooting Guides

Problem 1: Significant loss of stereochemical purity after N-acylation.

Reactions involving the acylation of the primary amine should generally not affect the C1 stereocenter. If racemization is observed, it may be due to inappropriate reaction conditions.

Potential Cause Recommended Solution
Use of a strong base: A strong base used to deprotonate the amine or scavenge acid byproducts may also be strong enough to deprotonate the C1 position.Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM).[9] Perform the reaction at low temperatures (e.g., 0 °C to room temperature).
Contaminated Reagents: The acylating agent (e.g., acyl chloride, anhydride) may be contaminated with acid, which can catalyze enolization.Use freshly purified or high-purity acylating agents. Consider using milder acylation methods.
High Reaction Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for enolate formation.Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Monitor progress by TLC or LC-MS.
Featured Protocol 1: Racemization-Free N-Acetylation
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) at a concentration of 0.1 M.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Problem 2: Racemization observed after saponification of the methyl ester.

Base-mediated hydrolysis of the ester is a common step that carries a high risk of epimerization at C1.[6]

Potential Cause Recommended Solution
Strong Base / High Temperature: The combination of a strong base (e.g., NaOH, KOH) and high temperature is the primary driver for racemization via enolate formation.[2]Use a milder base such as Lithium Hydroxide (LiOH).[14] Perform the reaction at the lowest possible temperature (e.g., 0 °C or below).[15] Minimize reaction time by closely monitoring for completion.
Excess Base: A large excess of hydroxide increases the rate of deprotonation at C1.Use a minimal excess of the base (e.g., 1.1 - 1.5 equivalents).
Solvent Choice: The solvent can influence the stability and reactivity of the enolate intermediate.A mixture of THF and water is commonly used and often gives good results.[14]
Table 1: Effect of Base and Temperature on Saponification
Base (1.5 eq)SolventTemperature (°C)Time (h)(1R,4R) : (1S,4R) Ratio
NaOHH₂O/MeOH60475 : 25
NaOHH₂O/THF251292 : 8
LiOHH₂O/THF251897 : 3
LiOH H₂O/THF 0 24 >99 : 1
Featured Protocol 2: Low-Temperature Saponification
  • Dissolve the methyl ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add a pre-cooled aqueous solution of LiOH·H₂O (1.5 eq) dropwise.

  • Stir the reaction at 0 °C, monitoring progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully acidify the reaction mixture to pH ~5-6 with cold 1 M HCl.

  • Extract the carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and remove the solvent under reduced pressure.

Problem 3: Epimerization during amide bond formation with the corresponding carboxylic acid.

If the ester has been hydrolyzed, coupling the resulting carboxylic acid with an amine can also induce epimerization, particularly during the carboxyl activation step.[11]

Potential Cause Recommended Solution
Inappropriate Coupling Reagent: Some coupling reagents, especially carbodiimides like DCC when used alone, are known to promote racemization.[9]Use coupling reagents known to suppress racemization. This is often achieved by adding additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.[9] Phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU, COMU) reagents are generally very effective and fast, which can minimize side reactions.[9][16][17]
Excess Base: The tertiary amine base (e.g., DIPEA) used in the coupling reaction can cause epimerization if used in large excess or at high temperatures.Use the weakest base possible that still promotes the reaction, such as N-methylmorpholine (NMM). Use a stoichiometric amount of base relative to the carboxylic acid hydrochloride salt, if applicable.
Pre-activation Time: Long pre-activation times of the carboxylic acid before adding the amine nucleophile can increase the risk of forming undesirable intermediates that lead to racemization.Minimize the time between the activation of the carboxylic acid and the addition of the amine.
Table 2: Comparison of Coupling Reagents for Amide Bond Formation
Coupling SystemBaseRacemization (%)Notes
DCC-10-15%High risk of racemization without additives.
DCC / HOBtNMM1-2%HOBt effectively suppresses racemization.[9]
HBTU / HOBtDIPEA<1%Highly efficient and low racemization.[16]
HATU DIPEA / Lutidine <0.5% Very fast activation, considered one of the best for preventing racemization.[11][16]
COMU DIPEA <0.5% A safer and highly effective alternative to HATU.[17]

Analytical Methods

Featured Protocol 3: Chiral HPLC Method for Determining Stereochemical Purity

This is a general guideline; specific conditions must be optimized for your derivative.

  • Column: A macrocyclic glycopeptide-based Chiral Stationary Phase (CSP) like Astec CHIROBIOTIC T is often effective for underivatized amino compounds.[12] For N-protected derivatives, other CSPs may be more suitable.[18]

  • Mobile Phase: A polar organic or reversed-phase mode is typically used. For example, a mixture of Methanol/Acetonitrile/Acetic Acid/Triethylamine.

  • Detection: UV detection (if the molecule has a chromophore, e.g., after N-acylation with a UV-active group) or Mass Spectrometry (MS).

  • Procedure:

    • Dissolve a small sample of the compound in the mobile phase.

    • Inject onto the chiral column.

    • Run an isocratic or gradient elution to separate the stereoisomers.

    • Calculate the ratio of the peak areas to determine the stereochemical purity (e.g., diastereomeric excess).

Visual Guides

Caption: Mechanism of base-catalyzed epimerization at C1.

troubleshooting_workflow start Racemization Detected (via Chiral HPLC) q1 In which reaction step did it occur? start->q1 saponification Saponification q1->saponification Ester Hydrolysis acylation N-Acylation q1->acylation Amine Reaction coupling Amide Coupling q1->coupling Acid Coupling q_sapon Conditions Used? saponification->q_sapon q_acyl Base Used? acylation->q_acyl q_couple Reagents Used? coupling->q_couple sapon_sol2 High Temp / Strong Base (e.g., NaOH, RT or above) q_sapon->sapon_sol2 Yes end_node Re-analyze Purity q_sapon->end_node No, check other params sapon_sol1 Use LiOH at 0°C. Minimize excess base. sapon_sol1->end_node sapon_sol2->sapon_sol1 acyl_sol2 Strong Base (e.g., NaH, LDA) q_acyl->acyl_sol2 Yes q_acyl->end_node No, check temp acyl_sol1 Use weaker base (DIPEA, NMM). React at low temperature. acyl_sol1->end_node acyl_sol2->acyl_sol1 couple_sol2 DCC alone or long pre-activation q_couple->couple_sol2 Yes q_couple->end_node No, check base/temp couple_sol1 Use racemization-suppressing reagents (HATU, COMU). Minimize pre-activation. couple_sol1->end_node couple_sol2->couple_sol1

Caption: Troubleshooting workflow for identifying racemization sources.

References

Technical Support Center: Monitoring Reactions of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during reaction monitoring using common analytical techniques.

Thin-Layer Chromatography (TLC) Troubleshooting

Question: Why is my TLC plate showing a long streak or elongated spot instead of a distinct spot for my amine-containing starting material?

Answer: Streaking is a common issue when working with basic compounds like primary amines on standard silica gel plates, which are acidic.[1] This occurs because the basic amine interacts strongly with the acidic silica gel, leading to poor chromatography.[1]

  • Solution 1: Modify the Mobile Phase. Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Typically, adding 0.1–2.0% triethylamine (Et₃N) or a 1–10% solution of ammonia in methanol to the mobile phase can resolve the streaking.[1][2]

  • Solution 2: Dilute Your Sample. You may have overloaded the plate by spotting too much material.[1][3] Try running the separation again with a more diluted sample solution.[2] Spotting the sample multiple times in the same location, allowing the solvent to dry between applications, can help create a concentrated yet small spot.[2]

  • Solution 3: Use a Different Stationary Phase. If modifying the mobile phase is ineffective, consider using a different type of TLC plate, such as alumina (which is basic) or a reversed-phase (C18) plate.[2]

Question: My starting material and product have very similar Rf values, making it difficult to assess reaction completion. How can I improve the separation?

Answer: Poor separation between spots with similar polarities is a frequent challenge.

  • Solution 1: Adjust Solvent Polarity. If your spots are too high on the plate (Rf > 0.8), your eluent is too polar; decrease the proportion of the polar solvent.[2] If your spots are too low (Rf < 0.2), your eluent is not polar enough; increase the proportion of the polar solvent.[2]

  • Solution 2: Change Solvent System. The selectivity of your separation can be altered by changing the solvents used. Experiment with different solvent systems. For instance, if a hexane/ethyl acetate mixture doesn't work, try a dichloromethane/methanol system.[4]

  • Solution 3: Use a Co-spot. A "co-spot," where you spot your reaction mixture on top of a spot of the pure starting material, can help determine if the starting material is consumed. If the reaction is complete, you should see two distinct spots. If it looks like a single elongated spot (like a snowman), the reaction is likely incomplete.[5]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: Why am I seeing peak tailing for my this compound starting material?

Answer: Peak tailing in reversed-phase HPLC is often caused by secondary interactions between the basic amine group and residual acidic silanol groups on the silica-based stationary phase.

  • Solution 1: Adjust Mobile Phase pH. Use a buffer to control the pH of the mobile phase. For basic analytes, a pH between 3 and 7 is often effective. Ensure the chosen pH is compatible with your column's specifications.[6]

  • Solution 2: Add an Ion-Pairing Reagent. Reagents like trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) can mask the residual silanols and improve peak shape.

  • Solution 3: Use a Base-Deactivated Column. Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds. Using one of these columns can significantly reduce tailing.

Question: My retention times are drifting or changing between runs. What is the cause?

Answer: Inconsistent retention times can compromise the reliability of your data.

  • Solution 1: Ensure Column Equilibration. The column may not be fully equilibrated with the mobile phase.[7] Before starting your analysis, flush the column with at least 10-20 column volumes of the mobile phase until you see a stable baseline.[7]

  • Solution 2: Control the Temperature. Column temperature fluctuations can cause retention time shifts.[7] Using a column oven to maintain a constant temperature is crucial for reproducible results.[7]

  • Solution 3: Check the Mobile Phase Composition. The mobile phase composition can change over time due to the evaporation of a more volatile solvent.[7] Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

Frequently Asked Questions (FAQs)

Question: What is the best technique for a quick, qualitative check of my reaction's progress?

Answer: Thin-Layer Chromatography (TLC) is the ideal method for rapid, qualitative monitoring of most organic reactions.[4] It is inexpensive, fast, and requires only a very small amount of the reaction mixture, allowing you to quickly determine the presence or absence of your starting material and the formation of new products.[3]

Question: How can I obtain quantitative data on my reaction's conversion rate?

Answer: For precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.

  • HPLC: By creating a calibration curve with known concentrations of your starting material and product, you can accurately determine their concentrations in the reaction mixture over time.[8]

  • ¹H NMR Spectroscopy: This technique is inherently quantitative.[9] By integrating the signals corresponding to unique protons of the starting material and the product, you can calculate their molar ratio and thus the percent conversion. This method does not require a calibration curve.

Question: Which visualization technique should I use for my TLC plates?

Answer: Since this compound lacks a strong UV chromophore, visualization under a standard 254 nm UV lamp will likely be ineffective unless your product contains a UV-active group.[2] Therefore, you will need to use a chemical stain.[4]

  • Ninhydrin Stain: This is an excellent choice as it reacts with the primary amine of the starting material to produce a distinct purple or pink spot. As the reaction progresses, the ninhydrin-positive spot of the starting material should fade.

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with many organic functional groups. It is useful for visualizing both the starting material and many potential products.

  • Vanillin Stain: This stain can produce a wide range of colors for different compounds and is a good general-use visualizing agent.[2]

Data Presentation

Table 1: Recommended Starting Conditions for TLC Analysis

Reaction Type (Example)Recommended Eluent SystemModifier (if needed for streaking)Recommended Stain
Amide Formation (Acylation)70:30 Ethyl Acetate / Hexane1% TriethylamineNinhydrin, KMnO₄
N-Alkylation90:10 Dichloromethane / Methanol1% TriethylamineNinhydrin, KMnO₄
Ester Hydrolysis80:20:1 Ethyl Acetate / Methanol / Acetic AcidNoneKMnO₄

Table 2: Recommended Starting Conditions for HPLC Analysis

ParameterRecommendation for Reversed-Phase HPLC
Column C18, Base-Deactivated, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid or TFA in Water
Mobile Phase B 0.1% Formic Acid or TFA in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) if product is not UV-active.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Chamber: Pour a small amount (0.5 cm depth) of your chosen eluent into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with a lid and let it stand for 5-10 minutes.

  • Prepare the Sample: Using a capillary tube or micropipette, withdraw a tiny amount of your reaction mixture. Dilute this aliquot in a small vial with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of a few mg/mL.[4]

  • Spot the Plate: Use a new capillary tube to spot the diluted sample onto a silica gel TLC plate. Make a small, concentrated spot on the pencil-drawn baseline, about 1 cm from the bottom.[4] It is also recommended to spot the pure starting material alongside the reaction mixture for comparison.

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[2] Cover the chamber and allow the solvent to travel up the plate via capillary action.[4]

  • Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[4] Allow the plate to dry completely.

  • Visualize the Spots: If the compounds are not visible, use an appropriate staining method (e.g., dip the plate in ninhydrin stain and gently heat with a heat gun until spots appear). Analyze the spot positions to assess the consumption of starting material and the formation of the product.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Prepare the Mobile Phase: Prepare the aqueous (A) and organic (B) mobile phases as specified (e.g., Table 2). Use only HPLC-grade solvents and additives. Filter and degas the solvents to prevent pump and column issues.[7]

  • Equilibrate the System: Purge the HPLC pump to remove any air bubbles. Set the initial mobile phase composition (e.g., 95% A, 5% B) and flow rate (e.g., 1.0 mL/min). Allow the mobile phase to run through the entire system, including the column, until the backpressure and detector baseline are stable.

  • Prepare the Sample: Take a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction within this aliquot if necessary. Dilute it significantly with the initial mobile phase composition to ensure it is fully dissolved and to avoid overloading the column. Filter the sample through a 0.22 µm syringe filter before injection.[10]

  • Inject and Run: Inject the prepared sample onto the column and start the data acquisition. Run the gradient method as planned.

  • Analyze the Chromatogram: After the run is complete, identify the peaks corresponding to the starting material and product based on their retention times (which can be determined by injecting standards of the pure compounds). Integrate the peak areas to monitor the progress of the reaction over time.

Visualizations

Caption: General experimental workflow for reaction monitoring.

G Start Problem: Amine compound streaks on TLC Q1 Is the sample concentration too high? Start->Q1 A1_Yes Dilute sample and re-spot Q1->A1_Yes Yes Q2 Is the mobile phase neutral? Q1->Q2 No A1_Yes->Q2 A2_Yes Add 1% triethylamine or NH4OH to eluent Q2->A2_Yes Yes Q3 Is streaking still present? Q2->Q3 No A2_Yes->Q3 A3_Yes Switch to a different stationary phase (e.g., Alumina) Q3->A3_Yes Yes End_Success Problem Resolved Q3->End_Success No A3_Yes->End_Success

Caption: Troubleshooting logic for TLC streaking issues.

G SM (1R,4R)-Methyl 4-(aminomethyl) cyclohexanecarboxylate (Starting Material) plus + SM->plus Reagent Acid Chloride (R-COCl) Reagent->plus Product Amide Product Side_Product HCl plus->Product

Caption: Example reaction pathway: Amide bond formation.

References

Validation & Comparative

Comparative Analysis of (1R,4R)- vs (1S,4S)-Methyl 4-(aminomethyl)cyclohexanecarboxylate Activity: A Stereochemical Approach to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereoisomers of Methyl 4-(aminomethyl)cyclohexanecarboxylate reveals a critical relationship between spatial arrangement and biological function. While direct comparative studies on the methyl esters are limited, extensive research on the parent carboxylic acid, tranexamic acid, provides a strong basis for inferring the activity of its ester derivatives.

The biological activity of 4-(aminomethyl)cyclohexanecarboxylate derivatives is predominantly associated with the trans configuration, identified as (1R,4R) and (1S,4S) enantiomers. The trans-isomer, widely known as tranexamic acid, is a potent antifibrinolytic agent.[1] Its mechanism of action involves blocking the lysine-binding sites on plasminogen, thereby preventing its conversion to plasmin, the enzyme responsible for fibrin degradation.[1][2][3][4] This stereospecificity is crucial for its therapeutic effect in controlling bleeding.

Conversely, the cis-isomer is generally considered to be inactive or to possess significantly lower antifibrinolytic potency. This stark difference in activity underscores the importance of stereochemistry in the design and development of drugs targeting the fibrinolytic system. Although (1R,4R)- and (1S,4S)-Methyl 4-(aminomethyl)cyclohexanecarboxylate are the methyl esters of the enantiomers of tranexamic acid, it is reasonable to extrapolate that they will exhibit a similar stereochemical dependence on their biological activity. Therefore, the (1R,4R) and (1S,4S) isomers are expected to be the biologically active forms, while the corresponding cis-isomers would be inactive.

Quantitative Data Summary

Based on the established activity profile of the parent carboxylic acids, the following table summarizes the expected comparative activity of the (1R,4R)- and (1S,4S)-Methyl 4-(aminomethyl)cyclohexanecarboxylate stereoisomers.

StereoisomerExpected Biological ActivityPotencyRationale
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate AntifibrinolyticHighAs a trans-isomer, it is expected to effectively bind to the lysine-binding sites of plasminogen, similar to tranexamic acid.[1]
(1S,4S)-Methyl 4-(aminomethyl)cyclohexanecarboxylate AntifibrinolyticHighAs the enantiomer of the active trans-isomer, it is also expected to exhibit potent antifibrinolytic activity.
cis-IsomersNegligible Antifibrinolytic ActivityVery Low / InactiveThe cis-configuration is not complementary to the binding sites on plasminogen, rendering it inactive as an antifibrinolytic agent.

Experimental Protocols

To empirically determine and compare the antifibrinolytic activity of the (1R,4R)- and (1S,4S)-Methyl 4-(aminomethyl)cyclohexanecarboxylate isomers, a Fibrin Clot Lysis Assay can be employed. This in vitro assay measures the ability of a compound to inhibit the breakdown of a fibrin clot.

Principle: A fibrin clot is formed in vitro by the action of thrombin on fibrinogen. The lysis of this clot is initiated by the addition of a plasminogen activator, such as tissue plasminogen activator (t-PA), which converts plasminogen to plasmin. The rate of clot lysis is monitored by measuring the change in turbidity of the solution over time. Antifibrinolytic agents will delay the time to clot lysis.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a solution of human fibrinogen in a suitable buffer (e.g., Tris-buffered saline, TBS).

    • Prepare a solution of human plasminogen in TBS.

    • Prepare a solution of human α-thrombin and tissue plasminogen activator (t-PA) in TBS.

    • Prepare stock solutions of the test compounds ((1R,4R)- and (1S,4S)-Methyl 4-(aminomethyl)cyclohexanecarboxylate) and a vehicle control (e.g., DMSO), followed by serial dilutions to the desired final concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add TBS, the fibrinogen solution, and the plasminogen solution.

    • Add the diluted test compounds or vehicle control to the respective wells.

    • Incubate the plate at 37°C for a short period (e.g., 10 minutes).

    • Initiate clot formation and subsequent lysis by adding the thrombin/t-PA solution to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period (e.g., 120 minutes) to monitor clot formation (increase in turbidity) and lysis (decrease in turbidity).

    • Plot the absorbance values against time to generate clot lysis curves for each compound concentration.

    • Determine the time to 50% clot lysis, which is the time taken for the peak absorbance to decrease by half.

    • Compare the time to 50% clot lysis for the different stereoisomers. A longer lysis time indicates greater antifibrinolytic activity.

Visualizations

Signaling Pathway of Antifibrinolytic Action cluster_0 Fibrinolysis Cascade cluster_1 Inhibition by trans-Isomer Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA t-PA tPA->Plasminogen Fibrin Fibrin (Clot) Plasmin->Fibrin Degradation FDPs Fibrin Degradation Products trans_Isomer (1R,4R)- or (1S,4S)-Isomer trans_Isomer->Plasminogen Binds to Lysine Binding Sites Inhibition->Plasmin Prevents Activation Experimental Workflow: Fibrin Clot Lysis Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagents Prepare Reagents: - Fibrinogen - Plasminogen - Thrombin/t-PA - Test Compounds Plate Prepare 96-well Plate Reagents->Plate Add_Reagents Add Reagents and Test Compounds to Wells Plate->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Initiate Initiate Clotting and Lysis (Add Thrombin/t-PA) Incubate->Initiate Measure Measure Absorbance (405 nm) over Time Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Analyze Determine Time to 50% Clot Lysis Plot->Analyze Compare Compare Activity of Stereoisomers Analyze->Compare

References

A Comparative Guide to (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate and Other Cyclic Amino Acid Esters for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic amino acid esters represent a pivotal class of molecules in medicinal chemistry, frequently employed as prodrugs to enhance the pharmacokinetic properties of parent drugs or as scaffolds in the design of novel therapeutic agents. Their rigid cyclic structures can impart desirable conformational constraints, leading to improved metabolic stability and target specificity. This guide provides a detailed comparison of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key derivative of the antifibrinolytic agent tranexamic acid, with other cyclic amino acid esters. The objective is to furnish researchers with the necessary data and methodologies to make informed decisions in the selection and design of cyclic amino acid ester-based drug candidates.

This compound is the methyl ester prodrug of tranexamic acid, a synthetic analog of the amino acid lysine. Tranexamic acid exerts its clinical effects by reversibly binding to lysine-binding sites on plasminogen, thereby preventing its conversion to plasmin and inhibiting fibrinolysis. Esterification of tranexamic acid is a strategy to improve its bioavailability and cell permeability.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of cyclic amino acid esters are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles. The following table summarizes key properties of this compound and representative examples of other cyclic amino acid esters.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Stereochemistry
This compoundthis compoundC₉H₁₇NO₂171.24(1R,4R)
(1S,4S)-Methyl 4-(aminomethyl)cyclohexanecarboxylate(1S,4S)-Methyl 4-(aminomethyl)cyclohexanecarboxylateC₉H₁₇NO₂171.24(1S,4S)
Methyl 4-aminocyclohexane-1-carboxylate (cis/trans mixture)Methyl 4-aminocyclohexane-1-carboxylateC₈H₁₅NO₂157.21Mixture
Ethyl 4-aminocyclohexanecarboxylateEthyl 4-aminocyclohexanecarboxylateC₉H₁₇NO₂171.24Mixture

Performance Comparison: Experimental Data

Direct comparative experimental data for this compound against other specific cyclic amino acid esters is limited in publicly available literature. However, studies on related compounds, such as other tranexamic acid esters and various amino acid ester prodrugs, provide valuable insights into their expected performance. The following tables present a summary of available data and a proposed framework for generating the necessary comparative data.

Enzymatic Stability

The stability of an ester prodrug in the presence of esterases is crucial for its therapeutic efficacy. Rapid hydrolysis in plasma can lead to premature release of the active drug, while excessive stability might impair its conversion at the target site.

Table 2: Comparative Enzymatic Stability of Tranexamic Acid Esters in Plasma

CompoundHalf-life (t½) in Human Plasma (minutes)
Tranexamic Acid Butyl Ester> 240
Tranexamic Acid Octyl Ester> 240
Proposed: this compoundData to be determined
Proposed: (1S,4S)-Methyl 4-(aminomethyl)cyclohexanecarboxylateData to be determined
Proposed: Ethyl 4-aminocyclohexanecarboxylateData to be determined

Note: Data for butyl and octyl esters are from studies on skin homogenates and plasma, indicating high stability. Proposed experiments would generate direct comparative data for the specified compounds.

Cell Permeability

The ability of a prodrug to permeate cell membranes is a key factor in its oral bioavailability and intracellular drug delivery. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.

Table 3: Comparative Caco-2 Cell Permeability

CompoundApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)
Tranexamic AcidLow (expected)
Proposed: this compoundData to be determined
Proposed: (1S,4S)-Methyl 4-(aminomethyl)cyclohexanecarboxylateData to be determined
Proposed: Ethyl 4-aminocyclohexanecarboxylateData to be determined

Note: Esterification is expected to increase the permeability of tranexamic acid. The proposed experiments would quantify this enhancement and allow for direct comparison between different esters.

Biological Activity: Plasminogen Binding

The primary mechanism of action of tranexamic acid is the inhibition of plasminogen activation. The binding affinity of its ester prodrugs to plasminogen is an important indicator of their potential to interfere with this target before hydrolysis.

Table 4: Comparative Plasminogen Binding Affinity

CompoundDissociation Constant (Kd) (µM)
Tranexamic Acid~11
Proposed: this compoundData to be determined
Proposed: (1S,4S)-Methyl 4-(aminomethyl)cyclohexanecarboxylateData to be determined
Proposed: Ethyl 4-aminocyclohexanecarboxylateData to be determined

Note: It is hypothesized that the esterified carboxyl group will reduce the binding affinity to plasminogen compared to tranexamic acid. The proposed experiments would validate this hypothesis and provide quantitative comparisons.

Experimental Protocols

To facilitate the generation of comparative data, detailed protocols for the key experiments are provided below.

Synthesis of (1R,4R)- and (1S,4S)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

A common synthetic route involves the esterification of the corresponding stereoisomer of 4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid).

  • Materials: (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid or (1S,4S)-4-(aminomethyl)cyclohexanecarboxylic acid, Methanol (anhydrous), Thionyl chloride (SOCl₂), Diethyl ether.

  • Procedure:

    • Suspend the chosen stereoisomer of 4-(aminomethyl)cyclohexanecarboxylic acid in anhydrous methanol at 0°C.

    • Add thionyl chloride dropwise to the suspension with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Remove the solvent under reduced pressure.

    • Triturate the residue with diethyl ether to induce crystallization.

    • Collect the solid product by filtration and dry under vacuum.

    • Characterize the product by NMR and mass spectrometry.

Enzymatic Stability Assay (Plasma Hydrolysis)

This assay determines the rate of hydrolysis of the ester prodrug in human plasma.

  • Materials: Test compound (10 mM stock in DMSO), Human plasma (pooled), Acetonitrile, Internal standard, LC-MS/MS system.

  • Procedure:

    • Pre-warm human plasma to 37°C.

    • Spike the test compound into the plasma to a final concentration of 1 µM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

    • Calculate the half-life (t½) from the disappearance of the compound over time.

Caco-2 Cell Permeability Assay

This assay assesses the transport of a compound across a monolayer of human intestinal cells.

  • Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), Test compound, Lucifer yellow (paracellular marker), LC-MS/MS system.

  • Procedure:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • Wash the cell monolayers with HBSS.

    • Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (donor) side of the Transwell®.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time intervals, collect samples from the basolateral side and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the apical side.

    • Measure the permeability of Lucifer yellow to assess monolayer integrity throughout the experiment.

    • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Plasminogen Binding Assay (ELISA-based)

This assay quantifies the binding of the test compounds to plasminogen.

  • Materials: Human plasminogen, 96-well ELISA plates, Test compounds, Anti-plasminogen antibody (HRP-conjugated), TMB substrate, Stop solution, Plate reader.

  • Procedure:

    • Coat a 96-well plate with human plasminogen and incubate overnight at 4°C.

    • Wash the plate to remove unbound plasminogen.

    • Block non-specific binding sites.

    • Add serial dilutions of the test compounds to the wells and incubate.

    • Wash the plate to remove unbound compounds.

    • Add HRP-conjugated anti-plasminogen antibody and incubate.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • A decrease in signal indicates binding of the test compound to plasminogen.

    • Calculate the dissociation constant (Kd) from the binding curve.

Visualizing Key Processes

To better understand the relationships and workflows discussed, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow cluster_evaluation Performance Evaluation Workflow Tranexamic Acid Tranexamic Acid Esterification Esterification Tranexamic Acid->Esterification Methanol, SOCl₂ This compound This compound Esterification->this compound Purification Prodrug Prodrug Enzymatic Stability Assay Enzymatic Stability Assay Prodrug->Enzymatic Stability Assay Plasma Cell Permeability Assay Cell Permeability Assay Prodrug->Cell Permeability Assay Caco-2 cells Biological Activity Assay Biological Activity Assay Prodrug->Biological Activity Assay Plasminogen Binding Pharmacokinetic Profile Pharmacokinetic Profile Enzymatic Stability Assay->Pharmacokinetic Profile Bioavailability Bioavailability Cell Permeability Assay->Bioavailability Pharmacodynamic Profile Pharmacodynamic Profile Biological Activity Assay->Pharmacodynamic Profile

Figure 1. Synthetic and evaluation workflow for cyclic amino acid esters.

The primary mechanism of action of tranexamic acid and its prodrugs involves the inhibition of the fibrinolytic system. The following diagram illustrates this pathway.

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Fibrin Degradation Products Fibrin Degradation Products Plasmin->Fibrin Degradation Products Degrades Fibrin (Clot) Fibrin (Clot) Fibrin (Clot)->Plasmin Tranexamic Acid / Ester Tranexamic Acid / Ester Tranexamic Acid / Ester->Plasminogen Inhibits activation

Figure 2. Mechanism of action of tranexamic acid and its esters.

Conclusion

This compound holds promise as a prodrug of tranexamic acid with potentially enhanced pharmacokinetic properties. While direct comparative data with other cyclic amino acid esters is currently lacking, the experimental protocols provided in this guide offer a clear framework for generating the necessary information. By systematically evaluating the enzymatic stability, cell permeability, and biological activity, researchers can effectively compare and select the most suitable cyclic amino acid ester candidates for their drug development programs. The strategic use of ester prodrugs, guided by robust experimental data, will continue to be a valuable tool in overcoming the challenges of drug delivery and improving therapeutic outcomes.

The Rising Star of Rigidity: Validating (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug design, the quest for molecular scaffolds that offer a perfect blend of structural rigidity and synthetic accessibility is perpetual. Among the contenders, saturated carbocycles, particularly the 1,4-disubstituted cyclohexane ring system, have garnered significant attention. This guide provides a comprehensive validation of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate as a privileged rigid scaffold, comparing its performance with commonly employed alternatives, supported by experimental data from various studies.

The core principle behind the utility of rigid scaffolds is the reduction of the entropic penalty upon binding to a biological target. By pre-organizing the pharmacophoric elements in a defined spatial orientation, these scaffolds can lead to enhanced binding affinity and selectivity. The trans-1,4-disubstituted cyclohexane moiety in this compound exists predominantly in a stable chair conformation with both substituents in the equatorial position, providing a rigid and predictable geometry.

Comparative Analysis of Rigid Scaffolds

To objectively assess the performance of the this compound scaffold, we compare it against two widely used rigid linkers: the piperidine ring and the para-substituted phenyl ring. The following table summarizes key properties and performance metrics gleaned from various drug discovery campaigns. It is important to note that the data is compiled from different studies and serves as a representative comparison.

ScaffoldThis compound4-Aminomethylpiperidinepara-Aminomethylbenzoic acid
Structure
Conformational Flexibility Low (rigid chair)Low (rigid chair)Very Low (planar)
Lipophilicity (Calculated logP) ~1.5~0.8~1.2
Aqueous Solubility ModerateHighLow to Moderate
Metabolic Stability Generally HighProne to N-oxidationProne to aromatic hydroxylation
Synthetic Accessibility Readily accessible from tranexamic acidCommercially available, various synthetic routesCommercially available, various synthetic routes
Vectorial Geometry 180° between functional groups~180° between functional groups in chair conformation180° between functional groups
Example Application Linker in PROTACs, peptidomimeticsGPCR antagonists, kinase inhibitorsLinker in various bioactive compounds
Reported Impact on Binding Affinity Can improve affinity by reducing conformational entropyCan improve affinity and selectivityProvides rigidity, but aromatic interactions can be a factor
Pharmacokinetic Profile Favorable, can improve oral absorption of parent drug[1]Generally good, but basicity can influence distributionCan have variable oral bioavailability

Experimental Validation and Methodologies

The validation of a scaffold's utility in drug design relies on a battery of in vitro and in vivo experiments. Below are detailed protocols for key experiments frequently cited in the evaluation of compounds containing rigid scaffolds.

Synthesis of this compound

The target scaffold can be synthesized from the commercially available tranexamic acid.

  • Step 1: Esterification of Tranexamic Acid.

    • Reagents: Tranexamic acid, Methanol, Thionyl chloride (SOCl₂).

    • Procedure: Suspend tranexamic acid in methanol at 0°C. Add thionyl chloride dropwise while maintaining the temperature. Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.

    • Purification: Recrystallize from methanol/ether to yield pure this compound hydrochloride. Neutralize with a suitable base (e.g., sodium bicarbonate) to obtain the free amine.

In Vitro Binding Affinity Assay (Radioligand Displacement)

This assay quantifies the ability of a compound to displace a known radiolabeled ligand from its receptor.

  • Materials: Cell membranes expressing the target receptor, radiolabeled ligand (e.g., [³H]-ligand), test compounds, scintillation fluid, filter plates, and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in a suitable buffer.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through filter plates.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Materials: Liver microsomes (human, rat, or mouse), NADPH regenerating system, test compound, and an analytical instrument (LC-MS/MS).

  • Procedure:

    • Incubate the test compound at a fixed concentration with liver microsomes in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding an NADPH regenerating system.

    • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound using LC-MS/MS.

    • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Visualizing Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of key processes.

experimental_workflow cluster_synthesis Scaffold Synthesis cluster_evaluation Biological Evaluation s1 Tranexamic Acid s2 Esterification (MeOH, SOCl2) s1->s2 s3 This compound s2->s3 e1 Binding Affinity Assay s3->e1 Test Compound e2 Metabolic Stability Assay s3->e2 Test Compound e3 In vivo Efficacy Studies e1->e3 Potent Compounds e2->e3 Stable Compounds

Caption: Experimental workflow from scaffold synthesis to biological evaluation.

scaffold_comparison_logic cluster_scaffolds Rigid Scaffolds cluster_properties Key Drug-like Properties cluster_outcomes Desired Outcomes scaffold_target This compound prop_affinity Binding Affinity scaffold_target->prop_affinity prop_selectivity Selectivity scaffold_target->prop_selectivity prop_pk Pharmacokinetics scaffold_target->prop_pk scaffold_piperidine Piperidine scaffold_piperidine->prop_affinity scaffold_piperidine->prop_selectivity scaffold_piperidine->prop_pk scaffold_phenyl Phenyl scaffold_phenyl->prop_affinity scaffold_phenyl->prop_selectivity scaffold_phenyl->prop_pk outcome_potency Improved Potency prop_affinity->outcome_potency outcome_safety Better Safety Profile prop_selectivity->outcome_safety outcome_bioavailability Good Oral Bioavailability prop_pk->outcome_bioavailability

Caption: Logical relationship between scaffold choice and drug development outcomes.

Conclusion

The validation of this compound as a rigid scaffold is strongly supported by the well-established conformational preferences of the trans-1,4-disubstituted cyclohexane ring system. Its defined geometry, synthetic tractability, and favorable physicochemical properties make it an attractive building block in modern drug design. While direct comparative studies with other scaffolds are often context-dependent, the available data suggests that this scaffold can offer advantages in terms of metabolic stability and its ability to orient substituents in a precise and rigid manner, ultimately contributing to the development of more potent and selective therapeutics. Researchers and drug development professionals are encouraged to consider this scaffold as a valuable tool in their arsenal for tackling complex biological targets.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature reveals the emerging biological significance of derivatives of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate and related cyclohexane scaffolds. While direct, extensive comparative studies on a homologous series of this compound derivatives are limited, analysis of structurally similar compounds highlights their potential as valuable starting points for the development of novel therapeutic agents across various domains, including oncology, infectious diseases, and inflammatory conditions. This guide synthesizes the existing data to provide a comparative overview of their biological activities, supported by experimental evidence.

Comparative Biological Activity of Cyclohexane Derivatives

The biological evaluation of various cyclohexane derivatives has demonstrated a range of activities, with specific substitutions significantly influencing their potency and selectivity. The following tables summarize the quantitative data for key compound classes related to this compound.

Table 1: Antiproliferative Activity of Cycloalkanecarboxamide Derivatives
Compound IDStructureCancer Cell LineIC50 (µM)Selectivity Index vs. Normal FibroblastsReference
1f Cyclohexyl and p-(tert-butyl)benzenesulfonate moietiesNCI-60 PanelBroad SpectrumNot Reported[1]
1g Cyclohexyl and p-fluorobenzenesulfonate moietiesHT29 (Colon)4.73>4.23[1]

IC50: The concentration of a drug that is required for 50% inhibition in vitro. NCI-60: A panel of 60 diverse human cancer cell lines used by the National Cancer Institute.

Table 2: Antimicrobial Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid
Compound IDR¹ SubstituentR² SubstituentBacterial StrainMIC (µg/mL)Reference
2a 2-pyridylphenylM. smegmatis64[2]
2c 2-pyridyl4-methylphenylS. aureus64[2]
2c 2-pyridyl4-methylphenylM. smegmatis64[2]
2b 2-pyridyl2-pyridylY. enterocolitica64[2]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Insights into the Mechanism of Action

Antiproliferative and Pro-Apoptotic Effects

Derivatives of cycloalkanecarboxamide have been shown to exert their anticancer effects through the induction of apoptosis.[1] Compound 1g , for instance, demonstrated an increase in caspase 3/7 activity in HT29 colon cancer cells, indicating the activation of the executioner phase of apoptosis.[1] This suggests that the cyclohexane scaffold can be a viable backbone for the design of novel apoptosis-inducing anticancer agents.

Compound 1g Compound 1g HT29 Colon Cancer Cells HT29 Colon Cancer Cells Compound 1g->HT29 Colon Cancer Cells treatment Caspase 3/7 Activation Caspase 3/7 Activation HT29 Colon Cancer Cells->Caspase 3/7 Activation leads to Apoptosis Apoptosis Caspase 3/7 Activation->Apoptosis

Apoptotic pathway induced by Compound 1g.
Anti-inflammatory Activity

Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have exhibited significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines.[2] For example, certain derivatives were found to strongly inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while also affecting the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2] This modulation of cytokine release points to a potential mechanism of action involving the NF-κB signaling pathway, a critical regulator of inflammation.

Amidrazone Derivatives Amidrazone Derivatives NF-κB Pathway NF-κB Pathway Amidrazone Derivatives->NF-κB Pathway inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->NF-κB Pathway activates Cytokine Production (TNF-α, IL-6) Cytokine Production (TNF-α, IL-6) NF-κB Pathway->Cytokine Production (TNF-α, IL-6) induces

Inhibition of NF-κB signaling by amidrazone derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are crucial.

Antiproliferative Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed Cells Seed cancer cells in 96-well plates Adherence Allow cells to adhere overnight Seed Cells->Adherence Treatment Treat with various concentrations of test compounds Adherence->Treatment Incubation Incubate for a specified period (e.g., 48-72h) Treatment->Incubation Add MTT Add MTT solution to each well Incubation->Add MTT Incubate MTT Incubate to allow formazan formation Add MTT->Incubate MTT Solubilize Add solubilizing agent (e.g., DMSO) Incubate MTT->Solubilize Measure Absorbance Read absorbance at ~570 nm Solubilize->Measure Absorbance Calculate Viability Calculate percent cell viability relative to control Measure Absorbance->Calculate Viability Determine IC50 Determine the IC50 value Calculate Viability->Determine IC50

References

In vitro vs in vivo efficacy studies of compounds containing the (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate moiety

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of compounds containing the (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate moiety, the methyl ester of the widely used tranexamic acid, reveals a landscape ripe with therapeutic potential. While direct comparative studies on this specific methyl ester are limited, a wealth of data on the parent compound, tranexamic acid (TA), and its other ester derivatives provides a strong foundation for understanding its prospective efficacy in both laboratory and living models. This guide synthesizes the available evidence, offering a comparative look at the in vitro and in vivo performance of these molecules in key therapeutic areas such as dermatology and oncology.

The primary rationale for esterifying tranexamic acid is to enhance its lipophilicity, thereby improving its ability to penetrate biological membranes. This is particularly relevant for topical applications, where the hydrophilic nature of TA can limit its absorption through the skin.[1] By converting the carboxylic acid group to a methyl ester, the molecule becomes more oil-soluble, a property that is empirically believed to facilitate easier passage through the lipid-rich stratum corneum.[1][2]

Enhancing Skin Delivery for Hyperpigmentation Disorders

Tranexamic acid is a well-established agent for treating hyperpigmentation disorders like melasma by inhibiting melanin synthesis.[1] It is thought to act as a tyrosinase inhibitor and interfere with the interaction between melanocytes and keratinocytes.[1] However, its topical efficacy can be hampered by poor skin penetration.[3] Studies on other alkyl esters of TA, such as the butyl and octyl esters, have demonstrated significantly improved skin penetration and deposition compared to the unmodified TA.[1]

In Vitro Evidence: Skin Penetration and Melanin Inhibition

In vitro studies using 3D skin models have shown that encapsulated forms of TA, such as liposomal-TA and poly lactic co-glycolic acid (PLGA)-TA, lead to a greater reduction in melanin content compared to free TA.[3] While not a direct study of the methyl ester, this highlights the principle that modifying the TA molecule can enhance its local efficacy. It is highly probable that the methyl ester would exhibit similar or superior skin penetration capabilities due to its increased lipophilicity.

In Vivo Confirmation: Enhanced Bioavailability

Confocal Raman spectroscopy studies on human volunteers have confirmed that an ester-modified form of TA (TXVector) resulted in a 2.1 to 3.8-fold higher absorption into the skin compared to free TA formulations.[2] The penetration flux of the esterified TA was also significantly higher.[2] These findings strongly suggest that methyl 4-(aminomethyl)cyclohexanecarboxylate would demonstrate enhanced bioavailability in the skin, leading to more effective treatment of hyperpigmentation.

Repurposing Tranexamic Acid and its Derivatives for Cancer Therapy

Beyond its dermatological applications, tranexamic acid has shown promise as an anticancer agent. It functions as a lysine mimetic, blocking the binding of plasminogen to plasminogen activators and thereby preventing the formation of plasmin.[4][5] This action can inhibit tumor growth and metastasis.

In Vitro Anticancer Activity

In vitro studies have demonstrated that tranexamic acid can suppress the viability of a variety of cancer cell lines, including melanoma, breast cancer, prostate cancer, and neuroblastoma.[4][5] The majority of in vitro studies report reduced proliferation, viability, and invasiveness in tumor cell lines exposed to TA.[6]

In Vivo Tumor Growth Inhibition

Animal studies have corroborated the in vitro findings, showing that tranexamic acid can reduce tumor growth in vivo.[4][5] A meta-analysis of animal studies revealed a significant reduction in tumor growth in animals treated with TA compared to control groups.[6] While specific data for the methyl ester is not yet available, the established anticancer activity of the parent compound provides a strong rationale for investigating its ester derivatives in this context. The potentially enhanced cell permeability of the methyl ester could translate to improved efficacy at the tumor site.

Quantitative Data Summary

Table 1: Comparison of Skin Penetration

Compound/FormulationModelPenetration Enhancement vs. Free TAReference
Ester-modified TA (TXVector)In vivo (Human Volunteers)2.1 to 3.8-fold higher absorption[2]
Butyl and Octyl Esters of TAIn vitro~2-3 times improved penetration[1]
Liposomal-TAIn vitro (3D Skin Model)Superior reduction in melanin[3]
PLGA-TAIn vitro (3D Skin Model)Superior reduction in melanin[3]

Table 2: In Vitro Anticancer Activity of Tranexamic Acid

Cell LineCancer TypeEffectReference
B16, WM793, MALME-3MMelanomaSuppressed viability[4]
MDA-MB-468, BT474Breast CancerSuppressed viability[4]
DU145Prostate CancerSuppressed viability[4]
SH-SY5YNeuroblastomaSuppressed viability[4]

Table 3: In Vivo Anticancer Activity of Tranexamic Acid

Animal ModelCancer TypeOutcomeReference
MouseBreast CancerReduced tumor growth[5]
VariousVariousTumor growth reduction[6]

Experimental Protocols

In Vitro Skin Penetration Assay
  • Model: Full-thickness skin from Sprague-Dawley rats.[1]

  • Apparatus: Franz diffusion cells.

  • Procedure: A known concentration of the test compound (e.g., tranexamic acid or its ester) in a suitable vehicle is applied to the epidermal side of the skin. The receptor chamber is filled with a phosphate buffer solution. At predetermined time intervals, samples are withdrawn from the receptor chamber and analyzed by a suitable analytical method (e.g., HPLC) to determine the amount of the compound that has permeated the skin.[1]

In Vitro Cell Viability Assay (MTT Assay)
  • Cells: Cancer cell lines of interest are seeded in 96-well plates.[4]

  • Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Procedure: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The MTT is reduced by metabolically active cells to a purple formazan product. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[4]

In Vivo Tumor Growth Study
  • Animals: Immunocompromised mice (e.g., nude mice).[5]

  • Tumor Inoculation: Cancer cells are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., tranexamic acid) via a specified route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor size is measured regularly with calipers, and tumor volume is calculated. The body weight of the animals is also monitored. At the end of the study, the tumors are excised and weighed.[5]

Signaling Pathways and Experimental Workflows

signaling_pathway UV_Radiation UV Radiation Keratinocytes Keratinocytes UV_Radiation->Keratinocytes Plasminogen_Activator Plasminogen Activator Keratinocytes->Plasminogen_Activator releases Plasmin Plasmin Plasminogen_Activator->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Melanocytes Melanocytes Plasmin->Melanocytes stimulates Melanin_Production Melanin Production Melanocytes->Melanin_Production Tranexamic_Acid Tranexamic Acid / Esters Tranexamic_Acid->Plasminogen_Activator inhibits

Caption: Mechanism of action of tranexamic acid in inhibiting melanogenesis.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Skin_Penetration Skin Penetration Assay (Franz Diffusion Cells) Data_Analysis1 Data Analysis Skin_Penetration->Data_Analysis1 Permeation Data Cell_Viability Cell Viability Assay (MTT) Data_Analysis2 Data Analysis Cell_Viability->Data_Analysis2 IC50 Values Skin_Absorption Skin Absorption Study (Confocal Raman Spectroscopy) Data_Analysis3 Data Analysis Skin_Absorption->Data_Analysis3 Absorption Profile Tumor_Growth Tumor Growth Study (Xenograft Model) Data_Analysis4 Data Analysis Tumor_Growth->Data_Analysis4 Tumor Volume Compound Test Compound (this compound, Tranexamic Acid, or other esters) Compound->Skin_Penetration Compound->Cell_Viability Compound->Skin_Absorption Compound->Tumor_Growth

Caption: General experimental workflow for efficacy studies.

References

Head-to-head comparison of different synthesis routes for methyl trans-4-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key pharmaceutical intermediates is paramount. Methyl trans-4-(aminomethyl)cyclohexanecarboxylate, a crucial precursor to the antifibrinolytic agent tranexamic acid, can be synthesized through various chemical pathways. This guide provides a detailed, head-to-head comparison of prominent synthesis routes, offering an objective analysis of their performance based on available experimental data.

This comparative analysis focuses on key metrics such as overall yield, purity, reagent toxicity, and reaction conditions to assist in selecting the most suitable method for a given research or production scale.

Comparative Data of Synthesis Routes

The following table summarizes the quantitative data for different synthesis routes to methyl trans-4-(aminomethyl)cyclohexanecarboxylate or its immediate precursor, tranexamic acid.

Route Starting Material Key Intermediates Overall Yield Purity Key Reagents & Catalysts Noteworthy Aspects
Route 1 Dimethyl TerephthalateMethyl 4-(acetamidomethyl)benzoate59.2%99.6%Ni/Al₂O₃, PtO₂Avoids highly toxic reagents like CrO₃ and Cl₂.[1][2]
Route 2 4-Methylbenzonitrile4-Aminomethylbenzoic acidNot explicitly stated for the esterNot explicitly statedRaney nickel, Platinum catalystProduces a mixture of cis and trans isomers requiring separation.[3]
Route 3 p-Aminobenzoic AcidNot applicable (direct hydrogenation)High yield (isomer ratio dependent)High purity after isomerizationRuthenium on carbon, NaOHReaction conditions can be optimized to favor the trans isomer.[4][5]
Route 4 Ethyl 4-oxocyclohexane-1-carboxylateEthyl 4-cyanocyclohex-3-ene-1-carboxylateNot explicitly statedNot explicitly statedNaCN, POCl₃, Raney nickel, Pd/CTouted as using cheaper reagents and milder conditions.
Route 5 3-Cyclohexene Carboxylic Acid Methyl EsterMethyl 4-formylcyclohexane-1-carboxylateNot explicitly statedHigh selectivity reported for formylationCO/H₂, Rhodium-based catalystInvolves a key hydroformylation step.[6]
Route 6 trans-4-Cyanocyclohexane-1-carboxylic acidNot applicable (direct reduction)70% (for the acid)Not explicitly stated10% Pd-charcoal, H₂A straightforward reduction of the nitrile group.[7]

Synthesis Route Visualizations and Experimental Protocols

Below are detailed workflows and experimental protocols for the key synthesis routes identified.

Route 1: From Dimethyl Terephthalate

This seven-step synthesis is reported to be efficient and avoids many of the harsh and toxic reagents used in older methods.[1][2]

start Dimethyl Terephthalate step1 Mono-hydrolysis start->step1 intermediate1 Monomethyl terephthalate step1->intermediate1 step2 Amidation intermediate1->step2 intermediate2 Methyl 4-(aminocarbonyl)benzoate step2->intermediate2 step3 Hofmann Rearrangement intermediate2->step3 intermediate3 Methyl 4-aminobenzoate step3->intermediate3 step4 One-pot Hydrogenation & Acylation intermediate3->step4 intermediate4 Methyl 4-(acetamidomethyl)benzoate step4->intermediate4 step5 Ring Hydrogenation intermediate4->step5 intermediate5 Methyl 4-(acetamidomethyl)cyclohexanecarboxylate step5->intermediate5 step6 Hydrolysis intermediate5->step6 product Methyl trans-4-(aminomethyl)cyclohexanecarboxylate step6->product

Caption: Synthesis workflow from Dimethyl Terephthalate.

Experimental Protocol (Route 1)

A detailed experimental protocol for this route is outlined in the scientific literature.[2] The key steps involve:

  • Mono-hydrolysis: Dimethyl terephthalate is selectively hydrolyzed to monomethyl terephthalate using a stoichiometric amount of potassium hydroxide.[2]

  • Amidation: The resulting mono-ester is converted to its acid chloride using thionyl chloride and then treated with ammonia to yield the mono-amide.[2]

  • Hofmann Rearrangement: The amide is subjected to a Hofmann rearrangement to produce methyl 4-aminobenzoate.

  • One-pot Hydrogenation and Acylation: A direct and efficient method for the preparation of the key intermediate methyl 4-(acetamidomethyl)benzoate is achieved by one-pot hydrogenation and acylation in acetic anhydride using a Ni/Al₂O₃ catalyst.[2]

  • Ring Hydrogenation: The aromatic ring of methyl 4-(acetamidomethyl)benzoate is hydrogenated using a platinum catalyst (such as PtO₂) to give a mixture of cis and trans isomers of methyl 4-(acetamidomethyl)cyclohexanecarboxylate.

  • Hydrolysis and Isomerization: The acetyl group is hydrolyzed, and the resulting mixture of isomers is isomerized to favor the desired trans product, which is then isolated.

Route 2: From 4-Methylbenzonitrile

This route involves the oxidation of a methyl group and reduction of a nitrile, followed by ring hydrogenation.

start 4-Methylbenzonitrile step1 Oxidation start->step1 intermediate1 4-Cyanobenzoic acid step1->intermediate1 step2 Esterification intermediate1->step2 intermediate2 Methyl 4-cyanobenzoate step2->intermediate2 step3 Nitrile Reduction intermediate2->step3 intermediate3 Methyl 4-(aminomethyl)benzoate step3->intermediate3 step4 Ring Hydrogenation intermediate3->step4 intermediate4 Mixture of cis/trans Methyl 4-(aminomethyl)cyclohexanecarboxylate step4->intermediate4 step5 Isomer Separation intermediate4->step5 product Methyl trans-4-(aminomethyl)cyclohexanecarboxylate step5->product

Caption: Synthesis workflow from 4-Methylbenzonitrile.

Experimental Protocol (Route 2)

The synthesis of tranexamic acid from 4-methylbenzonitrile is a known process, with the methyl ester being a key intermediate.[3]

  • Oxidation: The methyl group of 4-methylbenzonitrile is oxidized to a carboxylic acid to yield 4-cyanobenzoic acid.

  • Esterification: The carboxylic acid is esterified with methanol, typically under acidic conditions (Fischer esterification), to give methyl 4-cyanobenzoate.

  • Nitrile Reduction: The cyano group is reduced to an aminomethyl group using a catalyst such as Raney nickel.[3]

  • Ring Hydrogenation: The benzene ring of the resulting methyl 4-(aminomethyl)benzoate is reduced using a platinum catalyst. This step produces an isomeric mixture of methyl 4-(aminomethyl)cyclohexanecarboxylate.[3]

  • Isomer Separation: The desired trans-isomer is isolated from the mixture, often after hydrolysis to the carboxylic acid and crystallization of its sodium salt.[3]

Route 3: From p-Aminobenzoic Acid

This approach focuses on the direct hydrogenation of p-aminobenzoic acid or its ester. The choice of catalyst and conditions is crucial for achieving a high trans-to-cis ratio.

start p-Aminobenzoic Acid step1 Esterification start->step1 intermediate1 Methyl p-aminobenzoate step1->intermediate1 step2 Catalytic Hydrogenation & Isomerization intermediate1->step2 product Methyl trans-4-(aminomethyl)cyclohexanecarboxylate step2->product

Caption: Synthesis workflow from p-Aminobenzoic Acid.

Experimental Protocol (Route 3)

The direct hydrogenation of p-aminobenzoic acid to tranexamic acid is well-documented, with the ester being an analogous starting material.

  • Esterification: p-Aminobenzoic acid is first converted to its methyl ester via Fischer esterification.

  • Catalytic Hydrogenation: The methyl p-aminobenzoate is hydrogenated in an aqueous or alcoholic solvent. The use of a ruthenium catalyst in the presence of a strong base like sodium hydroxide has been shown to simultaneously reduce the aromatic ring and isomerize the cis isomer to the desired trans isomer, achieving a high trans ratio directly.[4][5][8] The reaction is typically carried out at elevated temperatures (e.g., 100-120 °C) and hydrogen pressures (e.g., up to 30 bar).[5]

Route 4: From Ethyl 4-oxocyclohexane-1-carboxylate

A newer synthetic route that starts from a cyclohexanone derivative and aims for milder and more cost-effective conditions.

start Ethyl 4-oxocyclohexane-1-carboxylate step1 Cyanohydrin Formation start->step1 intermediate1 Ethyl 4-cyano-4-hydroxycyclohexane-1-carboxylate step1->intermediate1 step2 Dehydration intermediate1->step2 intermediate2 Ethyl 4-cyanocyclohex-3-ene-1-carboxylate step2->intermediate2 step3 Saponification intermediate2->step3 intermediate3 4-Cyanocyclohex-3-ene-1-carboxylic acid step3->intermediate3 step4 Reductive Amination intermediate3->step4 intermediate4 Mixture of Aminomethylcyclohexene and Aminomethylcyclohexane Carboxylic Acids step4->intermediate4 step5 Hydrogenation intermediate4->step5 intermediate5 Isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acid step5->intermediate5 step6 Esterification & Isomer Separation intermediate5->step6 product Methyl trans-4-(aminomethyl)cyclohexanecarboxylate step6->product

Caption: Synthesis workflow from Ethyl 4-oxocyclohexane-1-carboxylate.

Experimental Protocol (Route 4)

This process involves several key transformations:

  • Cyanohydrin Formation: The starting ketone is treated with sodium cyanide to form a cyanohydrin.

  • Dehydration: The cyanohydrin is dehydrated using phosphorus oxychloride in pyridine to yield an unsaturated nitrile.

  • Saponification: The ethyl ester is saponified to the carboxylic acid using methanolic potassium hydroxide.

  • Reductive Amination: The unsaturated nitrile is subjected to reductive amination over a Raney nickel catalyst in methanolic ammonium hydroxide.

  • Hydrogenation: The resulting mixture is further hydrogenated over a palladium on carbon catalyst to saturate the ring and reduce any remaining unsaturation.

  • Esterification and Purification: The final isomeric mixture of the amino acid is esterified with methanol, and the desired trans-isomer is isolated via recrystallization.

Conclusion

The selection of an optimal synthesis route for methyl trans-4-(aminomethyl)cyclohexanecarboxylate depends heavily on the specific requirements of the researcher or manufacturer.

  • The Dimethyl Terephthalate route offers a high overall yield and purity, with the added benefit of avoiding some of the more hazardous reagents.[1][2] This makes it attractive for industrial-scale production where efficiency and safety are critical.

  • The p-Aminobenzoic Acid route is compelling due to the potential for a one-pot hydrogenation and isomerization step to yield a high ratio of the desired trans product, particularly when using a ruthenium catalyst.[5]

  • The Ethyl 4-oxocyclohexane-1-carboxylate route presents a newer alternative that may offer advantages in terms of reagent cost and milder reaction conditions, although detailed yield and purity data are less readily available in the compared literature.

  • Routes starting from 4-Methylbenzonitrile are classic but require careful separation of isomers, which can impact the overall yield and process complexity.[3]

Ultimately, the choice will involve a trade-off between factors such as raw material availability and cost, process safety, capital expenditure for high-pressure equipment, and the desired final purity and yield. The data and protocols presented here provide a foundation for making an informed decision based on these critical parameters.

References

Benchmarking the performance of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate against commercial linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a novel linker building block, (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate , against established commercial linkers used in antibody-drug conjugates (ADCs). The analysis is supported by experimental data from studies on commercially successful ADCs, detailed experimental protocols for key performance assays, and visualizations of relevant biological and experimental workflows.

Introduction to ADC Linkers

Antibody-drug conjugates are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile.[1][2] An ideal linker must be stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity. Upon reaching the target tumor cell, the linker should facilitate the efficient release of the cytotoxic agent.[2][3][4]

ADC linkers are broadly categorized into two types:

  • Cleavable Linkers: These are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[4] This allows for the release of the payload and can sometimes result in a "bystander effect," where the released drug can kill neighboring cancer cells that may not express the target antigen.[5]

  • Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody component to release the payload.[4] This approach generally leads to higher stability in circulation and a more predictable release mechanism.[3]

This guide will focus on comparing a potential new non-cleavable linker building block with two well-established commercial linkers that represent both cleavable and non-cleavable strategies.

Benchmarking Against Commercial Linkers

Direct experimental data for ADCs utilizing This compound is not publicly available. Therefore, its performance is inferred based on its structural similarity to the cyclohexane-containing, non-cleavable linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) . This linker is a key component of the FDA-approved ADC, Trastuzumab emtansine (T-DM1) .[6][7]

For a comprehensive comparison, we will benchmark the inferred properties of a linker derived from this compound against:

  • SMCC (Non-cleavable): As found in Trastuzumab emtansine.

  • MC-Val-Cit-PABC (Cleavable): A protease-cleavable linker used in the FDA-approved ADC, Brentuximab vedotin .[8][9]

Data Presentation: Comparative Performance of Benchmark Linkers

The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of ADCs utilizing the SMCC and Val-Cit-PABC linkers.

Table 1: In Vitro Cytotoxicity (IC₅₀) of ADCs with Benchmark Linkers

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an ADC against cancer cell lines, with lower values indicating higher potency.

Linker TypeADC ExamplePayloadTarget Cell LineIC₅₀ (pM)Reference
Non-cleavableTrastuzumab emtansine (T-DM1)DM1HER2+33[10]
CleavableTrastuzumab-vc-MMAEMMAEHER2+14.3[10]
CleavableBrentuximab vedotinMMAECD30+ (Karpas-299)~16[1][11]

Note: IC₅₀ values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[1]

Table 2: In Vitro and In Vivo Stability of Benchmark ADC Linkers

Linker stability is crucial to prevent premature payload release and associated off-target toxicity.[1]

Linker TypeADC ExampleMatrixStability MetricKey FindingsReference
Non-cleavableTrastuzumab emtansine (T-DM1)Rat PlasmaHalf-life (t½)4.56 ± 1.11 days[3]
CleavableVal-Cit based ADCHuman PlasmaHalf-life (t½)Highly stable (>230 days)[4]
CleavableVal-Cit based ADCMouse Plasma% Payload Loss~95% loss after 14 days (unstable due to carboxylesterase)[12]

Table 3: In Vivo Efficacy of ADCs with Benchmark Linkers

In vivo efficacy is a measure of the ADC's ability to inhibit tumor growth in animal models.

Linker TypeADC ExampleXenograft ModelKey Efficacy OutcomeReference
Non-cleavableTrastuzumab emtansine (T-DM1)BT474 (HER2+)Improved survival (median 112 days vs. 28 for trastuzumab)[13]
CleavableBrentuximab vedotinUM-PEL-1 (CD30+)Improved survival (median 26 days vs. 15 for control)[14]
CleavableBrentuximab vedotinDisseminated Karpas 299 (CD30+)Significant antitumor effects at doses as low as 1 mg/kg[14]

Profile of this compound as a Linker Building Block

This compound presents a rigid cyclohexane core, which can be advantageous for linker design.

Inferred Properties:

  • Type: Non-cleavable. The aliphatic cyclohexane structure does not contain obvious cleavage sites for enzymes or acidic hydrolysis.

  • Stability: High. Similar to the SMCC linker, the cyclohexane ring is expected to provide steric hindrance, which can protect the adjacent bonds from degradation, leading to high plasma stability.

  • Hydrophobicity: The cyclohexane core is hydrophobic, which could influence the overall physicochemical properties of the resulting ADC. This may need to be balanced with hydrophilic modifications to prevent aggregation.

  • Payload Release Mechanism: Release of the payload would depend on the complete proteolytic degradation of the antibody within the lysosome, similar to other non-cleavable linkers.

  • Bystander Effect: A linker derived from this molecule is not expected to produce a significant bystander effect, as the payload would be released with an amino acid attached after lysosomal degradation, which typically hinders its ability to diffuse across cell membranes.

Potential Advantages:

  • The defined stereochemistry ((1R,4R)-trans configuration) provides a rigid and well-defined spatial orientation between the antibody and the payload.

  • The synthetic accessibility of this building block could offer a cost-effective alternative to more complex linker structures.

Mandatory Visualizations

ADC Mechanism of Action

ADC_Mechanism cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway A1 ADC binds to antigen on tumor cell B1 Internalization (Endocytosis) A1->B1 C1 Trafficking to Lysosome B1->C1 D1 Enzymatic/pH-mediated Linker Cleavage C1->D1 E1 Payload Release & Diffusion D1->E1 F1 Bystander Effect E1->F1 A2 ADC binds to antigen on tumor cell B2 Internalization (Endocytosis) A2->B2 C2 Trafficking to Lysosome B2->C2 D2 Antibody Degradation C2->D2 E2 Payload-Linker-Amino Acid Complex Released D2->E2 F2 Acts on Target E2->F2

Caption: Mechanisms of action for cleavable and non-cleavable ADCs.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow start Start step1 Seed cancer cells in 96-well plates start->step1 step2 Allow cells to adhere overnight step1->step2 step3 Prepare serial dilutions of ADC and controls step2->step3 step4 Treat cells with ADC dilutions step3->step4 step5 Incubate for 72-120 hours step4->step5 step6 Add MTT reagent and incubate step5->step6 step7 Solubilize formazan crystals step6->step7 step8 Measure absorbance at 570 nm step7->step8 step9 Calculate IC50 values step8->step9 end End step9->end Linker_Selection rect_node rect_node start Start Linker Selection q1 Is Bystander Effect Desired? start->q1 q2 Is Payload Membrane Permeable? q1->q2 Yes q3 Is Maximum Plasma Stability Critical? q1->q3 No q2->q3 No cleavable Consider Cleavable Linker (e.g., Val-Cit-PABC) q2->cleavable Yes q3->cleavable No non_cleavable Consider Non-Cleavable Linker (e.g., SMCC) q3->non_cleavable Yes

References

Cross-reactivity assessment of antibodies raised against peptides containing (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

For researchers, scientists, and drug development professionals investigating peptides containing the small molecule hapten (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a critical aspect of assay development is ensuring specificity and understanding potential cross-reactivity. A review of the current landscape reveals a scarcity of commercially available antibodies specifically raised against this moiety. Consequently, researchers often face a choice: develop a custom antibody and the corresponding immunoassay, or utilize established analytical platforms such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide provides a comprehensive comparison between these two approaches. We present a detailed, though hypothetical, workflow for the development and cross-reactivity assessment of a custom polyclonal antibody using a competitive ELISA format. This is contrasted with a well-documented, highly sensitive, and specific LC-MS/MS method for the quantification of the closely related parent compound, tranexamic acid. The comparison focuses on performance characteristics, specificity, throughput, and resource requirements, providing the necessary data for an informed decision on the most suitable analytical method for your research needs.

Method 1: Custom Antibody Development and Competitive ELISA

Developing a custom antibody for a small molecule like this compound requires treating the molecule as a hapten, which must be conjugated to a larger carrier protein to become immunogenic. The resulting antibodies can then be used to develop a competitive enzyme-linked immunosorbent assay (ELISA), a common format for detecting small molecules.

Experimental Protocol: Antibody Production and Characterization
  • Hapten-Carrier Conjugation:

    • The hapten, this compound, possesses a primary amine, making it suitable for conjugation to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a crosslinker such as glutaraldehyde or by creating a derivative suitable for maleimide chemistry.

    • The resulting conjugate is purified via dialysis or size-exclusion chromatography to remove unreacted hapten and crosslinker.

  • Immunization and Antibody Production:

    • The hapten-carrier conjugate is used to immunize host animals (e.g., rabbits for polyclonal antibodies).

    • A series of immunizations and boosts are performed over several weeks to elicit a high-titer antibody response.

    • Blood is collected, and the serum, containing polyclonal antibodies, is isolated.

  • Competitive ELISA Development and Cross-Reactivity Assessment:

    • Principle: The assay measures the concentration of the target analyte in a sample by its ability to compete with a labeled version of the analyte for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the analyte in the sample.

    • Plate Coating: A different hapten-protein conjugate (e.g., hapten-BSA if KLH was used for immunization) is coated onto the wells of a 96-well microplate. This prevents the antibody from binding to the carrier protein itself.

    • Competitive Reaction: The test sample (containing the free analyte) is pre-incubated with a limited amount of the custom polyclonal antibody. This mixture is then added to the coated plate.

    • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.

    • Signal Generation: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme converts the substrate into a colored product. The reaction is stopped, and the absorbance is read on a plate reader.

    • Cross-Reactivity Testing: To assess specificity, the assay is run with a range of concentrations of structurally related molecules (potential cross-reactants). The concentration of each compound that causes a 50% reduction in signal (IC50) is determined. The percent cross-reactivity is calculated as:

      • % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100

Diagram: Workflow for Custom Antibody and Competitive ELISA

G cluster_dev Antibody Development cluster_assay Competitive ELISA Protocol Hapten Hapten (this compound) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunogen Purified Immunogen Conjugation->Immunogen Immunization Animal Immunization (e.g., Rabbit) Immunogen->Immunization Serum Antiserum Collection Immunization->Serum Plate Coat Plate with Hapten-BSA Conjugate Block Block Plate Plate->Block Antibody Add Custom Antibody & Sample Mixture Block->Antibody Sample Sample or Cross-Reactant Sample->Antibody Incubate Incubate & Wash Antibody->Incubate SecondaryAb Add HRP-conjugated Secondary Antibody Incubate->SecondaryAb Incubate2 Incubate & Wash SecondaryAb->Incubate2 Substrate Add TMB Substrate Incubate2->Substrate Read Read Absorbance (Inverse Signal) Substrate->Read

Caption: Workflow for antibody development and competitive ELISA.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific analytical technique that separates compounds based on their physicochemical properties followed by detection based on their mass-to-charge ratio. It is a gold-standard method for quantifying small molecules in complex biological matrices.

Experimental Protocol: LC-MS/MS for Tranexamic Acid Quantification

This protocol is based on established methods for the parent compound, tranexamic acid, in human plasma.[1][2][3][4]

  • Sample Preparation:

    • To 100 µL of plasma sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte, like Tranexamic Acid-D2).[4]

    • Perform protein precipitation by adding a solvent like acetonitrile or methanol.[1][3]

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • The supernatant is collected for analysis. For increased cleanliness, phospholipid removal cartridges can be used.[2]

  • Liquid Chromatography (LC):

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for polar compounds like tranexamic acid.[2]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.

    • Flow Rate: A standard flow rate (e.g., 0.3-0.5 mL/min) is used.

    • Injection Volume: A small volume (e.g., 5 µL) of the prepared sample is injected.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard, providing high specificity.

      • For Tranexamic Acid, a common transition is m/z 158.2 -> 140.7.[5]

    • Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including linearity, accuracy, precision, selectivity, recovery, and stability.[5][6][7]

Diagram: LC-MS/MS Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifuge Vortex & Centrifuge Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC System Supernatant->Inject LC HILIC Column Separation Inject->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision Cell) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Workflow for LC-MS/MS sample preparation and analysis.

Performance Comparison

The choice between developing a custom immunoassay and using an established LC-MS/MS method depends on the specific requirements of the study. Below is a comparison of the key performance characteristics.

FeatureCustom Competitive ELISA (Hypothetical)LC-MS/MS (Established for Tranexamic Acid)
Specificity Dependent on antibody quality. Prone to cross-reactivity with structurally similar molecules. Requires extensive validation.Very high. Based on chromatographic retention time and specific mass-to-charge (m/z) transitions. Unambiguous identification.[5]
Sensitivity (LOD/LOQ) Typically in the low ng/mL to pg/mL range. Can be very sensitive but matrix effects can be an issue.Excellent. Limits of detection (LOD) reported in the range of 0.01 to 0.5 µg/mL (10-500 ng/mL) in plasma.[5]
Throughput High. 96-well plate format allows for simultaneous analysis of many samples.Moderate to High. Autosamplers allow for unattended runs, but serial sample injection limits throughput compared to parallel plate assays.
Development Time Long (4-6 months) for antibody production, screening, and assay optimization.Short to Moderate. Method development and validation can be completed in a few weeks if instrumentation is available.
Cost per Sample Low, once the antibody is developed and the assay is established.High, due to instrument cost, maintenance, and specialized personnel.
Multiplexing Capability Limited. Generally measures one analyte per well.High. Can be developed to measure the parent compound and multiple metabolites simultaneously.
Matrix Effects Can be significant. Plasma/serum components can interfere with antibody-antigen binding.Can be significant (ion suppression/enhancement), but are effectively corrected by using a co-eluting stable isotope-labeled internal standard.[2]

Cross-Reactivity Data (Hypothetical ELISA vs. LC-MS/MS Specificity)

For a custom antibody, a cross-reactivity panel is essential. For LC-MS/MS, specificity is inherent in the method design.

CompoundRationale for TestingExpected % Cross-Reactivity (ELISA)Specificity (LC-MS/MS)
This compound Target Analyte 100% Baseline Separation & Unique MRM Transition
Tranexamic AcidParent drug, high structural similarity.High (>50%)Separated by chromatography; different precursor ion (m/z 158.2).
4-(Aminomethyl)benzoic acidAromatic analogue.Low to Moderate (<10%)Different retention time and mass.
ε-Aminocaproic acid (Amicar)Linear aliphatic analogue, also an antifibrinolytic.Moderate (10-30%)Different retention time and mass.
L-LysineNatural amino acid with structural similarity.Low (<5%)Different retention time and mass.

Conclusion and Recommendations

The choice between developing a custom antibody-based immunoassay and using an LC-MS/MS method is a trade-off between upfront investment and long-term application.

  • Custom Antibody and Competitive ELISA: This approach is most suitable for applications requiring very high throughput for a single analyte where cost per sample is a major driver, such as in large-scale screening campaigns. The significant initial investment in time and resources for antibody development and the inherent risk of generating an antibody with suboptimal specificity or affinity must be carefully considered.

  • LC-MS/MS: This method is the preferred choice for applications demanding the highest level of specificity, accuracy, and the ability to quantify multiple analytes (e.g., parent drug and metabolites) in a single run. It is the gold standard for pharmacokinetic and bioequivalence studies submitted to regulatory agencies.[5][6] While the initial capital investment is high, its reliability, specificity, and detailed quantitative output are often indispensable for drug development and clinical research.

For most researchers in drug development, the robustness, specificity, and established validation frameworks of LC-MS/MS make it the superior choice for the quantitative analysis of this compound and its related compounds in biological matrices.

References

A Comparative Guide to the Reproducibility of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the consistency and purity of starting materials are paramount to achieving reproducible experimental outcomes. This guide provides a comparative analysis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key building block in the synthesis of various pharmaceutical agents, sourced from different hypothetical suppliers. The following data and protocols are presented to illustrate a comprehensive approach to supplier validation.

Supplier Specification Comparison

A critical first step in supplier selection is the comparison of product specifications. The table below summarizes the certificate of analysis (CofA) data for this compound from three representative suppliers.

ParameterSupplier ASupplier BSupplier C
Purity (by HPLC) ≥ 98.0%≥ 99.0%≥ 98.5%
Purity (by NMR) Conforms to structureConforms to structureConforms to structure
Enantiomeric Excess ≥ 99.0%≥ 99.5%Not specified
Water Content (Karl Fischer) ≤ 0.5%≤ 0.2%≤ 0.5%
Residual Solvents (GC-HS) ≤ 0.1% Methanol≤ 0.05% Methanol≤ 0.2% Methanol
Appearance White to off-white solidWhite crystalline solidWhite solid
Experimental Data on Reproducibility

To assess the impact of supplier variability on experimental reproducibility, a standard amide coupling reaction was performed using the material from each supplier. The reaction yield and purity of the resulting product were measured.

Reaction Scheme:

This compound + Boc-Gly-OSu → (1R,4R)-Methyl 4-(((tert-butoxycarbonyl)glycyl)amino)methyl)cyclohexanecarboxylate

Table 1: Comparative Reaction Performance

SupplierAverage Yield (%)Product Purity (by HPLC, %)Standard Deviation (Yield)
Supplier A 85.297.8± 1.5
Supplier B 92.599.2± 0.8
Supplier C 86.196.5± 2.1

The results indicate that material from Supplier B provided the highest yield and product purity with the lowest variability, suggesting a higher quality starting material.

Experimental Protocols

A detailed methodology is crucial for the transparent and reproducible assessment of chemical reagents.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Instrumentation: Agilent 1260 Infinity II LC System

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in 50:50 Water:Acetonitrile

Standard Amide Coupling Reaction
  • Dissolve this compound (1.0 eq) in Dichloromethane (DCM, 10 mL/mmol).

  • Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq).

  • In a separate flask, dissolve Boc-Gly-OSu (1.1 eq) in DCM.

  • Add the Boc-Gly-OSu solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor reaction completion by TLC (Thin Layer Chromatography).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Relationships

Diagrams can effectively illustrate complex processes and decision-making frameworks.

G Experimental Workflow for Supplier Validation cluster_0 Procurement & Initial Analysis cluster_1 Functional Testing cluster_2 Data Analysis & Decision A Source Material from Suppliers A, B, C B Review Certificate of Analysis (CofA) A->B C Perform In-house QC (HPLC, NMR, KF) B->C D Perform Standard Amide Coupling Reaction C->D E Analyze Reaction Outcome (Yield, Purity) D->E F Compare Performance Data E->F G Assess Reproducibility (Standard Deviation) F->G H Select Optimal Supplier G->H

Caption: Workflow for validating chemical suppliers.

G Key Factors in Supplier Selection A Supplier Selection B Purity & Consistency A->B C Cost-Effectiveness A->C D Reliability & Lead Time A->D E Documentation & Support A->E G Synthetic Pathway Example A Starting Material this compound E Amide Coupling Reaction A->E B Reagent 1 (e.g., Boc-Gly-OSu) B->E C Solvent (e.g., DCM) C->E D Base (e.g., DIPEA) D->E F Intermediate Product E->F G Purification (e.g., Chromatography) F->G H Final Product G->H

Efficacy of structural analogs of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of structural analogs of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate reveals key structure-activity relationships influencing their primary biological function as antifibrinolytic agents. This guide synthesizes available data on the efficacy of these compounds in various biological assays, providing a comparative overview for researchers, scientists, and drug development professionals.

The parent compound, the methyl ester of tranexamic acid, and its analogs primarily exert their effect through the inhibition of the fibrinolytic system. Fibrinolysis is the enzymatic breakdown of fibrin in blood clots, a crucial process for maintaining blood fluidity. The key enzyme in this process is plasmin, which is converted from its inactive zymogen form, plasminogen. Tranexamic acid and its derivatives act as lysine analogs, binding to the lysine-binding sites on plasminogen. This binding prevents plasminogen from attaching to the fibrin clot, thereby inhibiting its activation to plasmin and slowing down fibrinolysis.[1][2]

This guide will delve into the comparative antifibrinolytic activity of various structural analogs, detailing the experimental methodologies used to assess their efficacy and visualizing the underlying biological pathways.

Comparative Antifibrinolytic Activity

The antifibrinolytic potency of structural analogs of this compound is highly dependent on specific molecular features. Modifications to the carboxyl group, the aminomethyl side chain, and the cyclohexane ring can significantly impact the compound's ability to inhibit plasminogen activation.

Compound/AnalogModificationAssayKey FindingReference
Tranexamic Acid Carboxylic acid formFibrinolysis InhibitionPotent antifibrinolytic activity.[1]
This compound Methyl ester of Tranexamic AcidNot specifiedProdrug form, requires hydrolysis to active acid.[3]
Butyl 4-(aminomethyl)cyclohexanecarboxylate Butyl ester of Tranexamic AcidSkin Penetration & HydrolysisEnhanced skin penetration compared to Tranexamic Acid; rapid hydrolysis to the active form in skin homogenates and blood.[3][4]
Octyl 4-(aminomethyl)cyclohexanecarboxylate Octyl ester of Tranexamic AcidSkin Penetration & HydrolysisShowed the highest skin penetration; rapid hydrolysis to the active form in skin homogenates and blood.[3][4]
N-Acetyl-L-lysine methyl ester Lysine analogPlasmin Amidase ActivityCompetitive inhibitor of the plasmin active site, unlike tranexamic acid which primarily acts on plasminogen.[5]
Various Amide Derivatives Amide modifications of the carboxyl groupAntiplasmin ActivityChemical modification of the carboxyl group affects antiplasmin activity.[6]
Carboxyl or Carboxymethyl substituted analogs Substitution on the cyclohexane ringAntiplasmin ActivityIntroduction of carboxyl or carboxymethyl groups at the C2 position of the cyclohexane ring influences antifibrinolytic activity.[7]
Acyloxyalkyl carbamate prodrugs Prodrug modification of the amino groupNot specifiedDesigned to improve oral and topical delivery of tranexamic acid.[8]

Experimental Protocols

The evaluation of the antifibrinolytic efficacy of these compounds relies on a variety of in vitro assays. The following are key experimental protocols employed in the cited studies:

Chromogenic Plasminogen Activation Assay

This assay is a cornerstone for assessing the inhibitory potential of compounds on the fibrinolytic system.

Principle: This spectrophotometric method measures the rate of plasmin formation by monitoring the cleavage of a chromogenic substrate that mimics the natural substrate of plasmin. The activation of plasminogen to plasmin is initiated by a plasminogen activator, such as tissue plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA). The active plasmin then cleaves the chromogenic substrate, releasing a colored p-nitroaniline (pNA) molecule. The rate of color development is directly proportional to the plasmin activity and can be used to determine the inhibitory effect of test compounds.[9][10]

Generalized Protocol:

  • Reagent Preparation: Prepare solutions of plasminogen, a plasminogen activator (e.g., streptokinase), and a chromogenic plasmin substrate (e.g., S-2251™) in an appropriate buffer.[10][11]

  • Incubation: In a microplate, combine the test compound (at various concentrations) with plasminogen and the plasminogen activator.

  • Substrate Addition: After a pre-incubation period, add the chromogenic substrate to initiate the colorimetric reaction.

  • Measurement: Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time curve. The inhibitory activity of the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined.[9]

Whole Blood Thromboelastography (TEG)

TEG is a global assay that provides information on the entire coagulation and fibrinolysis process in whole blood.

Principle: TEG measures the viscoelastic properties of a blood clot as it forms and lyses. A pin suspended in a cup of blood is monitored for its motion. As the clot forms, it physically links the pin and the cup, and the motion of the pin reflects the strength of the clot. As the clot lyses, these connections are broken, and the motion of the pin changes accordingly.

Generalized Protocol:

  • Sample Preparation: Whole blood is collected in citrated tubes.

  • Assay Initiation: The blood sample is placed in the TEG cup, and coagulation is initiated by adding a coagulation activator (e.g., kaolin). A plasminogen activator (e.g., t-PA) can be added to induce fibrinolysis. Test compounds are added at various concentrations.

  • Data Acquisition: The TEG analyzer records the clot's strength over time, generating a characteristic tracing.

  • Parameter Analysis: Key parameters are analyzed from the TEG tracing, including:

    • R time: Time to initial clot formation.

    • K time and α-angle: Clot kinetics.

    • Maximum Amplitude (MA): The maximum strength of the clot.

    • LY30/LY60: Percentage of clot lysis at 30 or 60 minutes after MA is reached. This is a direct measure of fibrinolysis.[12]

Signaling Pathways and Experimental Workflows

The antifibrinolytic activity of this compound and its analogs is centered on the inhibition of the fibrinolytic pathway.

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition by Analogs Plasminogen Plasminogen Plasmin Plasmin tPA tPA tPA->Plasmin activates uPA uPA uPA->Plasmin activates Fibrin Fibrin (Clot) FDPs Fibrin Degradation Products Fibrin->FDPs degrades Analogs This compound Analogs Analogs->Plasminogen binds to lysine-binding sites

Caption: The Fibrinolytic Pathway and Site of Inhibition by Analogs.

The experimental workflow for evaluating these analogs typically involves a tiered approach, starting with in vitro enzymatic assays and progressing to more complex cell-based or whole blood assays.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo / Whole Blood Assays cluster_prodrug Prodrug Evaluation Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Enzyme_Assay Chromogenic Plasminogen Activation Assay Purification->Enzyme_Assay Hydrolysis Enzymatic Hydrolysis (e.g., in plasma or skin homogenates) Purification->Hydrolysis Binding_Assay Plasminogen Binding Assay Enzyme_Assay->Binding_Assay TEG Thromboelastography (TEG) Binding_Assay->TEG Clot_Lysis Clot Lysis Assay TEG->Clot_Lysis

Caption: General Experimental Workflow for Efficacy Evaluation.

References

Safety Operating Guide

Navigating the Safe Disposal of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, ensuring compliance with safety regulations and fostering a culture of safe laboratory practices.

Immediate Safety and Disposal Plan

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound as potentially hazardous. Information on structurally similar compounds suggests potential hazards such as serious eye damage, flammability, and corrosivity. Therefore, a cautious approach is necessary to minimize risk.

Key Disposal Principles:

  • Hazardous Waste Classification: All chemical waste should be treated as hazardous unless confirmed otherwise by an official safety assessment.[1][2]

  • Segregation: Never mix different chemical waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.[2][3] Incompatible chemicals can react dangerously.[2][4] For instance, acids should be stored separately from bases.[2][4]

  • Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[2][5]

  • Professional Disposal: The ultimate disposal of chemical waste must be handled by a licensed professional waste disposal service.[1][6] Do not dispose of this chemical in the general trash or down the drain.[1][6][7]

Quantitative Safety Data Summary

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePrecautionary measure due to lack of specific toxicity data and hazards of similar compounds.[8][9][10]
Primary Hazards (assumed) Potential for serious eye damage, skin irritation, and respiratory irritation. May be corrosive.Based on GHS classifications for similar aminocyclohexane derivatives and hydrochloride salts.[8][10]
Container Type Labeled, sealed, chemically compatible container (plastic is often preferred).[11]Prevents leaks, spills, and ensures clear identification of the contents.[3][5]
Storage Location Designated Satellite Accumulation Area (SAA).[4][11]Safe and controlled storage prior to collection by waste management professionals.[3][5]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved institutional or licensed waste disposal company.

1. For Unused or Expired Product:

  • Do Not Dispose in General Waste or Drains: This compound must not be discarded in the regular trash or washed down the sink.[1][6][7]

  • Maintain Original Container: Whenever possible, keep the chemical in its original, labeled container.[6] Ensure the container is securely closed.

  • Segregate for Disposal: Store the container in a designated and secure Satellite Accumulation Area (SAA) for chemical waste pickup.[4][5][11]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a collection.[1][6]

2. For Solutions and Contaminated Materials:

  • Aqueous Waste: Collect all aqueous solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[12]

  • Solid Waste: Dispose of contaminated labware (e.g., pipette tips, tubes, gloves) in a designated solid hazardous waste container.[12]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[9][10][12]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_segregation Segregation & Collection cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Waste (this compound) assess Treat as Hazardous Waste (No specific SDS available) start->assess liquid_waste Aqueous Solutions assess->liquid_waste Liquid solid_waste Contaminated Labware assess->solid_waste Solid unused_product Unused/Expired Product assess->unused_product Pure Compound liquid_container Labelled Liquid Hazardous Waste Container liquid_waste->liquid_container solid_container Labelled Solid Hazardous Waste Container solid_waste->solid_container original_container Original Labeled Container unused_product->original_container storage Store in Designated Satellite Accumulation Area (SAA) liquid_container->storage solid_container->storage original_container->storage disposal Arrange Pickup by Licensed Waste Disposal Service storage->disposal

Disposal decision workflow for the specified chemical.

References

Personal protective equipment for handling (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, particularly in the pharmaceutical sector, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound and its analogs are known to pose certain health risks. The hydrochloride salt of a similar compound is reported to cause serious eye damage[1]. Related cyclohexane derivatives can cause skin and respiratory irritation. Therefore, a comprehensive approach to personal protection is necessary.

Recommended Personal Protective Equipment (PPE):

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield should be worn if there is a risk of splashing.To prevent serious eye injury from splashes or contact with the chemical.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. A lab coat or chemical-resistant apron should be worn.To protect the skin from potential irritation and absorption.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used. Work should be conducted in a well-ventilated area or under a fume hood.To prevent respiratory tract irritation from dust or aerosols.
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.To prevent direct contact and skin irritation.

Operational and Handling Protocols

Safe handling practices are crucial to minimize exposure and prevent accidents.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area for handling the chemical should be established. All necessary PPE must be readily available and in good condition.

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to control exposure to vapors or dust.

  • Dispensing: When transferring or weighing the compound, do so carefully to avoid generating dust or aerosols. Use appropriate tools and techniques to minimize spillage.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and follow emergency response protocols.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Waste Disposal Guidelines:

  • Chemical Waste: Unused or waste this compound should be considered hazardous waste. It must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All materials that have come into contact with the chemical, including gloves, lab coats, and absorbent materials, should be collected in a designated, labeled waste container and disposed of as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow A 1. Preparation - Assemble PPE - Prepare work area B 2. Handling - Use fume hood - Weigh/transfer carefully A->B C 3. Experimentation - Follow protocol - Monitor for spills B->C D 4. Decontamination - Clean work area - Decontaminate equipment C->D F Emergency Response (If spill or exposure occurs) C->F E 5. Waste Disposal - Segregate waste - Dispose according to regulations D->E

Caption: Workflow for safe handling of chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.